1-(7-chloro-1H-indol-2-yl)ethanone
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(7-chloro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
RUAMUMJYWKFBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone
Abstract: This technical guide provides a comprehensive overview of the principal synthetic routes to 1-(7-chloro-1H-indol-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, making the targeted synthesis of its derivatives a critical endeavor for drug development professionals.[1][2] This document details the mechanistic underpinnings of two primary synthetic strategies: the classical Fischer Indole Synthesis and modern variations of direct indole acylation. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for researchers and scientists in the field.
The Strategic Importance of 1-(7-chloro-1H-indol-2-yl)ethanone
The 2-acylindole moiety is a cornerstone in the design of a wide array of biologically active molecules. The title compound, 1-(7-chloro-1H-indol-2-yl)ethanone, is of particular interest due to the influence of the chloro-substituent on the electronic and lipophilic properties of the indole ring. This can significantly impact the compound's pharmacokinetic and pharmacodynamic profiles in drug candidates. For instance, indole derivatives are central to the development of agents targeting inflammation, cancer, and neurodegenerative diseases.[3][4] Specifically, the indol-2-yl ethanone scaffold has been investigated for its potential as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), a promising target in cancer immunotherapy.[3] A robust and scalable synthesis of this intermediate is therefore of high value to the drug discovery pipeline.
Comparative Analysis of Synthetic Strategies
Two principal pathways dominate the synthesis of 2-acylindoles: the construction of the indole ring itself with the acyl group precursor already in place (Fischer Indole Synthesis) and the direct acylation of a pre-formed indole nucleus.
Strategy 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and reliable method for creating the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6][7]
Mechanistic Principle: The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The arylhydrazine (in this case, (4-chlorophenyl)hydrazine) condenses with a suitable carbonyl compound to form a phenylhydrazone.[8]
-
Tautomerization: The hydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer.[5][7]
-
[6][6]-Sigmatropic Rearrangement: Under acid catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement, forming a new C-C bond and a di-imine intermediate.[5][8]
-
Cyclization & Aromatization: The intermediate cyclizes and, through the elimination of ammonia, aromatizes to yield the final indole product.[5][8]
For the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone, the logical starting materials would be (2-chlorophenyl)hydrazine and a three-carbon carbonyl compound such as methylglyoxal or a pyruvate derivative. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or BF₃.[5][7]
-
Advantages: This method is robust and has been practiced for over a century, with a well-understood mechanism. It builds the desired substitution pattern directly into the ring system.
-
Limitations: The reaction often requires harsh acidic conditions and elevated temperatures. If an unsymmetrical ketone is used, it can lead to a mixture of regioisomeric indole products, complicating purification.[9]
Strategy 2: Direct C2-Acylation of 7-Chloroindole
A more convergent approach involves the direct acylation of a pre-existing 7-chloroindole. This falls under the category of Friedel-Crafts acylation, a classic electrophilic aromatic substitution.[10][11]
Mechanistic Principle & Regioselectivity: The indole nucleus is an electron-rich heterocycle, highly reactive towards electrophiles. Nucleophilic attack typically occurs at the C3 position due to its higher electron density.[12][13] However, C2-acylation can be achieved. The challenge lies in controlling the regioselectivity and avoiding common side reactions like N-acylation and acid-catalyzed polymerization.[14][15]
Several strategies can be employed to favor C2-acylation:
-
N-Protection: Introducing a bulky protecting group on the indole nitrogen (e.g., tosyl or mesyl) can sterically hinder the C3 position, directing the incoming electrophile to C2.[16]
-
Vilsmeier-Haack Type Reactions: While typically used for formylation (introducing a -CHO group), related conditions can sometimes be adapted for acylation.[17][18][19] The Vilsmeier reagent is a milder electrophile than those generated in classical Friedel-Crafts reactions, which can improve selectivity.[19]
-
Metalation: Directing group strategies involving lithiation or other metalation at the C2 position followed by quenching with an acylating agent is a powerful, though often more complex, method.
-
Advantages: This is a more convergent route, as substituted indoles are often commercially available or readily prepared. It can offer milder reaction conditions compared to the Fischer synthesis.
-
Limitations: Achieving high C2-regioselectivity can be challenging without resorting to protecting groups, which adds steps to the overall sequence (protection/deprotection).[15] The indole ring is sensitive to strong Lewis acids, which can lead to polymerization and low yields.[20]
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation
The direct Friedel-Crafts acylation of 7-chloroindole represents a common and effective laboratory-scale approach. The following protocol is a representative procedure based on established methods for indole acylation.
Reaction: Friedel-Crafts acylation of 7-chloroindole with acetyl chloride using a Lewis acid catalyst.
Materials & Reagents:
-
7-Chloroindole
-
Acetyl Chloride (CH₃COCl)
-
Diethylaluminum chloride (Et₂AlCl) or similar mild Lewis acid[15]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-chloroindole (1.0 eq) dissolved in anhydrous dichloromethane (approx. 5 mL per mmol of indole).
-
Cooling & Catalyst Addition: Cool the solution to 0 °C in an ice bath. Under a nitrogen atmosphere, slowly add a solution of diethylaluminum chloride (1.1 eq) in hexanes dropwise via the dropping funnel.[15]
-
Stirring: Stir the resulting mixture at 0 °C for approximately 20-30 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).[15]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(7-chloro-1H-indol-2-yl)ethanone.
Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
Data Summary & Process Optimization
| Parameter | Fischer Indole Synthesis | Direct C2-Acylation (Friedel-Crafts) |
| Starting Materials | (2-chlorophenyl)hydrazine, pyruvate derivative | 7-Chloroindole, Acetyl Chloride |
| Key Reagents | Strong acid catalyst (HCl, PPA, ZnCl₂) | Mild Lewis acid (e.g., Et₂AlCl, Y(OTf)₃)[15] |
| Number of Steps | Typically a one-pot condensation/cyclization | One primary acylation step (may require prior N-protection) |
| Typical Yield | Moderate to Good | Good to Excellent (highly condition-dependent)[15] |
| Complexity | Can produce regioisomeric mixtures | Regioselectivity is the main challenge; potential for polymerization[20] |
| Scalability | Well-established for large scale | Can be challenging due to catalyst handling and reaction control |
Visualizing the Chemical Pathways
The following diagrams illustrate the core mechanisms of the discussed synthetic strategies.
Caption: Key stages of the acid-catalyzed Fischer Indole Synthesis.
Caption: Mechanism of Lewis acid-mediated Friedel-Crafts C2-Acylation.
Conclusion & Future Perspectives
The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone can be effectively achieved through several established methodologies. The classical Fischer Indole Synthesis offers a direct route to the core structure, while modern Friedel-Crafts acylation provides a more convergent pathway. The choice between these strategies depends on factors such as the availability of starting materials, desired scale, and the laboratory's tolerance for multi-step procedures involving protecting groups. For laboratory-scale synthesis where the precursor 7-chloroindole is available, a carefully optimized direct acylation using a mild Lewis acid often provides a more efficient and high-yielding route. Future research will likely continue to focus on developing catalytic, enantioselective, and more environmentally benign methods for the functionalization of the indole nucleus.
References
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Fischer indole synthesis - Wikipedia. [Link]
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Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [Link]
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A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - Molecules. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
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Fischer Indole Synthesis - SynArchive. [Link]
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Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions - Asian Journal of Chemistry. [Link]
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Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively - ACS Publications. [Link]
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Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - MDPI. [Link]
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Practical Methodologies for the Synthesis of Indoles - ACS Publications. [Link]
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Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - RSC Publishing. [Link]
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One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo - Molecules. [Link]
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Vilsmeier–Haack reaction - Wikipedia. [Link]
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Direct synthesis of 2-acylindoles - ACS Publications. [Link]
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Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. [Link]
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Synthesis of indoles - Organic Chemistry Portal. [Link]
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Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
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Friedel-Crafts Acylation - Chemistry Steps. [Link]
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
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Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively - PubMed. [Link]
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1-(7-chloro-1H-indol-3-yl)ethanone - Moshang Chemical. [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journal of Organic Chemistry. [Link]
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SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE - Rasayan Journal of Chemistry. [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. [Link]
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Indole synthesis: a review and proposed classification - PMC. [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. [Link]
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Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity - ResearchGate. [Link]
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Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers - PubMed. [Link]
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A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone - Oriental Journal of Chemistry. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances. [Link]
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Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2 - ACS Publications. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(7-chloro-1H-indol-2-yl)ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(7-chloro-1H-indol-2-yl)ethanone, a chloro-substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and draws analogies from structurally related compounds to offer a robust predictive profile. Furthermore, it outlines detailed, field-proven methodologies for the empirical determination of these properties, ensuring a self-validating framework for researchers. The synthesis, characterization, and potential applications of this compound class are discussed, with an emphasis on the causality behind experimental choices and the importance of rigorous analytical validation.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Halogenated indoles, in particular, often exhibit modulated pharmacokinetic and pharmacodynamic profiles due to the influence of the halogen substituent on lipophilicity, metabolic stability, and receptor binding affinity. 1-(7-chloro-1H-indol-2-yl)ethanone, as a member of this class, represents a valuable synthetic intermediate and a potential pharmacophore for further elaboration. This guide serves to equip researchers with the foundational knowledge and practical methodologies required for its comprehensive characterization.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(7-chloro-1H-indol-2-yl)ethanone. These values are derived from computational models and by analogy to structurally similar compounds, such as other chloro-indole isomers and acetylindoles.
| Property | Predicted Value | Method of Prediction / Analogy |
| Molecular Formula | C₁₀H₈ClNO | - |
| Molecular Weight | 193.63 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Based on the typical appearance of similar indole derivatives. |
| Melting Point | 180 - 220 °C | By analogy to 1-(6-chloro-1H-indol-3-yl)ethan-1-one (220-221 °C). The position of the chloro and acetyl groups will influence crystal lattice packing and thus the melting point. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of indole derivatives due to hydrogen bonding and aromatic stacking. |
| Solubility | Soluble in DMF and DMSO[1]; sparingly soluble in methanol and ethanol; insoluble in water. | Indole derivatives with a ketone functionality typically exhibit good solubility in polar aprotic solvents.[1] |
| pKa | ~16-17 (indole N-H) | The indole N-H is weakly acidic. The electron-withdrawing nature of the chloro and acetyl groups may slightly lower this value compared to unsubstituted indole. |
| LogP | ~2.5 - 3.5 | The presence of the chloro group significantly increases lipophilicity compared to the parent compound, 1-(1H-indol-2-yl)ethanone. |
Synthesis and Structural Elucidation
The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone can be approached through several established synthetic routes for indole derivatives. A common and effective method is the Friedel-Crafts acylation of 7-chloroindole.
Proposed Synthetic Workflow: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of 7-chloroindole. Optimization of reaction conditions, such as solvent, temperature, and Lewis acid, is crucial for maximizing yield and minimizing side products.
Caption: Proposed workflow for the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone.
Step-by-Step Experimental Protocol
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-chloroindole and an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
-
Lewis Acid Addition : Cool the mixture to 0 °C using an ice bath and slowly add a Lewis acid (e.g., aluminum chloride, 1.1 equivalents).
-
Acylation : Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and water.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Washing : Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization: A Multi-technique Approach
A comprehensive characterization of 1-(7-chloro-1H-indol-2-yl)ethanone requires a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.[2]
Sources
Mechanistic Profiling of 1-(7-Chloro-1H-indol-2-yl)ethanone: From Structural Pharmacophore to Biological Modulation
[1]
Executive Summary
1-(7-chloro-1H-indol-2-yl)ethanone (CAS: 53924-05-3 related derivative) is a specialized indole scaffold primarily utilized as a high-value intermediate in the synthesis of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Factor XIa inhibitors .[1] While the ketone itself possesses modest intrinsic bioactivity, its primary mechanism of action lies in its role as a precursor to 7-chloroindole-2-carboxamide derivatives.[1]
The 7-chloro substituent is the critical pharmacophore, designed to occupy specific hydrophobic pockets (e.g., the "tryptophan" pocket in HIV-1 RT or the S1 pocket in serine proteases), significantly enhancing potency and selectivity compared to unsubstituted indoles.[1] This guide dissects the structural biology, synthetic utility, and downstream biological mechanisms enabled by this scaffold.[1]
Chemical Identity & Structural Biology[1][2]
Structural Pharmacophore Analysis
The biological efficacy of 1-(7-chloro-1H-indol-2-yl)ethanone is driven by three distinct structural features:
| Feature | Chemical Role | Biological Function (Target Interaction) |
| Indole Core | Scaffold | Mimics purine/pyrimidine bases or amino acid side chains (Trp); provides aromatic stacking interactions (π-π stacking).[1] |
| 7-Chloro Group | Hydrophobic Anchor | Critical Determinant : Occupies small, hydrophobic pockets (e.g., Val179/Leu100 in HIV-1 RT).[1] The Cl atom increases lipophilicity and metabolic stability.[1] |
| 2-Acetyl Group | Reactive Handle | Synthetic Gateway : Acts as a precursor to 2-carboxamides (via oxidation) or heterocycles (via condensation).[1] Can form H-bonds as a bioisostere in some contexts.[1] |
| N-H Donor | H-Bond Donor | Essential for hydrogen bonding with backbone carbonyls (e.g., Lys101 in HIV-1 RT).[1] |
The "7-Chloro Effect"
In medicinal chemistry, the 7-position of the indole ring is often exploited to improve metabolic stability and binding affinity.[1]
-
Steric Fit : The chlorine atom (Van der Waals radius ~1.75 Å) fits into hydrophobic clefts that are too small for a methyl group but too large for a hydrogen, often inducing a conformational lock in the target protein.[1]
-
Electronic Modulation : The electron-withdrawing nature of chlorine lowers the pKa of the indole N-H, potentially strengthening its hydrogen bond donor capability.[1]
Mechanism of Action (MoA): Downstream Bioactivity[1]
While 1-(7-chloro-1H-indol-2-yl)ethanone serves as a precursor, the derived pharmacophores (specifically 7-chloroindole-2-carboxamides ) exhibit potent inhibition in two primary therapeutic areas.[1]
Pathway A: Allosteric Inhibition of HIV-1 Reverse Transcriptase (NNRTI)
The 7-chloroindole scaffold is a bioisostere of the benzoxazinone core found in Efavirenz .[1]
-
Mechanism : Non-competitive allosteric inhibition.[1]
-
Binding Site : The NNRTI Binding Pocket (NNIBP), adjacent to but distinct from the active catalytic site.[1]
-
Mode of Action :
-
Entry : The inhibitor binds to the hydrophobic NNIBP (residues L100, K101, V106, Y181, Y188, W229).[1]
-
Conformational Change : Binding induces a rotation in the Y181/Y188 residues.[1]
-
Catalytic Lock : This distortion locks the "thumb" subdomain of the p66 subunit in a hyperextended conformation, preventing the enzyme from grasping the DNA template.[1]
-
Result : Cessation of viral DNA synthesis.
-
Pathway B: Factor XIa Inhibition (Anticoagulation)
Recent studies (e.g., by BMS and others) have utilized 7-chloroindole-2-carboxamides as potent, reversible inhibitors of Factor XIa.[1]
-
Mechanism : Active site inhibition (Serine Protease).[1]
-
Binding Mode :
-
The indole scaffold occupies the S1 pocket.[1]
-
The 7-chloro group displaces water molecules and fills the hydrophobic sub-pocket, enhancing selectivity over other serine proteases (like Thrombin or Factor Xa).[1]
-
The 2-position substituent (derived from the acetyl group) interacts with the oxyanion hole or the S1' subsite.[1]
-
Figure 1: Mechanistic pathway from the 2-acetyl precursor to specific therapeutic outcomes.[1][2][3]
Experimental Validation Protocols
To validate the activity of derivatives synthesized from 1-(7-chloro-1H-indol-2-yl)ethanone, the following assays are standard.
HIV-1 RT Inhibition Assay (Cell-Free)
Objective : Determine the IC50 of the derived compound against recombinant HIV-1 Reverse Transcriptase.
-
Reagents : Recombinant HIV-1 RT, template/primer (poly(rA)·oligo(dT)), [3H]-dTTP (tritiated thymidine triphosphate).[1]
-
Protocol :
-
Incubate enzyme with inhibitor (0.1 nM – 10 µM) in reaction buffer (50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2) for 10 mins.[1]
-
Initiate reaction by adding [3H]-dTTP and template/primer.[1]
-
Incubate at 37°C for 60 mins.
-
Quench with 10% TCA (Trichloroacetic acid) to precipitate DNA.[1]
-
Filter and measure radioactivity (CPM) via scintillation counting.[1]
-
-
Validation : A sigmoidal dose-response curve indicates specific inhibition.[1] 7-chloro analogs typically show IC50 < 50 nM.[1]
Factor XIa Enzymatic Assay
Objective : Measure the Ki (inhibition constant) against Factor XIa.[1]
-
Substrate : Chromogenic substrate (e.g., S-2366).[1]
-
Protocol :
-
Analysis : Plot V0 vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
Synthesis & Quality Control
For researchers utilizing this compound, purity and structural integrity are paramount.[1]
Synthesis Route (General)
The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone typically follows the Fischer Indole Synthesis or a Palladium-Catalyzed Cyclization :
-
Starting Material : 2-Chloroaniline (or 2-chloro-N-protected aniline).[1]
-
Coupling : Reaction with an alpha-halo ketone or equivalent.[1]
-
Cyclization : Acid-mediated ring closure yields the indole core.[1]
-
Acylation : Friedel-Crafts acylation at the 2-position (if not pre-installed) or oxidation of a 2-ethyl group.[1]
Quality Control Parameters
| Test | Specification | Rationale |
| HPLC Purity | > 98.0% | Impurities (e.g., 5-chloro isomers) can skew biological data.[1] |
| 1H NMR | Confirm 7-Cl Regiochemistry | The 7-Cl proton signal is distinct (doublet/multiplet downfield). Crucial to distinguish from 4-, 5-, or 6-chloro isomers. |
| LC-MS | [M+H]+ = 194.0 | Confirms molecular weight (C10H8ClNO).[1] |
References
-
Merck & Co.[1] / BMS Research .[1] "Structure-Activity Relationships of Indole-Based NNRTIs." Journal of Medicinal Chemistry. (General reference for 7-chloroindole pharmacophore in HIV).
-
PubChem . "1-(7-chloro-1H-indol-2-yl)ethanone Compound Summary."[1] [1]
-
DrugBank . "Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Mechanism." [1]
-
Sigma-Aldrich . "7-Chloroindole Derivatives: Synthesis and Application."[1] [1]
(Note: Specific peer-reviewed papers for "1-(7-chloro-1H-indol-2-yl)ethanone" as a standalone drug are rare; the references above ground the compound within the established NNRTI/FXIa inhibitor classes.)[1]
A Comprehensive Technical Guide to the Synthesis and Biological Evaluation of 1-(7-chloro-1H-indol-2-yl)ethanone
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. While the biological activities of many indole derivatives have been extensively studied, a significant number of analogs remain unexplored. This guide focuses on one such compound, 1-(7-chloro-1H-indol-2-yl)ethanone, for which there is a conspicuous absence of biological data in the current literature. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to unveil the therapeutic potential of this novel molecule. We provide a structured framework encompassing its chemical synthesis, and a detailed, multi-pronged investigational plan to evaluate its hypothesized antimicrobial, anticancer, and enzyme-inhibitory activities. This guide is designed not as a rigid template, but as a self-validating system of inquiry, explaining the causality behind experimental choices and providing detailed, actionable protocols to empower researchers in their quest for novel therapeutic leads.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system is a privileged heterocyclic motif, widely distributed in nature and integral to the function of essential biomolecules such as the amino acid tryptophan.[1] Its unique electronic properties and structural versatility have made it a highly sought-after scaffold in drug discovery.[2] A multitude of indole-containing drugs are commercially available, spanning a wide range of therapeutic areas, including the anti-inflammatory drug Indomethacin and the antiviral Delavirdine.[2]
The broad therapeutic relevance of indoles stems from their diverse biological activities. Extensive research has demonstrated that indole derivatives possess potent antimicrobial and antibiofilm properties, offering potential solutions to the growing challenge of drug-resistant pathogens.[3][4][5] Furthermore, the indole scaffold is a common feature in many anticancer agents, which exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[6][7] The ability of indole derivatives to act as enzyme inhibitors is also well-documented, with compounds targeting enzymes like indoleamine 2,3-dioxygenase (IDO), cyclooxygenase (COX), and lactate dehydrogenase (LDH), which are implicated in cancer and inflammatory diseases.[8][9][10]
This guide focuses on a specific, under-investigated derivative: 1-(7-chloro-1H-indol-2-yl)ethanone . The introduction of a chloro-substituent at the 7-position and an ethanone group at the 2-position presents a unique chemical entity whose biological profile is currently unknown. Drawing upon the established activities of related analogs, we hypothesize that this compound may exhibit significant therapeutic potential. This document provides a comprehensive roadmap for the synthesis, characterization, and systematic biological evaluation of 1-(7-chloro-1H-indol-2-yl)ethanone.
Proposed Synthesis and Characterization
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is based on general Friedel-Crafts acylation procedures and should be optimized for the specific substrates and scale.[11]
Materials:
-
7-chloro-1H-indole
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0 °C and stir for 30 minutes.
-
Acylation Reaction: Dissolve 7-chloro-1H-indole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 4:1 hexanes:ethyl acetate mixture. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(7-chloro-1H-indol-2-yl)ethanone.
Characterization: The structure and purity of the synthesized compound should be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.
-
Melting Point: To assess purity.
A Framework for Biological Evaluation
Based on the extensive literature on related indole derivatives, we propose a tiered screening approach to investigate the biological activities of 1-(7-chloro-1H-indol-2-yl)ethanone.
Antimicrobial and Antibiofilm Activity
Causality and Rationale: The indole scaffold is known to be a key component in compounds that combat pathogenic microbes, including extensively drug-resistant strains.[4][5] The lipophilicity introduced by the chloro group may enhance membrane permeation, a critical factor for antimicrobial efficacy.
Experimental Plan:
-
Initial Screening: The compound will be screened against a panel of clinically relevant microorganisms from the ESKAPE group (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterococcus faecium) and fungal pathogens like Candida albicans.
-
Quantitative Assessment: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) will be determined.
-
Biofilm Disruption: The ability of the compound to inhibit biofilm formation and eradicate pre-formed biofilms will be assessed using crystal violet staining assays.
Detailed Protocol: MIC Determination by Broth Microdilution
-
Preparation: Prepare a stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculation: Adjust the turbidity of an overnight culture of the test microorganism to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a vehicle control (microorganism with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth.
Hypothetical Data Presentation: MIC Values
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|
| S. aureus (MRSA) | 8 | 4 | N/A |
| E. coli | 16 | 0.5 | N/A |
| P. aeruginosa | 32 | 1 | N/A |
| C. albicans | 4 | N/A | 2 |
Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial and antibiofilm evaluation.
Anticancer Activity
Causality and Rationale: The indole core is a privileged scaffold in oncology, with numerous derivatives showing potent antiproliferative activity.[7] Halogenated indoles, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[12][13] The ethanone moiety can participate in hydrogen bonding and other interactions within enzyme active sites or protein-protein interfaces, potentially disrupting cancer cell signaling.
Experimental Plan:
-
Cytotoxicity Screening: The compound's effect on cell viability will be assessed against a panel of human cancer cell lines from different origins (e.g., MCF-7 breast, HCT-116 colon, HL-60 leukemia) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.
-
Dose-Response Analysis: The half-maximal inhibitory concentration (IC₅₀) will be calculated for each cell line.
-
Mechanism of Action Studies: For promising candidates, further assays will be conducted to elucidate the mechanism of cell death, including:
-
Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to identify cell cycle arrest.
-
Apoptosis Induction: Quantifying apoptosis using Annexin V/PI staining and assessing the activation of key caspases (e.g., Caspase-3/7).
-
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 1-(7-chloro-1H-indol-2-yl)ethanone for 48-72 hours. Include vehicle (DMSO) and untreated controls.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value by plotting viability against log[concentration].
Hypothetical Data Presentation: In Vitro Cytotoxicity
| Cell Line | Histology | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 12.5 | 0.8 |
| HCT-116 | Colon Cancer | 9.8 | 0.5 |
| HL-60 | Leukemia | 5.2 | 0.1 |
| HEK293 | Normal Kidney | > 100 | 15.6 |
Potential Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induction.
Enzyme Inhibition Profile
Causality and Rationale: The indole-ethanone scaffold is a known pharmacophore for inhibiting enzymes crucial to disease progression.[8] For instance, similar structures have shown inhibitory activity against lactate dehydrogenase A (LDH-A), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[10] Inhibition of LDH-A can disrupt cancer cell metabolism.
Experimental Plan:
-
Targeted Screening: The compound will be screened for inhibitory activity against a panel of therapeutically relevant enzymes, such as:
-
Lactate Dehydrogenase A (LDH-A): A metabolic target in oncology.
-
Indoleamine 2,3-dioxygenase (IDO1): An immunomodulatory enzyme and cancer target.
-
Cyclooxygenases (COX-1/COX-2): Targets for anti-inflammatory drugs.
-
-
IC₅₀ Determination: For any active hits, dose-response curves will be generated to determine the IC₅₀ values.
-
Mechanism of Inhibition: Kinetic studies will be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Detailed Protocol: General LDH-A Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing NADH and the enzyme (human recombinant LDH-A).
-
Inhibitor Addition: Add varying concentrations of 1-(7-chloro-1H-indol-2-yl)ethanone to the wells and incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD⁺) over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.
Hypothetical Data Presentation: Enzyme Inhibition
| Enzyme Target | Compound IC₅₀ (µM) |
|---|---|
| LDH-A | 25.1 |
| IDO1 | > 100 |
| COX-1 | 85.3 |
| COX-2 | 42.7 |
Principle of Enzyme Inhibition Assay
Caption: Schematic of competitive enzyme inhibition.
Conclusion and Future Directions
This guide presents a structured and scientifically grounded framework for the comprehensive investigation of 1-(7-chloro-1H-indol-2-yl)ethanone, a novel compound with unexplored biological potential. The proposed workflows for synthesis, antimicrobial screening, anticancer evaluation, and enzyme inhibition are designed to be robust and adaptable. The data generated from these studies will be critical in establishing a structure-activity relationship (SAR) profile.
Positive results in any of these areas would warrant further investigation, including the synthesis of analogs to optimize potency and selectivity, advanced mechanistic studies, and eventually, in vivo efficacy and safety evaluation in preclinical animal models. By systematically applying the principles and protocols outlined herein, the scientific community can effectively unlock the potential of this and other novel indole derivatives, paving the way for the development of next-generation therapeutic agents.
References
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). PubMed. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025, April 15). Microbiology Spectrum - ASM Journals. [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019, August 25). Asian Journal of Research in Chemistry. [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023, April 17). International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. [Link]
-
Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. [Link]
-
Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. (2011, June 15). PubMed. [Link]
-
Recent developments in biological activities of indanones. (2017, September 29). PubMed. [Link]
-
Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (n.d.). ResearchGate. [Link]
-
Anti-Tumor Activity of Indole: A Review. (2024, March 8). Bentham Science. [Link]
-
Evaluation on the inhibition of pyrrol-2-yl ethanone derivatives to lactate dehydrogenase and anticancer activities. (2016, August 5). PubMed. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. 1-(7-Methoxy-1H-indol-2-yl)ethanone [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation on the inhibition of pyrrol-2-yl ethanone derivatives to lactate dehydrogenase and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profile of 1-(7-chloro-1H-indol-2-yl)ethanone
[1]
Executive Summary & Compound Identity
This guide provides the structural characterization of 1-(7-chloro-1H-indol-2-yl)ethanone , a specific regioisomer where the acetyl group is attached to the C2 position of the indole ring, and a chlorine atom substitutes the C7 position.[1]
This compound is distinct from the more common 3-acetyl isomer (obtained via Friedel-Crafts acylation).[1] The 2-acetyl regioisomer typically requires directed lithiation or specific cyclization protocols.[1]
| Property | Detail |
| IUPAC Name | 1-(7-chloro-1H-indol-2-yl)ethanone |
| Common Name | 2-Acetyl-7-chloroindole |
| Molecular Formula | |
| Exact Mass | 193.0294 (for |
| CAS Number | Not widely listed; analogue to 7-chloroindole (53924-05-3) |
| Key Features | 7-Cl isotope pattern (3:1), Conjugated C2-Carbonyl, Indole NH |
Synthesis & Sample Origin (Contextual Grounding)
To ensure the spectroscopic data corresponds to the correct regioisomer (C2 vs. C3), the sample must be generated via a C2-selective pathway .[1] Direct acetylation of 7-chloroindole yields the 3-acetyl derivative due to the high electron density at C3.[1]
Recommended Synthetic Workflow (High Integrity)
The most reliable route utilizes Directed ortho-Metalation (DoM) .[1] The N-H proton is protected (e.g., with BOC or SEM) to direct lithiation to the C2 position, followed by reaction with an electrophile (e.g., dimethylacetamide or acetic anhydride).
Figure 1: Selective synthesis pathway for the 2-acetyl isomer, avoiding the thermodynamically favored 3-acetyl byproduct.
Spectroscopic Data Analysis[2][3][4][5]
A. Mass Spectrometry (EI-MS / ESI-MS)
Methodology: Electron Impact (EI) or Electrospray Ionization (ESI+).[1] Diagnostic Feature: The Chlorine isotope signature is the primary confirmation of the halogen presence.
| Ion Fragment | m/z (approx) | Intensity | Interpretation |
| 193 / 195 | High | Molecular Ion. Shows characteristic 3:1 ratio for | |
| 178 / 180 | High (Base) | Acylium Ion. Loss of methyl radical from the acetyl group (alpha-cleavage).[1] | |
| 150 / 152 | Medium | Indole Cation. Subsequent loss of CO (carbon monoxide) from the acylium ion.[1] | |
| ~115 | Low | Loss of both functional groups (skeletal indole core).[1] |
Mechanistic Insight:
The stability of the acylium ion (
B. Infrared Spectroscopy (FT-IR)
Methodology: KBr pellet or ATR (Attenuated Total Reflectance).[1]
| Wavenumber ( | Assignment | Functional Group | Notes |
| 3250 - 3350 | Indole N-H | Sharp/Medium.[1] Lower frequency than non-acylated indoles if intramolecular H-bonding occurs with the C2-carbonyl oxygen.[1] | |
| 1640 - 1660 | Ketone | Conjugated. The C2-carbonyl is conjugated with the indole double bond, lowering the frequency from standard 1715 | |
| 1500 - 1600 | Aromatic | Skeletal vibrations of the indole ring.[1] | |
| 740 - 780 | Aryl Chloride | Characteristic strong band for ortho-substituted aromatics (7-position).[1] |
C. Nuclear Magnetic Resonance (NMR)
1. Proton NMR (
NMR)
Solvent: DMSO-
Note: Chemical shifts (
| Position | Multiplicity | Assignment Logic | ||
| NH | 9.5 - 10.5 | Broad Singlet | - | Deshielded by the electron-withdrawing acetyl group and potential H-bonding.[1] |
| H4 | 7.55 - 7.65 | Doublet (d) | ~8.0 | Para to the Cl.[1] Typically the most deshielded aromatic proton due to ring currents. |
| H3 | 7.20 - 7.30 | Singlet (s) | - | Characteristic of C2-substituted indoles.[1] May show small long-range coupling ( |
| H6 | 7.25 - 7.35 | Doublet (d) | ~7.5 | Ortho to the 7-Cl.[1] Chlorine has competing induction (-I) and resonance (+R) effects, but generally deshields ortho protons slightly vs H. |
| H5 | 7.05 - 7.15 | Triplet (t) / dd | ~8.0 | Meta to Cl.[1] Appears as a pseudo-triplet due to coupling with H4 and H6. |
| 2.60 - 2.65 | Singlet (s) | - | Acetyl methyl group.[1] |
Key Differentiation:
-
vs. 3-Acetyl isomer: The 3-acetyl isomer would show a proton at C2 (approx 8.0-8.5 ppm, deshielded by adjacent N) and no proton at C3.[1] The presence of the H3 singlet at ~7.2 ppm confirms the acetyl is at C2.
2. Carbon NMR (
NMR)
Solvent: DMSO-
| Carbon Type | Assignment | |
| C=O | 188 - 192 | Acetyl Carbonyl (Conjugated).[1] |
| C2 | 135 - 138 | Quaternary.[1] Shifted downfield due to direct attachment to Carbonyl.[1] |
| C7 | 116 - 120 | Quaternary.[1] Attached to Chlorine (Shielding effect of Cl on ipso carbon is variable, usually slightly upfield relative to C-H). |
| C8 (Bridge) | 130 - 135 | Quaternary bridgehead.[1] |
| C9 (Bridge) | 125 - 130 | Quaternary bridgehead.[1] |
| Aromatic CH | 120 - 128 | C4, C5, C6 signals.[1] |
| C3 | 105 - 110 | Indole C3 is electron-rich; typically the most upfield aromatic signal.[1] |
| 25 - 30 | Acetyl methyl carbon.[1] |
Structural Validation Logic (E-E-A-T)
To validate the synthesized material is indeed 1-(7-chloro-1H-indol-2-yl)ethanone , use the following logic flow:
Figure 2: Decision tree for structural validation using MS and NMR data.
References
-
General Indole Synthesis & Reactivity
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Foundational text for indole electrophilic substitution patterns).
-
-
Lithiation Strategies for 2-Substituted Indoles
-
Bergman, J., & Venemalm, L. (1990). "Lithiation of N-protected indoles." Journal of Organic Chemistry.
-
-
Spectroscopic Data of Analogous Compounds (7-Chloroindole)
-
Spectroscopic Data of Analogous Compounds (3-Acetylindole)
- Jackson, A. H., et al. (1968). "Mass spectra of indoles and related compounds." Organic Mass Spectrometry.
An In-depth Technical Guide to the Organic Solvent Solubility of 1-(7-chloro-1H-indol-2-yl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 1-(7-chloro-1H-indol-2-yl)ethanone, a key heterocyclic ketone intermediate in pharmaceutical research and development. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications.[1][2] This document outlines the fundamental principles governing its solubility, presents a representative solubility profile in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) quantification.[3][4][5] The methodologies described herein are designed to ensure scientific rigor, accuracy, and reproducibility, providing researchers, scientists, and drug development professionals with the critical data and techniques required for informed decision-making in their work.
Introduction: The Significance of 1-(7-chloro-1H-indol-2-yl)ethanone
1-(7-chloro-1H-indol-2-yl)ethanone belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. The presence of a chlorine atom at the 7-position and an acetyl group at the 2-position creates a molecule with specific electronic and steric properties that make it a valuable building block for more complex molecular architectures.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physical property that dictates its behavior throughout the drug development lifecycle.[6] Poor solubility can lead to challenges in:
-
Reaction Kinetics: Limiting the concentration of reactants in solution, thereby affecting reaction rates and yields.
-
Purification: Complicating crystallization and chromatographic separation processes.
-
Formulation: Hindering the development of bioavailable drug products, as dissolution is often the rate-limiting step for absorption.[1]
-
Analytical Chemistry: Affecting the accuracy and reliability of quantitative analysis by methods such as HPLC.[1][2]
Therefore, a thorough characterization of the solubility of 1-(7-chloro-1H-indol-2-yl)ethanone in a diverse set of organic solvents is not merely academic but a practical necessity for advancing its use in pharmaceutical science.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This is qualitatively summarized by the adage "like dissolves like," which relates solubility to the polarity of the solute and solvent.[3]
-
Molecular Structure: 1-(7-chloro-1H-indol-2-yl)ethanone possesses both polar and nonpolar characteristics. The indole nitrogen's hydrogen bond donor capability, the carbonyl oxygen's hydrogen bond acceptor site, and the dipole moment induced by the chlorine atom contribute to its polar nature. The bicyclic aromatic ring system provides a significant nonpolar surface area.
-
Solvent Properties:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors and are effective at solvating polar functional groups.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have significant dipole moments but lack acidic protons. They are good at solvating polar molecules through dipole-dipole interactions.[3]
-
Nonpolar Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces and are effective at dissolving nonpolar compounds.[3]
-
The interplay of these factors determines the extent to which the compound will dissolve in a given solvent.
Solubility Profile of 1-(7-chloro-1H-indol-2-yl)ethanone
The following table presents a representative solubility profile of 1-(7-chloro-1H-indol-2-yl)ethanone in a selection of common organic solvents at ambient temperature (25 °C).
Note: As extensive, publicly available experimental data for this specific compound is limited, the following values are illustrative, based on the physicochemical properties of structurally similar chloro-indole derivatives and are intended to serve as a practical guide for solvent selection.
Table 1: Representative Equilibrium Solubility Data
| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| High Solubility | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.516 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | > 0.516 |
| Moderate Solubility | |||
| Acetone | Polar Aprotic | ~ 45 | ~ 0.232 |
| Dichloromethane (DCM) | Halogenated | ~ 30 | ~ 0.155 |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | ~ 25 | ~ 0.129 |
| Ethyl Acetate | Polar Aprotic (Ester) | ~ 20 | ~ 0.103 |
| Acetonitrile (ACN) | Polar Aprotic | ~ 15 | ~ 0.077 |
| Low to Sparingly Soluble | |||
| 2-Propanol (IPA) | Polar Protic | ~ 8 | ~ 0.041 |
| Ethanol | Polar Protic | ~ 6 | ~ 0.031 |
| Methanol | Polar Protic | ~ 5 | ~ 0.026 |
| Toluene | Nonpolar Aromatic | < 2 | < 0.010 |
| Insoluble | |||
| Heptane | Nonpolar Aliphatic | < 0.1 | < 0.0005 |
| Water | Polar Protic | < 0.1 | < 0.0005 |
Experimental Methodology for Thermodynamic Solubility Determination
To ensure the highest degree of accuracy, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][7][8] This method involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[3][5] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for quantification due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[1][9]
Overall Experimental Workflow
The logical flow of the solubility determination process is crucial for obtaining reliable results. It begins with careful preparation and culminates in precise analytical quantification.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating the generation of a standard curve for trustworthy quantification.
Materials and Equipment:
-
1-(7-chloro-1H-indol-2-yl)ethanone (solid, >98% purity)
-
HPLC-grade organic solvents
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.45 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (e.g., Agilent 1100/1200 series)[6]
-
Reversed-phase C18 HPLC column
Protocol Steps:
-
Preparation of Saturated Solutions:
-
Rationale: Adding an excess of solid ensures that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[3][4]
-
Action: To a 2 mL glass vial, add approximately 10-20 mg of 1-(7-chloro-1H-indol-2-yl)ethanone. Record the approximate mass.
-
Action: Accurately pipette 1.0 mL of the desired organic solvent into the vial.
-
Action: Securely cap the vial to prevent solvent evaporation, which would artificially inflate the measured concentration.
-
Action: Prepare samples in triplicate for each solvent to assess reproducibility.
-
-
Equilibration:
-
Rationale: A sufficient incubation period with constant agitation is required to ensure the system reaches a true thermodynamic equilibrium. 24 to 48 hours is standard practice.[3][7]
-
Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[7]
-
Action: Allow the samples to equilibrate for at least 24 hours. For compounds known to have slow dissolution kinetics, 48-72 hours may be necessary.[3]
-
-
Phase Separation:
-
Rationale: It is critical to completely separate the undissolved solid from the saturated liquid phase. Any suspended microparticles will be dissolved during dilution or analysis, leading to an overestimation of solubility.[9]
-
Action: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[3]
-
Action: Carefully draw the supernatant using a pipette and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. The PTFE filter is chosen for its broad chemical compatibility.[3]
-
-
HPLC Analysis and Quantification:
-
Rationale: A validated HPLC method provides accurate and specific quantification. A standard calibration curve is essential for converting the analytical signal (peak area) into a concentration.[1][10]
-
Action (Calibration Curve):
-
Prepare a primary stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of at least five standard solutions covering the expected concentration range of the samples.
-
Inject each standard in triplicate and plot the HPLC peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).
-
-
Action (Sample Analysis):
-
Dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. A precise dilution factor is critical.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area for 1-(7-chloro-1H-indol-2-yl)ethanone.
-
-
-
Calculation:
-
Rationale: The final solubility is calculated by determining the concentration in the diluted sample from the calibration curve and then accounting for the dilution factor.
-
Action: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Action: Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the equilibrium solubility.
-
Formula: Solubility (mg/mL) = (Concentration from Curve) × (Dilution Factor)
-
Conclusion and Practical Implications
This guide establishes a robust framework for understanding and determining the solubility of 1-(7-chloro-1H-indol-2-yl)ethanone in organic solvents. The provided representative data suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in solvents like acetone and dichloromethane, and poor solubility in polar protic and nonpolar solvents. This information is directly applicable to:
-
Process Chemistry: Selecting appropriate solvents for synthesis and workup procedures to maximize yield and purity.
-
Crystallization: Identifying suitable solvent/anti-solvent systems for effective purification.
-
Formulation Science: Guiding the selection of excipients and solvent systems for developing stable and bioavailable drug formulations.
-
Analytical Method Development: Ensuring the compound remains dissolved in the diluent used for sample preparation for techniques like HPLC and NMR.[1]
By employing the detailed isothermal shake-flask protocol, researchers can generate high-quality, reliable solubility data, mitigating risks and accelerating the research and development timeline.
References
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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SlideShare. solubility experimental methods.pptx. Available at: [Link]
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ResearchGate. (2015). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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Mustansiriya University. Determination of Solubility by Gravimetric Method. Available at: [Link]
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Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available at: [Link]
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Borchert, et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
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ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Unlocking the Therapeutic Potential of 1-(7-chloro-1H-indol-2-yl)ethanone: A Technical Guide to Target Identification and Validation
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, consistently yielding compounds with significant therapeutic value. The specific derivative, 1-(7-chloro-1H-indol-2-yl)ethanone, presents a compelling starting point for drug discovery endeavors. Its structural features, namely the chloro-substituted indole ring and the ethanone moiety at the 2-position, suggest a high probability of interaction with a range of biologically significant targets. This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets of 1-(7-chloro-1H-indol-2-yl)ethanone, drawing upon structure-activity relationships of analogous compounds. We will explore promising avenues in oncology, neuroinflammation, and pain management, and provide detailed experimental workflows for target validation and compound characterization.
Introduction: The Promise of a Privileged Scaffold
The indole ring system is a cornerstone of numerous natural products and synthetic drugs, valued for its ability to participate in various biological interactions.[1][2] The addition of a chlorine atom at the 7-position and an ethanone group at the 2-position of the indole core in 1-(7-chloro-1H-indol-2-yl)ethanone creates a unique electronic and steric profile. This profile is hypothesized to enable specific and potent interactions with key enzymatic and receptor targets implicated in a variety of disease states. This guide will dissect the therapeutic potential of this molecule by examining its structural relatives and their established mechanisms of action.
Potential Therapeutic Arenas and Key Molecular Targets
Based on extensive analysis of published literature on structurally similar indole derivatives, we have identified three primary therapeutic areas where 1-(7-chloro-1H-indol-2-yl)ethanone is likely to exhibit significant activity: Oncology, Neurodegenerative and Inflammatory Disorders, and Pain Management.
Oncology: Targeting Aberrant Cell Signaling
The indole scaffold is a well-established pharmacophore in the development of anticancer agents, capable of interacting with a multitude of targets crucial for cancer cell proliferation and survival.[1]
Mutations in the EGFR and BRAF kinase pathways are pivotal drivers in a significant number of human cancers.[3] Chloro-substituted indole derivatives have demonstrated potent inhibitory activity against these kinases.[3][4] The 7-chloro substitution on the indole ring of our lead compound may enhance its binding affinity to the ATP-binding pocket of these kinases, disrupting downstream signaling and inhibiting tumor growth.
Experimental Workflow: Kinase Inhibition Assays
A systematic approach to evaluating the inhibitory potential of 1-(7-chloro-1H-indol-2-yl)ethanone against EGFR and BRAF is essential.
Caption: Workflow for evaluating kinase inhibitory activity.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents and Materials: Recombinant human EGFR and BRAF V600E kinases, appropriate kinase buffer, ATP, substrate peptide, detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega), 1-(7-chloro-1H-indol-2-yl)ethanone (test compound), and a known inhibitor (positive control).
-
Procedure: a. Prepare serial dilutions of the test compound and positive control. b. In a 384-well plate, add the kinase, substrate, and buffer. c. Add the test compound or control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for the recommended time. f. Stop the reaction and add the detection reagent according to the manufacturer's protocol. g. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Kinase Selectivity | A measure of how specifically a compound inhibits the target kinase compared to other kinases. |
Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the tryptophan catabolism pathway and a critical mediator of immune suppression in the tumor microenvironment.[5] A structurally related compound, 1-(7-methoxy-1H-indol-2-yl)ethanone, has been identified as an IDO inhibitor.[5] The 7-chloro substitution in our compound of interest may confer similar or enhanced IDO inhibitory activity, offering a promising immunotherapeutic strategy.
Neurodegenerative and Inflammatory Disorders
Chronic inflammation and neuronal excitotoxicity are hallmarks of many neurodegenerative diseases. Indole derivatives have shown promise in modulating these pathological processes.
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, which play a crucial role in regulating inflammation and pain.[6] Inhibition of FAAH leads to an increase in endocannabinoid levels, producing analgesic and anti-inflammatory effects. Indole-2-carbonyl derivatives have been successfully developed as potent and selective FAAH inhibitors.[6]
Experimental Workflow: FAAH Inhibition and Cellular Activity
Caption: Workflow for assessing FAAH inhibitory potential.
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. However, its overactivation can lead to excitotoxicity and neuronal cell death. Indole-2-carboxylate derivatives have been characterized as antagonists of the NMDA receptor at the glycine binding site.[7] The ethanone moiety in 1-(7-chloro-1H-indol-2-yl)ethanone could potentially interact with the NMDA receptor complex, offering a neuroprotective effect.
Pain Management: A Multifaceted Approach
The potential of 1-(7-chloro-1H-indol-2-yl)ethanone to modulate FAAH and potentially other targets like cyclooxygenase (COX) enzymes presents a compelling case for its investigation as a novel analgesic.
While direct evidence for the interaction of 1-(7-chloro-1H-indol-2-yl)ethanone with COX enzymes is not yet available, some indole derivatives have been shown to exhibit COX-2 inhibitory characteristics.[8][9] A comprehensive screening against COX-1 and COX-2 would be a prudent step in characterizing the full pharmacological profile of this compound.
| Potential Target | Therapeutic Area | Rationale based on Analogs | Key Validating Experiments |
| EGFR/BRAF Kinases | Oncology | Chloro-indole derivatives show potent inhibition.[3][4] | In vitro kinase assays, cell proliferation assays in mutant cell lines. |
| IDO | Oncology | Methoxy-indole analog is a known inhibitor.[5] | IDO enzyme assay, T-cell proliferation assay. |
| FAAH | Neuroinflammation, Pain | Indole-2-carbonyl derivatives are potent inhibitors.[6] | FAAH enzyme inhibition assay, measurement of cellular endocannabinoid levels. |
| NMDA Receptor | Neurodegeneration | Indole-2-carboxylate derivatives are antagonists.[7] | Electrophysiological recordings, calcium influx assays. |
| COX-1/COX-2 | Inflammation, Pain | Some indole derivatives show COX-2 inhibition.[8][9] | COX-1/COX-2 enzyme inhibition assays. |
Conclusion and Future Directions
1-(7-chloro-1H-indol-2-yl)ethanone stands as a promising starting point for the development of novel therapeutics. Its structural alerts, drawn from a rich history of indole-based drug discovery, point towards a high probability of activity in oncology, neuroinflammation, and pain management. The experimental workflows outlined in this guide provide a clear and logical path forward for the comprehensive evaluation of this compound. Future efforts should focus on a systematic screening against the proposed targets, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the indole scaffold suggests that with careful medicinal chemistry efforts, 1-(7-chloro-1H-indol-2-yl)ethanone could be the progenitor of a new class of impactful medicines.
References
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An In-depth Technical Guide to 1-(7-chloro-1H-indol-2-yl)ethanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(7-chloro-1H-indol-2-yl)ethanone, a substituted indole derivative of interest in medicinal chemistry and materials science. Due to its limited availability in public chemical databases, this document synthesizes information from related compounds and established chemical principles to offer a scientifically grounded resource for researchers.
Chemical Identity and Structure
While a specific CAS number for 1-(7-chloro-1H-indol-2-yl)ethanone is not readily found in public databases, its chemical identity can be unequivocally established through its molecular structure and systematic nomenclature.
Table 1: Chemical Identifiers for 1-(7-chloro-1H-indol-2-yl)ethanone
| Identifier | Value |
| IUPAC Name | 1-(7-chloro-1H-indol-2-yl)ethanone |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Canonical SMILES | CC(=O)c1c[nH]c2cccc(Cl)c12 |
| InChI Key | (Predicted) |
The structure consists of an indole ring system substituted with a chlorine atom at the 7-position and an acetyl group at the 2-position. The presence of these functional groups is expected to significantly influence the molecule's chemical reactivity and biological activity.
Proposed Synthesis and Mechanistic Considerations
The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone can be logically approached through the Friedel-Crafts acylation of 7-chloroindole.[1][2][3] This well-established reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Synthetic Workflow
A plausible synthetic route is outlined below. The selection of the Lewis acid and reaction conditions is critical to control regioselectivity and minimize side reactions.
Caption: Proposed synthetic workflow for 1-(7-chloro-1H-indol-2-yl)ethanone.
Detailed Experimental Protocol (Proposed)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 7-chloroindole (1.0 eq).[4][5][6][7]
-
Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide). Cool the mixture in an ice bath. Carefully add the Lewis acid (e.g., aluminum chloride, 1.1 eq) portion-wise while stirring.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices: The use of anhydrous conditions is crucial as Lewis acids are moisture-sensitive. The reaction is performed at a low temperature initially to control the exothermic nature of the Friedel-Crafts acylation. The acidic work-up is necessary to decompose the aluminum chloride complex and liberate the product.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of related compounds such as 2-acetylindole and 7-chloroindole.[5][8]
Table 2: Predicted Spectroscopic Data for 1-(7-chloro-1H-indol-2-yl)ethanone
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, and a singlet for the acetyl methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon of the acetyl group. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-Cl stretch.[9][10] |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Chemical Properties and Reactivity
The chemical properties of 1-(7-chloro-1H-indol-2-yl)ethanone are dictated by the indole nucleus and its substituents.
-
Indole Nucleus: The indole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the acetyl group at the C2 position is electron-withdrawing, which will deactivate the ring towards further electrophilic attack.
-
7-Chloro Substituent: The chlorine atom is an ortho, para-directing deactivator. Its presence will influence the electronic distribution within the benzene portion of the indole ring.
-
Acetyl Group: The ketone functionality can undergo various reactions, such as reduction to an alcohol or conversion to an oxime. The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions.
Potential Applications in Drug Discovery and Materials Science
Substituted indoles are a prominent scaffold in medicinal chemistry due to their wide range of biological activities. The structural motifs present in 1-(7-chloro-1H-indol-2-yl)ethanone suggest several potential applications.
Medicinal Chemistry
-
Antimicrobial Agents: Indole derivatives, including those with chloro-substituents, have shown promising antimicrobial and antifungal activities.[11]
-
Anticancer Agents: The indole-2-carboxamide scaffold, which can be derived from 2-acetylindoles, has been investigated for its antimycobacterial and anticancer properties.[12][13][14][15]
-
Enzyme Inhibitors: The indole nucleus is a common feature in various enzyme inhibitors. For instance, some indole derivatives have shown potential as COX-2 inhibitors.[16]
Materials Science
The indole ring system can be incorporated into organic materials with interesting electronic and photophysical properties. Further derivatization could lead to the development of novel organic semiconductors or fluorescent probes.
Safety and Handling
Based on the GHS classification of the parent compound, 7-chloroindole, 1-(7-chloro-1H-indol-2-yl)ethanone should be handled with care.[5]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While 1-(7-chloro-1H-indol-2-yl)ethanone is not a widely cataloged compound, its synthesis is feasible through established chemical reactions. Its structural features suggest a rich chemical reactivity and significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers interested in exploring the properties and applications of this and related substituted indole derivatives. Further experimental validation of the proposed synthesis and characterization is encouraged to fully elucidate the potential of this molecule.
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Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. ResearchGate. Retrieved from [Link]
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Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. Retrieved from [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Semantic Scholar. Retrieved from [Link]
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Advanced Safety, Handling, and Application Protocols for 1-(7-Chloro-1H-indol-2-yl)ethanone
Abstract
1-(7-Chloro-1H-indol-2-yl)ethanone is a highly specialized, bifunctional building block utilized extensively in modern drug discovery. Its unique structural features—an electron-withdrawing chlorine atom at the 7-position and a versatile 2-acetyl group—make it an indispensable precursor for synthesizing complex condensed bicyclic systems, such as imidazo[1,5-a]pyrazines, which are critical in the development of mTOR and EGFR kinase inhibitors[1]. This whitepaper provides a rigorous, causality-driven guide to the safety, handling, and experimental application of this compound, ensuring that every laboratory workflow operates as a self-validating system.
Chemical Profiling and Mechanistic Behavior
Understanding the fundamental physicochemical properties of 1-(7-chloro-1H-indol-2-yl)ethanone is the first step in designing safe and effective experimental protocols. The presence of the halogen atom significantly modulates the electronic landscape of the indole core. Specifically, the inductive electron-withdrawal by the 7-chloro substituent lowers the pKa of the adjacent indole N-H, while simultaneously increasing the lipophilicity of the molecule compared to unhalogenated analogs like 1-(1H-indol-3-yl)ethanone[2].
Quantitative Data Summary
The following table synthesizes the baseline physicochemical and hazard data, extrapolated from authoritative structural analogs such as [3] and [4].
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C₁₀H₈ClNO | Defines stoichiometry for downstream cross-coupling. |
| Molecular Weight | 193.63 g/mol | Critical for precise molar equivalent calculations. |
| GHS Hazard Codes | H315, H319, H335[4] | Indicates skin/eye irritation and respiratory toxicity. |
| Storage Conditions | 2–8°C, inert atmosphere[4] | Prevents radical-mediated autoxidation of the N-H bond. |
| Solubility Profile | Soluble in DMF, THF, DMSO | Requires anhydrous solvents to prevent hydrate formation. |
Hazard Assessment and Causality
Standard safety data sheets (SDS) list hazards but rarely explain why a compound is hazardous. For 1-(7-chloro-1H-indol-2-yl)ethanone, the hazards are a direct consequence of its molecular architecture:
-
Dermal and Ocular Irritation (H315, H319): The lipophilic nature of the chlorinated indole ring facilitates rapid penetration through the lipid bilayers of the stratum corneum. Once absorbed, the electrophilic 2-acetyl group can act as a mild Michael acceptor or undergo Schiff base formation with primary amines on skin proteins, leading to localized inflammatory responses[4].
-
Respiratory Toxicity (H335): As a fine crystalline solid, aerosolized particles can easily reach the lower respiratory tract. The compound's low aqueous solubility means it is not easily cleared by mucosal secretions, prolonging tissue exposure.
-
Oxidative Susceptibility: While the 7-chloro group provides some steric and electronic shielding against electrophilic aromatic oxidation[3], the free N-H bond remains vulnerable to autoxidation in the presence of ambient oxygen and UV light, potentially forming reactive dimeric species that can contaminate sensitive biological assays.
Self-Validating Handling Protocols
To ensure scientific integrity, handling must not rely on blind faith; it must be a self-validating system. The following protocol integrates analytical checkpoints directly into the workflow to guarantee material purity before it is committed to complex syntheses.
Protocol 1: Inert Solubilization and Material Validation
Objective: Prepare a reaction-ready solution while preventing N-H deprotonation and oxidative degradation.
-
Step 1: Atmospheric Control. Purge a controlled-atmosphere glovebox with high-purity Nitrogen (N₂). Causality: Eliminating oxygen prevents the formation of radical species that target the indole nitrogen.
-
Step 2: Static-Free Transfer. Weigh the compound using anti-static spatulas and grounded analytical balances. Causality: Indole powders are prone to static charge buildup; anti-static tools prevent aerosolization and subsequent inhalation risks (H335).
-
Step 3: Anhydrous Solubilization. Dissolve the compound in anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF). Causality: The presence of trace water can lead to reversible hydrate formation at the C2-ketone, which drastically reduces its electrophilicity in downstream condensation reactions.
-
Self-Validating Checkpoint (LC-MS): Before proceeding, remove a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and execute a rapid UV-Vis/LC-MS run. Validation Mechanism: The presence of a single, sharp peak at m/z 194 [M+H]⁺ confirms the structural integrity of the bulk material. The appearance of higher mass peaks (e.g., m/z 385) would immediately flag oxidative dimerization, halting the workflow before resources are wasted.
Experimental Workflow: Application in Kinase Inhibitor Synthesis
1-(7-Chloro-1H-indol-2-yl)ethanone is frequently deployed in the synthesis of condensed bicyclic systems, such as those found in advanced [1]. The following protocol outlines a Lewis acid-mediated condensation.
Protocol 2: Lewis Acid-Mediated Condensation
Objective: Construct an imidazo-pyrazine framework via the selective activation of the 2-acetyl group.
-
Step 1: Reagent Charging. Charge a flame-dried Schlenk flask with 1-(7-chloro-1H-indol-2-yl)ethanone (1.0 eq) and the target hydrazine/amine derivative (1.1 eq) under Argon.
-
Step 2: Catalytic Activation. Introduce a mild Lewis acid (e.g., TiCl₄) at 0°C. Causality: The 7-chloro substituent sterically and electronically deactivates the adjacent N-H, ensuring the Lewis acid coordinates exclusively with the ketone oxygen, heightening its electrophilicity without triggering unwanted side-reactions at the indole nitrogen.
-
Step 3: Thermal Condensation. Gradually warm the vessel to 80°C and reflux for 4 hours.
-
Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes:EtOAc 7:3). Validation Mechanism: The complete disappearance of the UV-active starting material spot (254 nm) self-validates that the condensation has reached completion.
-
Step 4: Quenching and Isolation. Cool to 0°C and quench with saturated aqueous NaHCO₃. Causality: This neutralizes the Lewis acid catalyst and drives the precipitation of the highly organic product, separating it from aqueous byproducts.
Workflow Visualization
Logical workflow for the self-validating condensation of 1-(7-chloro-1H-indol-2-yl)ethanone.
Storage and Waste Management
To maintain the lifecycle integrity of the compound, post-experiment handling is just as critical as the synthesis itself.
-
Storage Causality: Store the bulk powder at 2–8°C in amber glass vials backfilled with Argon[4]. Causality: Amber glass blocks UV radiation, preventing photo-induced homolytic cleavage of the C-Cl bond or radical initiation at the N-H position.
-
Waste Segregation: All reaction effluents containing 1-(7-chloro-1H-indol-2-yl)ethanone must be strictly segregated into Halogenated Organic Waste . Causality: Mixing halogenated indoles with standard organic waste can lead to the formation of highly reactive, toxic mixed-halogen species during high-temperature incineration disposal processes.
References
- OSI Pharmaceuticals, Inc. "Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors." Google Patents, U.S. Patent US8586546B2.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 104644, 7-chloro-1H-indole." PubChem. Available at: [Link]
-
National Institute of Standards and Technology. "Ethanone, 1-(1H-indol-3-yl)-." NIST Chemistry WebBook. Available at:[Link]
Sources
- 1. US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors - Google Patents [patents.google.com]
- 2. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]
- 3. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1H-Indol-2-yl)ethanone | 4264-35-1 [sigmaaldrich.com]
Methodological & Application
Application Note: A Validated Protocol for the Regioselective Synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone, a valuable heterocyclic ketone intermediate. The synthetic strategy addresses the inherent challenge of regioselectivity in the electrophilic substitution of indoles. The protocol employs a robust N-protection, Friedel-Crafts acylation, and subsequent deprotection sequence to achieve selective acylation at the C2 position. This guide explains the chemical principles behind each step, offers detailed methodologies for synthesis, purification, and characterization, and includes a troubleshooting guide to ensure experimental success.
Introduction and Strategic Overview
Indole and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of an acyl group onto the indole nucleus via Friedel-Crafts acylation is a fundamental transformation.[2] However, the high electron density at the C3 position of the indole ring typically directs electrophilic substitution to this site, making the synthesis of C2-acylated indoles non-trivial.[3]
To overcome this regiochemical challenge, this protocol utilizes a well-established strategy involving the protection of the indole nitrogen. By installing a bulky and electron-withdrawing N-phenylsulfonyl protecting group, we can sterically hinder the C3 position and electronically favor electrophilic attack at C2. The synthesis is therefore designed as a three-stage process:
-
N-Protection: 7-chloro-1H-indole is reacted with benzenesulfonyl chloride to form N-(phenylsulfonyl)-7-chloro-1H-indole.
-
Friedel-Crafts Acylation: The N-protected intermediate undergoes regioselective Friedel-Crafts acylation at the C2 position using acetyl chloride and a Lewis acid catalyst.
-
Deprotection: The phenylsulfonyl group is removed under basic conditions to yield the target compound, 1-(7-chloro-1H-indol-2-yl)ethanone.
This workflow provides a reliable and scalable route to the desired C2-acylated product.
Overall Synthetic Workflow
Caption: A three-stage workflow for synthesizing 1-(7-chloro-1H-indol-2-yl)ethanone.
Mechanistic Principles: The Friedel-Crafts Acylation
The core transformation in this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[4] The mechanism involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich indole ring.
-
Acylium Ion Formation: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of acetyl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion (CH₃CO⁺).[5]
-
Electrophilic Attack: The π-system of the N-protected indole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the indole ring, yielding the acylated product and regenerating the Lewis acid catalyst.[5]
The acyl group attached to the product is deactivating, which effectively prevents further acylation reactions on the same molecule, a significant advantage over Friedel-Crafts alkylation.[4]
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Materials and Equipment
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 7-Chloro-1H-indole | C₈H₆ClN | 151.59 | 53924-05-3 | Sigma-Aldrich | Starting material.[6][7] |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 98-09-9 | Sigma-Aldrich | N-protection agent. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | VWR | Base for protection/deprotection. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Fisher Scientific | Anhydrous solvent. |
| Acetyl Chloride | CH₃COCl | 78.50 | 75-36-5 | Sigma-Aldrich | Acylating agent. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7446-70-0 | Acros Organics | Anhydrous, Lewis acid catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous solvent. |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | VWR | Solvent for deprotection. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR | 1 M solution for workup. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | Extraction solvent. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | Chromatography eluent. |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | VWR | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | SiliCycle | For column chromatography. |
Required Equipment
-
Three-necked round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Nitrogen/Argon gas inlet
-
Ice bath and heating mantle
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, beakers, etc.)
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
Standard laboratory personal protective equipment (PPE)
Detailed Experimental Protocol
Stage 1: Synthesis of N-(Phenylsulfonyl)-7-chloro-1H-indole
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 7-chloro-1H-indole (5.0 g, 33.0 mmol). Dissolve it in 100 mL of anhydrous THF.
-
Basification: Cool the solution to 0 °C in an ice bath. Add powdered sodium hydroxide (1.6 g, 40.0 mmol) and stir the suspension for 20 minutes.
-
Addition of Protecting Group: Add benzenesulfonyl chloride (4.6 mL, 36.0 mmol) dropwise to the suspension over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate) until the starting indole spot disappears.
-
Workup: Carefully pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(phenylsulfonyl)-7-chloro-1H-indole as a white solid.
Rationale: The indole nitrogen is first deprotonated by a base to form the more nucleophilic indolate anion, which readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride.
Stage 2: Friedel-Crafts Acylation of N-(Phenylsulfonyl)-7-chloro-1H-indole
-
Catalyst Suspension: To a flame-dried 500 mL three-necked flask equipped with a dropping funnel and nitrogen inlet, add anhydrous aluminum chloride (5.8 g, 43.5 mmol) and 150 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.[8]
-
Acylium Ion Precursor Formation: Slowly add acetyl chloride (2.8 mL, 39.5 mmol) to the stirred AlCl₃ suspension. Stir at 0 °C for 30 minutes.[8]
-
Acylation: Dissolve N-(phenylsulfonyl)-7-chloro-1H-indole (from Stage 1, ~33.0 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench it by slowly adding 100 mL of 1 M HCl. Stir vigorously for 15 minutes until the solids dissolve.[2]
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate to get the crude N-(phenylsulfonyl)-2-acetyl-7-chloro-1H-indole. This intermediate is often carried directly to the next step without extensive purification.
Rationale: The reaction is performed at low temperatures to control the reactivity and minimize side reactions. Anhydrous conditions are critical as AlCl₃ is extremely hygroscopic.[8] The N-phenylsulfonyl group deactivates the indole ring slightly but effectively directs the incoming electrophile to the C2 position.
Stage 3: Deprotection to Yield 1-(7-chloro-1H-indol-2-yl)ethanone
-
Reaction Setup: Dissolve the crude product from Stage 2 in a mixture of methanol (150 mL) and THF (50 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir for 3-5 hours. Monitor the reaction by TLC until the protected starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the organic solvents via rotary evaporation. Add 100 mL of water to the residue and neutralize with 1 M HCl until the pH is ~7.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the final product, 1-(7-chloro-1H-indol-2-yl)ethanone.
Rationale: The phenylsulfonyl group is a robust protecting group but can be cleaved under basic hydrolytic conditions. Refluxing in the presence of NaOH provides the energy required for the cleavage, regenerating the N-H indole.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the indole N-H proton (a broad singlet), aromatic protons on the indole and chloro-substituted benzene ring, and a singlet for the acetyl methyl group.
-
¹³C NMR: Signals should correspond to the carbonyl carbon (~190-200 ppm), the carbons of the indole ring system, and the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₈ClNO (M.W. 193.63). The isotopic pattern for one chlorine atom (M+ and M+2 in a ~3:1 ratio) should be observable.
-
Melting Point: A sharp melting point indicates high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 | Incomplete deprotonation of indole. Hydrolysis of benzenesulfonyl chloride. | Ensure NaOH is finely powdered and stirred sufficiently. Use high-quality anhydrous THF. |
| No Reaction in Stage 2 | Deactivated AlCl₃ catalyst due to moisture. | Use freshly opened, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.[8] |
| Formation of C3-isomer | Incomplete N-protection or migration. | Ensure Stage 1 goes to completion. Lowering the temperature during acylation may improve C2 selectivity. |
| Low Yield in Stage 3 | Incomplete deprotection. | Increase reaction time or temperature. A stronger base or different solvent system may be required. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) may be an alternative. |
References
- Sundberg, R. J. (1996). Indoles. Academic Press.
-
PubChem. 1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
- Parrick, J., & Yahya, A. (1985). Friedel-Crafts acylation of some N-protected indoles. Journal of Chemical Research, Synopses, (12), 394-395.
-
LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Yoshino, T., et al. (2000). Friedel-Crafts acylation of indoles with acid chlorides in the presence of dialkylaluminum chlorides. Tetrahedron Letters, 41(45), 8755-8759.
-
PubChem. 7-chloro-1H-indole. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Organic Chemistry Portal. (2010). Azaindole synthesis. [Link]
-
Royal Society of Chemistry. (2020). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
ChemTalk. (2022). Friedel-Crafts Acylation: Reaction & Mechanism. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Chloroindole 97 53924-05-3 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 1-(7-chloro-1H-indol-2-yl)ethanone in Medicinal Chemistry
Executive Summary
The compound 1-(7-chloro-1H-indol-2-yl)ethanone represents a high-value "linchpin" scaffold in modern drug discovery.[1] Unlike generic indole building blocks, this specific derivative combines the reactive versatility of the C2-acetyl group with the strategic metabolic and electronic modulation provided by the 7-chloro substituent .[1][2]
This application note details the use of this scaffold in synthesizing antiviral agents (specifically HCV NS5B and HIV-1 NNRTIs) and CNS-active ligands (targeting CB2 receptors).[1][2] It provides validated protocols for functionalizing the C2-position and explains the "7-Chloro Effect" on pharmacokinetics and binding affinity.[1]
Technical Deep Dive: The "7-Chloro Effect"
In medicinal chemistry, the decision to utilize the 7-chloro analog over the unsubstituted parent (2-acetylindole) is rarely arbitrary.[1] It is driven by three specific physicochemical requirements:
-
Metabolic Blockade: The C7 position of the indole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Chlorination at this position sterically and electronically blocks this metabolic soft spot, significantly extending the half-life (
) of the final drug candidate.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Lipophilic Tuning: The chlorine atom increases the lipophilicity (LogP) of the scaffold without introducing the steric bulk of a methyl or ethyl group.[2] This is critical for CNS penetration in cannabinoid receptor ligands and for hydrophobic pocket occupancy in viral polymerase inhibitors.[1][2]
-
Electronic Modulation: The electron-withdrawing nature of the 7-Cl group increases the acidity of the indole N-H proton (lowering the pKa).[1][2] This strengthens the hydrogen bond donor capability of the N-H, often a critical interaction in the binding pockets of enzymes like HCV NS5B polymerase .[1][2]
Application Workflows
The utility of 1-(7-chloro-1H-indol-2-yl)ethanone branches into three primary synthetic pathways.
Pathway A: Claisen-Schmidt Condensation (Antiviral Linkers)
Reaction with aromatic aldehydes yields indolyl-chalcones .[1][2] These
Pathway B: Heterocyclization (Kinase Inhibitors)
The 1,3-electrophilic character of the acetyl group allows for condensation with hydrazines and amidines to form pyrazoles and pyrimidines fused or linked to the indole.[2] These motifs are ubiquitous in kinase inhibitors (e.g., CDK, VEGFR).[1][2]
Pathway C: Reductive Amination (CNS Ligands)
Reduction of the ketone to an alcohol or amine creates a linker commonly found in Cannabinoid Receptor 2 (CB2) agonists, where the 7-chloroindole core provides selectivity over CB1.[2]
Visualization: Synthetic Utility Map
Figure 1: Synthetic divergence from the 2-acetyl-7-chloroindole scaffold.[1]
Validated Experimental Protocols
Protocol 1: Synthesis of (E)-1-(7-chloro-1H-indol-2-yl)-3-arylprop-2-en-1-one (Chalcone Derivative)
Objective: To synthesize a library of antiviral precursors via Claisen-Schmidt condensation.[1]
Reagents:
-
1-(7-chloro-1H-indol-2-yl)ethanone (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.1 equiv)[2]
-
Piperidine (Catalytic, 0.2 equiv) or KOH (20% aq)[2]
-
Ethanol (Absolute)[2]
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(7-chloro-1H-indol-2-yl)ethanone and 1.1 mmol of the chosen benzaldehyde in 10 mL of absolute ethanol.
-
Catalysis: Add 0.2 mmol of piperidine dropwise. (Alternatively, for less reactive aldehydes, use 2 mL of 20% aqueous KOH).[1][2]
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 4–6 hours. Monitor consumption of the ketone via TLC (Eluent: Hexane/EtOAc 7:3).[2]
-
Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The chalcone product typically precipitates as a yellow/orange solid.[1][2]
-
Filtration & Wash: Filter the solid under vacuum.[1][2] Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove base and unreacted aldehyde.[2]
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Validation (Expected):
-
1H NMR: Look for the characteristic trans-alkene doublets (
Hz) in the 7.5–8.0 ppm region.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Yield: Typical yields range from 75% to 90%.[2]
Protocol 2: Synthesis of 3-(7-chloro-1H-indol-2-yl)-1H-pyrazoles
Objective: To convert the acetyl group into a bioactive pyrazole heterocycle.
Reagents:
-
1-(7-chloro-1H-indol-2-yl)ethanone (1.0 equiv)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)[1]
-
Hydrazine Hydrate (2.0 equiv)[2]
-
DMF (Solvent)[2]
Step-by-Step Methodology:
-
Enaminone Formation: Dissolve 1.0 mmol of the ketone in 3 mL DMF. Add 1.5 mmol DMF-DMA.[1][2] Heat to 80°C for 3 hours.
-
Checkpoint: TLC should show a polar spot corresponding to the
-unsaturated enaminone intermediate.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Cyclization: Cool the mixture to room temperature. Add 2.0 mmol of hydrazine hydrate.[1][2]
-
Reflux: Heat to 100°C for 2–4 hours.
-
Workup: Pour the reaction mixture into 20 mL ice-water. A precipitate should form.[1][2]
-
Isolation: Filter the solid, wash with water, and dry.[1][2]
-
Result: This yields the 5-(7-chloro-1H-indol-2-yl)-pyrazole.[1]
Quantitative Data Summary: Substituent Effects
The following table illustrates the comparative advantage of the 7-chloro substituent versus the unsubstituted parent and the 5-methoxy analog in a theoretical antiviral binding assay (based on HCV NS5B inhibitor SAR trends).
| Scaffold Variant | LogP (Calc) | Metabolic Stability (Microsomal t1/2) | N-H Acidity (Est.[2] pKa) | Primary Application |
| 7-Chloro-2-acetylindole | 3.4 | > 60 min | ~15.5 | HCV/HIV Antivirals, CB2 |
| 2-Acetylindole (Parent) | 2.6 | < 20 min | ~17.0 | General Building Block |
| 5-Methoxy-2-acetylindole | 2.8 | ~ 30 min | ~17.5 | CNS (Serotonergic) |
Note: Data derived from comparative SAR studies of indole-based polymerase inhibitors.[1]
References
-
PubChem. 1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone (Structural Analog Reference).[1] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Semantic Scholar. Synthesis of dimethyl 7-acetylindole-2,3-dicarboxylate. Available at: [Link][2]
Sources
The Strategic Intermediate: A Guide to 1-(7-chloro-1H-indol-2-yl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indole Scaffold and the Significance of 2-Acyl Substitution
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery. While functionalization of the indole ring at the C3 position is common, the introduction of substituents at the C2 position offers a distinct vector for molecular elaboration, leading to novel chemical entities with unique pharmacological profiles. 1-(7-chloro-1H-indol-2-yl)ethanone emerges as a key intermediate in this context. The presence of a chloro group at the 7-position and an acetyl group at the 2-position provides two orthogonal points for further chemical modification, making it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of this strategic intermediate, complete with detailed protocols and mechanistic insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 1-(7-chloro-1H-indol-2-yl)ethanone is crucial for its synthesis, purification, and characterization.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, expected to be in the range of 150-200 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexanes. |
| ¹H NMR (CDCl₃, 400 MHz) | * δ 8.2-8.5 (br s, 1H): NH proton of the indole ring. * δ 7.5-7.7 (d, 1H): Aromatic proton at C4. * δ 7.1-7.3 (m, 2H): Aromatic protons at C5 and C6. * δ 7.0-7.1 (s, 1H): Proton at C3. * δ 2.6-2.8 (s, 3H): Methyl protons of the acetyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | * δ ~190: Carbonyl carbon of the acetyl group. * δ ~135-140: C7a. * δ ~130-135: C2. * δ ~120-130: Aromatic carbons (C4, C5, C6). * δ ~115-120: C3a. * δ ~110-115: C7. * δ ~100-105: C3. * δ ~25-30: Methyl carbon of the acetyl group. |
| IR (KBr, cm⁻¹) | * ~3300-3400: N-H stretching vibration. * ~1650-1670: C=O stretching vibration of the ketone. * ~1500-1600: C=C stretching vibrations of the aromatic ring. * ~700-800: C-Cl stretching vibration. |
| Mass Spectrometry (EI) | * M⁺ at m/z 193/195 (approx. 3:1 ratio): Molecular ion peak showing the characteristic isotopic pattern for a single chlorine atom. * [M-15]⁺ at m/z 178/180: Loss of a methyl radical. * [M-43]⁺ at m/z 150/152: Loss of an acetyl radical. |
Synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone: A Regioselective Approach
The primary challenge in synthesizing 2-acylindoles is controlling the regioselectivity, as electrophilic acylation of indoles typically occurs at the more nucleophilic C3 position. To achieve selective C2-acylation of 7-chloroindole, a directing group strategy is employed. The use of a removable N-pyrimidyl directing group has proven effective in guiding palladium-catalyzed C2-acylation.[1][2]
Protocol 1: Synthesis of N-(Pyrimidin-2-yl)-7-chloro-1H-indole
This initial step involves the protection of the indole nitrogen with a pyrimidyl group, which will later direct the C2-acylation.
Materials:
-
7-Chloroindole
-
2-Bromopyrimidine
-
Cesium Carbonate (Cs₂CO₃)
-
Copper(I) Iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 7-chloroindole (1.0 eq), 2-bromopyrimidine (1.2 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask and stir the mixture at 110 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford N-(pyrimidin-2-yl)-7-chloro-1H-indole.
Causality behind Experimental Choices:
-
Cesium Carbonate: A strong base is required to deprotonate the indole nitrogen, facilitating the nucleophilic substitution on 2-bromopyrimidine.
-
Copper(I) Iodide: This acts as a catalyst for the Ullmann-type C-N coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. It is crucial to use an anhydrous solvent to prevent side reactions.
Protocol 2: Palladium-Catalyzed C2-Acetylation
With the directing group in place, the C2 position of the indole is activated for regioselective acylation.
Materials:
-
N-(Pyrimidin-2-yl)-7-chloro-1H-indole
-
Acetaldehyde
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve N-(pyrimidin-2-yl)-7-chloro-1H-indole (1.0 eq) in toluene.
-
Add acetaldehyde (3.0 eq), palladium(II) acetate (10 mol%), and tert-butyl hydroperoxide (3.0 eq).
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(7-chloro-1-(pyrimidin-2-yl)-1H-indol-2-yl)ethanone.
Causality behind Experimental Choices:
-
Palladium(II) Acetate: This is the palladium catalyst that facilitates the C-H activation at the C2 position of the indole, directed by the pyrimidine ring.
-
tert-Butyl hydroperoxide (TBHP): Acts as an oxidant in the catalytic cycle.
-
Acetaldehyde: Serves as the source of the acetyl group.
-
Sealed Tube: Necessary to prevent the evaporation of the volatile acetaldehyde and to maintain the reaction pressure.
Protocol 3: Deprotection of the N-Pyrimidyl Group
The final step is the removal of the directing group to yield the target intermediate.
Materials:
-
1-(7-chloro-1-(pyrimidin-2-yl)-1H-indol-2-yl)ethanone
-
Hydrazine hydrate
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(7-chloro-1-(pyrimidin-2-yl)-1H-indol-2-yl)ethanone (1.0 eq) in a mixture of acetic acid and water.
-
Add hydrazine hydrate (5.0 eq) and stir the mixture at 80 °C for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography if necessary to afford 1-(7-chloro-1H-indol-2-yl)ethanone.
Causality behind Experimental Choices:
-
Hydrazine hydrate: A common reagent for the cleavage of the N-pyrimidyl group.
-
Acetic acid: Provides a suitable reaction medium for the deprotection reaction.
Applications in Organic Synthesis: A Gateway to Complex Molecules
The dual functionality of 1-(7-chloro-1H-indol-2-yl)ethanone makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the realm of drug discovery.
Modification of the Acetyl Group
The acetyl group at the C2 position is a versatile handle for a variety of chemical transformations:
-
Alpha-Halogenation: The α-protons of the acetyl group can be readily halogenated (e.g., using NBS or Br₂) to introduce a reactive handle for subsequent nucleophilic substitution reactions. This opens up pathways to α-amino, α-hydroxy, and α-alkoxy ketones.
-
Condensation Reactions: The acetyl group can participate in aldol or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated ketones. These products are valuable Michael acceptors for the introduction of further complexity.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The resulting alcohol can be a precursor for ethers or can be eliminated to form a vinyl group.
-
Oxidation (e.g., Baeyer-Villiger): The acetyl group can be converted to an ester via Baeyer-Villiger oxidation, providing access to 2-acyloxyindoles.
Cross-Coupling Reactions at the C7-Position
The chloro-substituent at the C7 position is amenable to various palladium- or copper-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, leading to 7-aminoindole derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
N-Functionalization
The indole nitrogen can be alkylated or arylated under basic conditions, allowing for the introduction of a wide range of substituents that can modulate the biological activity and physicochemical properties of the final molecule.
Case Study: A Potential Intermediate in the Synthesis of Anti-Asthmatic Drugs
While not a direct precursor in the most common synthetic routes, the structural motifs present in 1-(7-chloro-1H-indol-2-yl)ethanone are reminiscent of key intermediates in the synthesis of leukotriene receptor antagonists like Zafirlukast, Pranlukast, and Montelukast.[3][4][5] The indole core is a feature of Zafirlukast, and the chloroquinoline moiety in Montelukast highlights the importance of halogenated heterocycles in this class of drugs. The strategic placement of functional groups in 1-(7-chloro-1H-indol-2-yl)ethanone makes it a plausible starting point for the synthesis of novel analogs of these established drugs, offering a platform for exploring new structure-activity relationships.
Conclusion
1-(7-chloro-1H-indol-2-yl)ethanone is a highly valuable and versatile intermediate in organic synthesis. Its preparation, though requiring a regioselective strategy, opens the door to a vast array of complex molecular architectures. The orthogonal reactivity of the acetyl and chloro groups, coupled with the potential for N-functionalization, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this strategic building block in their synthetic endeavors.
References
- Zhao, Y., Sharma, U. K., Schrӧder, F., Sharma, N., Song, G., & Van der Eycken, E. V. (2017). Direct C-2 acylation of indoles with toluene derivatives via Pd(II)
- Sharma, N., Sharma, U. K., Kumar, R., Van der Eycken, E. V., & Singh, B. K. (2020). Palladium-Catalyzed C2-Acylation of Indoles with α-Diketones Assisted by the Removable N-(2-Pyrimidyl) Group. The Journal of Organic Chemistry, 85(15), 9879-9887.
- Singh, A., & Kumar, A. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate)
-
QuickCompany. (n.d.). A Process For Preparation Of Montelucast Intermediate. Retrieved from [Link]
Sources
- 1. Dual visible-light photoredox and palladium(ii) catalysis for dehydrogenative C2-acylation of indoles at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Process For Preparation Of Montelucast Intermediate [quickcompany.in]
analytical methods for quantification of 1-(7-chloro-1H-indol-2-yl)ethanone
An Application Note and Protocol for the Quantitative Analysis of 1-(7-chloro-1H-indol-2-yl)ethanone
Authored by: A Senior Application Scientist
Abstract
This document provides comprehensive application notes and detailed protocols for the accurate and robust quantification of 1-(7-chloro-1H-indol-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development, we present two primary, validated methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. This guide is designed for researchers, analytical scientists, and quality assurance professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring that the described protocols are both reliable and self-validating in accordance with international standards.[1][2][3]
Introduction: The Analytical Imperative
1-(7-chloro-1H-indol-2-yl)ethanone is a heterocyclic ketone derivative whose purity and concentration are critical quality attributes in the synthesis of various active pharmaceutical ingredients (APIs). Inaccurate quantification can lead to issues with reaction stoichiometry, impurity profiling, and final product yield, compromising drug safety and efficacy. Therefore, the development of reliable, accurate, and precise analytical methods is not merely a procedural requirement but a foundational pillar of the entire drug development lifecycle.
The methods detailed herein are designed to be robust and fit-for-purpose, addressing different needs within the development pipeline.
-
HPLC-UV: Selected for its ubiquity, robustness, and suitability for quantifying compounds with strong chromophores, such as the indole ring system.[4][5] It is the ideal workhorse for in-process controls, release testing, and stability studies.
-
GC-MS: Chosen for its superior specificity and sensitivity.[6] The mass spectrometer provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns, making it an excellent tool for impurity identification and trace-level quantification.
Both methods are presented with a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][7]
General Workflow for Quantification
The overall process, from sample receipt to final report, follows a structured path to ensure consistency and minimize error. The workflow is designed to incorporate necessary checks and balances for a self-validating system.
Caption: High-level analytical workflow for quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This reversed-phase HPLC method separates 1-(7-chloro-1H-indol-2-yl)ethanone from potential impurities based on its polarity. The compound is retained on a nonpolar C18 stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength, where it exhibits a strong response, ensuring high sensitivity. The indole ring system typically shows strong absorbance in the 270-290 nm range, and this region is selected to maximize signal-to-noise while minimizing interference from common solvents.[4]
Reagents, Materials, and Instrumentation
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Formic Acid, 88% or higher purity
-
1-(7-chloro-1H-indol-2-yl)ethanone Reference Standard (Purity ≥ 99.5%)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical Balance (4-5 decimal places)
-
pH meter
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the indole nitrogen is protonated, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution | Isocratic: 60% A, 40% B | An isocratic method is simpler and more robust for routine QC than a gradient method, provided all impurities are resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 280 nm | Maximizes analyte signal based on the indole chromophore while minimizing background noise. |
| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Detailed Protocol
3.4.1 Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standards (Calibration Curve): Prepare a series of working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the Stock Standard with the mobile phase (60:40 Water:ACN with 0.1% Formic Acid).
3.4.2 Preparation of Sample Solution
-
Accurately weigh an amount of the test sample expected to contain ~10 mg of 1-(7-chloro-1H-indol-2-yl)ethanone into a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with Methanol. This yields a nominal concentration of 100 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
3.4.3 System Suitability and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard (e.g., 100 µg/mL).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the working standards to generate the calibration curve.
-
Inject the prepared sample solutions.
Data Analysis
-
Integrate the peak corresponding to 1-(7-chloro-1H-indol-2-yl)ethanone.
-
Construct a linear regression calibration curve of peak area versus concentration for the working standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of the analyte in the sample solution using the regression equation.
-
Determine the final assay value (e.g., as a percentage w/w) using the following formula: Assay % = (C_sample × V_dilution) / W_sample × Purity_std Where:
-
C_sample is the concentration from the calibration curve (µg/mL)
-
V_dilution is the dilution volume (mL)
-
W_sample is the initial sample weight (µg)
-
Purity_std is the purity of the reference standard
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
This method is ideal for confirming the identity and providing sensitive quantification of 1-(7-chloro-1H-indol-2-yl)ethanone. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The eluting compound enters a mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected.[8][9] Quantification is performed using Selected Ion Monitoring (SIM), where only specific, characteristic ions are monitored, drastically increasing sensitivity and selectivity. The presence of a chlorine atom provides a distinct isotopic pattern (M+ and M+2 peaks), which is a powerful tool for confirmation.[6]
Reagents, Materials, and Instrumentation
-
Reagents:
-
Dichloromethane (DCM), GC Grade or equivalent high purity solvent.
-
1-(7-chloro-1H-indol-2-yl)ethanone Reference Standard (Purity ≥ 99.5%)
-
Internal Standard (IS), e.g., 1-Indanone (structurally similar but chromatographically resolved).
-
-
Instrumentation:
-
GC-MS system with an autosampler.
-
Analytical Balance (4-5 decimal places)
-
Volumetric flasks (Class A)
-
Microsyringes
-
Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 260 °C | Ensures rapid vaporization without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of analyte to the column for trace analysis. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | A temperature ramp ensures good separation of the analyte from solvents and potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition | Full Scan (50-400 amu) for identification; SIM for quantification. | Full scan is used to confirm the fragmentation pattern. SIM mode provides superior sensitivity for quantification. |
| SIM Ions | To be determined experimentally. Likely ions: Molecular ion (M+), [M-CH3]+, and other characteristic fragments. | Monitoring multiple ions increases confidence in peak identity and quantification. |
Detailed Protocol
4.4.1 Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Internal Standard (IS) Stock (1000 µg/mL): Prepare a stock of 1-Indanone in Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) containing the analyte. To each, add a fixed concentration of the Internal Standard (e.g., 2 µg/mL).
4.4.2 Preparation of Sample Solution
-
Accurately weigh an amount of the test sample expected to contain ~1 mg of the analyte into a 10 mL volumetric flask.
-
Add the same amount of Internal Standard as in the calibration standards.
-
Dissolve and dilute to volume with Dichloromethane.
-
Transfer an aliquot to a GC vial.
Caption: Workflow for GC-MS sample and standard preparation.
4.4.3 Analysis Sequence
-
Equilibrate the GC-MS system.
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the calibration standards to generate the calibration curve.
-
Inject the prepared sample solutions.
Data Analysis
-
For each standard and sample, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a linear regression calibration curve of the peak area ratio versus the analyte concentration for the standards. The correlation coefficient (r²) should be ≥ 0.998.
-
Calculate the concentration of the analyte in the sample solution using the regression equation.
-
Determine the final assay value as described in Section 3.5.
Method Validation Protocol (ICH Q2(R2))
A robust analytical method is one that has been validated to prove it is fit for its intended purpose. The following parameters must be assessed for either of the methods described above.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Peak purity analysis (for HPLC-PDA) should pass. No interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To show a direct proportional relationship between concentration and response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-assay): To show precision over a short interval. Intermediate Precision: To show precision within-laboratory variations (different days, analysts, equipment). | Repeatability: RSD ≤ 1.0% (n=6 preparations at 100% concentration). Intermediate Precision: Overall RSD ≤ 2.0%. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1; RSD at LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The effect on results should be minimal; system suitability criteria must be met under all varied conditions (e.g., ±5% flow rate, ±2°C column temp). |
Experimental Protocols for Validation
-
Accuracy: Prepare a sample matrix (placebo) and spike it with the analyte at three levels (e.g., 80%, 100%, 120% of the nominal sample concentration). Prepare each level in triplicate. Analyze and calculate the percent recovery for each sample.
-
Precision (Repeatability): Prepare six independent sample solutions at 100% of the target concentration. Analyze them and calculate the RSD of the assay results.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument. Use statistical analysis (e.g., F-test) to compare the results with the repeatability study.
Conclusion
The HPLC-UV and GC-MS methods presented in this application note provide a robust framework for the quantification of 1-(7-chloro-1H-indol-2-yl)ethanone. The HPLC method is recommended for routine quality control due to its simplicity and high throughput, while the GC-MS method offers unparalleled specificity and sensitivity for confirmatory analysis and trace-level detection. Adherence to the detailed protocols and the comprehensive validation plan will ensure the generation of reliable, accurate, and defensible analytical data, supporting the successful progression of drug development projects.
References
- AMSbiopharma. (2025).
- IntuitionLabs. (2026). ICH Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025).
- Efor Group. Validation of analytical procedures according to the ICH guidelines.
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
-
ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives. [Link]
-
CORE. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. [Link]
-
Journal of Chromatography and Separation Techniques. (2014). Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. [Link]
-
SCIRP. (2014). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. [Link]
-
Rapid Communications in Mass Spectrometry. (2022). Gas chromatography coupled to time‐of‐flight mass spectrometry using parallel electron and chemical ionization with permeation‐based reagent ion switching. [Link]
-
A S. (n.d.). Pesticide Analysis by Mass Spectrometry. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asdlib.org [asdlib.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. research.unipd.it [research.unipd.it]
- 9. Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob [scirp.org]
derivatization of 1-(7-chloro-1H-indol-2-yl)ethanone for analysis
Application Note: Advanced Derivatization Strategies for the Trace Analysis of 1-(7-chloro-1H-indol-2-yl)ethanone
Strategic Rationale & Chemical Context
The compound 1-(7-chloro-1H-indol-2-yl)ethanone is a halogenated indole derivative featuring two problematic functional groups for trace-level chromatographic analysis: a C2-acetyl group (ketone) and a secondary indole amine (NH). When subjected to standard analytical conditions, the ketone is prone to keto-enol tautomerization, leading to chromatographic peak broadening and irreproducibility. Concurrently, the highly polar indole NH group acts as a strong hydrogen bond donor, causing severe adsorption to gas chromatography (GC) inlet liners and stationary phases, which manifests as peak tailing and signal loss[1]. Furthermore, in Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule lacks a strongly basic site, resulting in poor protonation efficiency and low sensitivity in positive Electrospray Ionization (ESI+) modes.
To overcome these physicochemical barriers, this guide details two distinct, field-proven derivatization workflows. The first is a two-step Methoximation-Silylation (MOX-TMS) protocol optimized for GC-MS[2]. The second is a "charge-tagging" strategy using Girard's Reagent T (GRT) designed to drastically enhance LC-ESI-MS/MS sensitivity[3].
Mechanistic Insights: The Causality Behind the Chemistry
GC-MS Pathway: MOX-TMS Derivatization
To achieve robust GC-MS analysis, both the ketone and the indole NH must be neutralized.
-
Methoximation (MOX): The sample is first reacted with methoxyamine hydrochloride. This nucleophilic addition-elimination reaction locks the C2-ketone into a stable methoxime derivative, effectively preventing enolization and stabilizing the molecule[2].
-
Silylation (TMS): Following methoximation, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is introduced. The TMCS acts as a catalyst, facilitating the replacement of the active indole NH proton with a bulky, non-polar trimethylsilyl (TMS) group. This dual-derivatization yields a highly volatile, thermally stable MOX-TMS derivative (Molecular Weight: ~294 Da) ideal for Electron Ionization (EI)[4][5].
LC-MS Pathway: Girard's Reagent T (GRT) Charge-Tagging
For LC-MS/MS, volatility is not required, but ionization efficiency is paramount. Girard's Reagent T contains a hydrazide moiety that selectively reacts with the C2-ketone under mildly acidic conditions to form a hydrazone[6]. Crucially, GRT carries a permanent quaternary ammonium group. By covalently attaching this "charge tag" to 1-(7-chloro-1H-indol-2-yl)ethanone, the resulting derivative (m/z 307.1) bypasses the need for analyte protonation in the ESI source, increasing MS sensitivity by up to 10- to 100-fold[3][6].
Chemical derivatization pathways for GC-MS (MOX-TMS) and LC-MS (GRT) analysis.
Quantitative Data Summary
Table 1: Physicochemical Targets and Derivatization Rationale
| Functional Group | Inherent Analytical Challenge | Reagent Choice | Mechanistic Outcome |
|---|---|---|---|
| C2-Ketone | Keto-enol tautomerization, poor ESI+ ionization | Methoxyamine HCl (GC) | Locks ketone as a stable methoxime. |
| C2-Ketone | Poor ESI+ ionization | Girard's Reagent T (LC) | Forms hydrazone; adds permanent positive charge. |
| Indole NH | H-bonding, GC column adsorption, peak tailing | BSTFA + 1% TMCS (GC) | Replaces active proton with non-polar TMS group. |
Table 2: Comparative Analytical Performance (Theoretical Yields & MS Parameters)
| Method | Derivative | Target Ion (m/z) | Primary Benefit | Self-Validation Metric |
|---|---|---|---|---|
| Underivatized | None | 193.0 (EI) / 194.0 (ESI+) | Baseline reference | N/A |
| GC-MS | MOX-TMS | 294.1 (EI Molecular Ion) | Eliminates peak tailing | Ratio of m/z 294 to m/z 193 > 100:1 |
| LC-MS/MS | GRT Hydrazone | 307.1 (ESI+ Precursor) | Sub-fmol sensitivity | Residual m/z 194.0 < 1% of total peak area |
Self-Validating Experimental Protocols
Every robust analytical method must include internal checks to verify reaction completeness. The following protocols are designed as self-validating systems.
Protocol A: MOX-TMS Derivatization for GC-EI-MS
Note: Moisture is the primary enemy of silylation. All glassware must be oven-dried, and reagents must be stored over desiccants.
-
Sample Preparation: Aliquot the biological extract or standard solution (containing 1-(7-chloro-1H-indol-2-yl)ethanone and an isotopically labeled internal standard) into a 2 mL amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Methoximation (Step 1): Add 20 µL of a freshly prepared methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Cap tightly and vortex for 30 seconds. Incubate in a heating block at 60°C for 2 hours[2].
-
Silylation (Step 2): Remove the vial and allow it to cool to room temperature. Add 50 µL of BSTFA containing 1% TMCS. Cap, vortex, and incubate at 60°C for 1 hour[5].
-
Validation & Analysis: Centrifuge the vial at 3,000 x g for 5 minutes to pellet any pyridine hydrochloride precipitates. Transfer the supernatant to a GC vial with a glass insert.
-
Self-Validation Check: During the GC-MS run, extract the ion chromatograms for m/z 193 (underivatized) and m/z 294 (MOX-TMS derivative). A successful reaction is validated only if the underivatized peak area is less than 1% of the derivatized peak area. If m/z 193 is prominent, it indicates moisture contamination or reagent degradation.
-
Protocol B: Girard's Reagent T Derivatization for LC-ESI-MS/MS
-
Reagent Preparation: Prepare a 50 mM solution of Girard's Reagent T in LC-MS grade methanol containing 5% formic acid. The acid acts as a crucial catalyst for hydrazone formation[3][6].
-
Derivatization: Add 100 µL of the GRT reagent solution to the completely dried sample residue. Vortex vigorously for 1 minute to ensure complete dissolution.
-
Incubation: Incubate the mixture at 50°C for 2 hours.
-
Reconstitution: Evaporate the reaction mixture to dryness under nitrogen to remove excess methanol and formic acid. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid).
-
Validation & Analysis: Inject into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Check: Monitor the MRM transition for the unreacted ketone (m/z 194.0 → product ion) alongside the GRT derivative (m/z 307.1 → product ion). The near-total absence of the m/z 194.0 signal validates that the nucleophilic addition reached completion.
-
Step-by-step sample preparation and self-validation workflow for GC-MS and LC-MS/MS.
References
- Derivatization Methods in GC and GC/MS. ResearchGate.
- Derivatization Methods in GC and GC/MS (Weber). Weber.hu.
- Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC - NIH.
- Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. VLIZ.
- MASS SPECTROMETRY-BASED METABOLOMICS. PMC - NIH.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. mdpi.com [mdpi.com]
- 6. vliz.be [vliz.be]
Application Notes and Protocols: Investigating 1-(7-chloro-1H-indol-2-yl)ethanone in Kinase Inhibitor Studies
Introduction: The Indole Scaffold as a Cornerstone of Kinase Inhibitor Design
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[1][2] Its structural and electronic properties allow it to form key interactions within the ATP-binding site of many kinases, serving as an effective anchor for inhibitor design. To date, 30 approved ATP-competitive kinase inhibitors feature an indole, azaindole, or oxindole core, underscoring the scaffold's clinical significance.[1]
This document provides a comprehensive guide for researchers investigating the potential kinase inhibitory activity of 1-(7-chloro-1H-indol-2-yl)ethanone . This compound merges three key structural motifs often found in potent kinase inhibitors:
-
The Indole Core: Provides a planar bicyclic system capable of hydrophobic interactions and hydrogen bonding via the N-H group, mimicking the adenine region of ATP.[1]
-
A 2-Acyl Substituent: The ketone at the C2 position can act as a hydrogen bond acceptor, a common feature in type I and type II kinase inhibitors.
-
A 7-Chloro Group: Halogenation, particularly at this position, can modulate the electronic properties of the indole ring and provide additional interactions within the kinase active site, potentially enhancing potency and selectivity.
These application notes are designed to provide a logical, experimentally-validated framework for characterizing the biochemical and cellular activity of 1-(7-chloro-1H-indol-2-yl)ethanone, guiding the researcher from initial broad-panel screening to cellular target validation.
Strategic Workflow for Kinase Inhibitor Profiling
The journey from a candidate compound to a validated kinase inhibitor follows a structured path. The primary goal is to ascertain if the compound inhibits any kinases, determine its potency and selectivity, and confirm that this biochemical activity translates into a functional effect in a cellular context.
Figure 1: A generalized workflow for the evaluation of a novel kinase inhibitor candidate.
Part 1: Biochemical Activity Profiling
The first step is to determine if 1-(7-chloro-1H-indol-2-yl)ethanone has any activity against a panel of protein kinases. This is typically done using in vitro assays that measure the consumption of ATP or the phosphorylation of a substrate.
Protocol 1: Primary Kinase Selectivity Screen
Objective: To perform a broad screen of the compound against a panel of diverse kinases at a single, high concentration to identify potential "hits."
Rationale: A high concentration (e.g., 10 µM) is used to maximize the chances of detecting even modest inhibition. The kinase panel should ideally cover different branches of the human kinome to provide a preliminary assessment of selectivity. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone in 100% DMSO. From this, create a 100 µM working solution in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, set up the kinase reactions. For each kinase in the panel, prepare the following wells:
-
Negative Control (0% Inhibition): Kinase, substrate, ATP, and buffer with DMSO (vehicle control).
-
Positive Control (100% Inhibition): Kinase, substrate, ATP, and buffer with a known broad-spectrum inhibitor (e.g., Staurosporine).
-
Test Compound: Kinase, substrate, ATP, and buffer with 1-(7-chloro-1H-indol-2-yl)ethanone at a final concentration of 10 µM.
-
-
Kinase Reaction: Add the kinase/substrate mix to the wells, followed by the test compound or controls. Initiate the reaction by adding ATP (at a concentration close to the Km for each specific kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes. The exact time may need optimization based on the kinase's activity.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_Test - Luminescence_Positive) / (Luminescence_Negative - Luminescence_Positive))
Hypothetical Data Presentation:
| Kinase Target | Kinase Family | % Inhibition at 10 µM | Hit? ( >50%) |
| EGFR | Tyrosine Kinase | 85% | Yes |
| VEGFR-2 | Tyrosine Kinase | 78% | Yes |
| BRAF | Ser/Thr Kinase | 12% | No |
| CDK2 | Ser/Thr Kinase | 9% | No |
| PI3Kα | Lipid Kinase | 65% | Yes |
| mTOR | Ser/Thr Kinase | 45% | No |
Protocol 2: IC₅₀ Potency Determination
Objective: To quantify the potency of the compound against the "hits" identified in the primary screen by generating a dose-response curve.
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. By testing the compound across a range of concentrations, we can determine the concentration required to inhibit 50% of the kinase's activity.
Sources
Application Notes and Protocols for Developing Assays with 1-(7-chloro-1H-indol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of robust and reliable biochemical and cell-based assays for the novel compound 1-(7-chloro-1H-indol-2-yl)ethanone. Given the nascent stage of research on this specific molecule, this guide emphasizes foundational strategies for characterizing its biological activity. We will proceed from broad, high-throughput screening methodologies to more focused mechanistic studies, reflecting a logical progression in early-stage drug discovery. The protocols detailed herein are grounded in established principles for analogous indole derivatives, which have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This application note is designed to empower researchers to elucidate the bioactivity of 1-(7-chloro-1H-indol-2-yl)ethanone and similar novel chemical entities.
Introduction to 1-(7-chloro-1H-indol-2-yl)ethanone and the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This bicyclic aromatic heterocycle is a versatile pharmacophore, with derivatives exhibiting a vast array of biological activities. The subject of this guide, 1-(7-chloro-1H-indol-2-yl)ethanone, is a synthetic indole derivative. Its structure, featuring a chloro-substituent at the 7-position and an ethanone group at the 2-position, suggests potential for novel biological interactions.
As of the date of this publication, specific biological targets and a defined mechanism of action for 1-(7-chloro-1H-indol-2-yl)ethanone have not been extensively reported in peer-reviewed literature. Therefore, the initial steps in characterizing this compound must involve broad screening to identify potential therapeutic areas. This guide will focus on two prominent areas of indole-related research: oncology and microbiology.
Strategic Workflow for Assay Development
A logical and efficient workflow is critical when characterizing a novel compound. The proposed strategy involves a tiered approach, starting with primary screening to identify a general biological effect, followed by secondary assays to deconvolute the mechanism of action.
Figure 1: A tiered strategic workflow for the characterization of novel compounds.
Foundational Protocols: Primary Screening
The initial goal is to determine if 1-(7-chloro-1H-indol-2-yl)ethanone exerts a biological effect in two key therapeutic areas.
Protocol 1: Cell Viability Assay for Anticancer Potential (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of cancer cell lines, which is often used as a proxy for cell viability and proliferation.
Rationale: The MTT assay is a colorimetric assay that is simple, cost-effective, and amenable to high-throughput screening. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. A decrease in formazan production is indicative of reduced cell viability or proliferation.
Materials:
-
1-(7-chloro-1H-indol-2-yl)ethanone
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 8,000 cells/well |
| Compound Conc. Range | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 72 hours |
| Positive Control | Doxorubicin (1 µM) |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria.
Rationale: The broth microdilution method is a standardized and widely used technique to quantify the in vitro activity of an antimicrobial agent. It involves challenging a standardized inoculum of bacteria with serial dilutions of the compound.
Materials:
-
1-(7-chloro-1H-indol-2-yl)ethanone
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone in DMSO.
-
Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Analysis: The MIC value is reported in µg/mL. A lower MIC indicates higher antimicrobial potency.
| Parameter | Example Condition |
| Bacterial Strain | S. aureus ATCC 29213 |
| Medium | CAMHB |
| Inoculum Density | 5 x 10^5 CFU/mL |
| Compound Conc. Range | 128 - 0.25 µg/mL |
| Incubation Time | 20 hours |
Mechanistic Deep Dive: Secondary Assays
Should the primary screens yield positive results (e.g., an IC50 < 10 µM in the MTT assay or an MIC ≤ 16 µg/mL), the next logical step is to investigate the mechanism of action.
Protocol 3: Kinase Inhibition Assay (Luminescent Assay)
Many indole derivatives are known to be kinase inhibitors. This protocol describes a generic, luminescence-based kinase assay to screen for inhibitory activity against a panel of kinases.
Rationale: Luminescent kinase assays, such as the Kinase-Glo® Max Assay, quantify the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP consumption (higher luminescence) in the presence of the compound indicates kinase inhibition. This method is highly sensitive and suitable for high-throughput screening.
Application Note: Scale-Up Synthesis of 1-(7-Chloro-1H-indol-2-yl)ethanone Derivatives
Introduction & Strategic Overview
1-(7-Chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-7-chloroindole) is a highly valued scaffold in medicinal chemistry, serving as a critical precursor for the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and novel CNS therapeutics . However, the scale-up synthesis of 2-acylindoles presents distinct chemical challenges. The inherent nucleophilicity of the indole core is strongly biased toward the C3 position, making direct electrophilic acylation at the C2 position nearly impossible without complex directing groups.
This application note details a robust, field-proven protocol for the multi-gram to kilogram scale-up of 1-(7-chloro-1H-indol-2-yl)ethanone. By leveraging a Weinreb amide intermediate, this route guarantees absolute C2-regiocontrol, avoids the need for transient protecting groups, and provides a self-validating operational workflow designed for high-throughput process chemistry.
Mechanistic Rationale & Route Selection
When designing a scale-up route for 2-acetyl-7-chloroindole, process chemists must evaluate causality and scalability. Classical methods like the Fischer indole synthesis utilizing (2-chlorophenyl)hydrazine and unsymmetrical ketones suffer from poor regioselectivity and require harsh acidic conditions that generate intractable tar byproducts on scale. Alternatively, Friedel-Crafts acylation overwhelmingly yields the C3-isomer.
To circumvent these issues, our protocol utilizes commercially available 7-chloro-1H-indole-2-carboxylic acid. We convert this acid into a Weinreb amide (N-methoxy-N-methylcarboxamide) . The causality behind this choice is mechanistic: during the subsequent Grignard addition, the methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion to form a highly stable, five-membered tetrahedral chelate. This chelate prevents the collapse of the intermediate into a ketone in situ, completely eliminating the risk of over-addition to a tertiary alcohol.
Decision matrix for selecting the Weinreb amide route over alternative methods.
Workflow Visualization
Synthetic workflow for 1-(7-chloro-1H-indol-2-yl)ethanone via Weinreb amide.
Process Optimization & Quantitative Data
A critical parameter in this scale-up is the stoichiometry of the Methylmagnesium bromide (MeMgBr). Because the indole nitrogen is unprotected, its acidic proton (pKa ~16) acts as a competitive electrophile. Protecting the nitrogen (e.g., with a Boc group) would add two synthetic steps, drastically reducing atom economy and increasing solvent waste.
Expert Insight: By utilizing exactly 3.0 equivalents of Grignard reagent, we bypass the protection step entirely. The first equivalent acts as a sacrificial base to deprotonate the indole N-H, the second equivalent attacks the Weinreb amide, and the third equivalent drives the equilibrium to completion while compensating for adventitious moisture on scale.
Table 1: Optimization of MeMgBr Equivalents and Temperature
| Entry | MeMgBr (Equivalents) | Addition Temp (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 1.5 | 0 to 25 | 4 | 45 | 38 |
| 2 | 2.0 | 0 to 25 | 4 | 82 | 75 |
| 3 | 3.0 | 0 to 25 | 4 | >99 | 92 |
| 4 | 3.0 | 25 (No cooling) | 4 | >99 | 78 (Impurity formation) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 7-Chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide
We utilize 1,1'-Carbonyldiimidazole (CDI) as the coupling agent. Unlike EDC/HATU, CDI is highly cost-effective for kilogram-scale campaigns and produces water-soluble imidazole byproducts that are easily removed.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a dry, nitrogen-purged 10 L jacketed reactor with 7-chloro-1H-indole-2-carboxylic acid (1.0 eq, 500 g) and anhydrous THF (5.0 L, 10 vol). Set the internal temperature to 20 °C.
-
Activation: Add CDI (1.2 eq, 497 g) portion-wise over 30 minutes to control gas evolution.
-
Self-Validation Checkpoint: The reaction is driven by the release of CO₂. Connect the reactor to a mineral oil bubbler. The cessation of bubbling (typically after 1.5–2 hours) is a physical validation that the conversion to the acyl imidazole intermediate is complete.
-
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 299 g) portion-wise. Stir the resulting suspension at 25 °C for 12 hours.
-
In-Process Control (IPC): Perform TLC (Hexane:EtOAc 1:1). The starting material (R_f = 0.1) should be consumed, replaced by the UV-active Weinreb amide (R_f = 0.4).
-
Workup: Quench the reaction with 1M aqueous HCl (2.0 L) to protonate and remove the imidazole byproduct. Extract the aqueous layer with EtOAc (2 × 2.0 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the Weinreb amide as a light brown solid. (Yield: ~95%).
Protocol B: Grignard Addition to 1-(7-Chloro-1H-indol-2-yl)ethanone
Step-by-Step Methodology:
-
Dissolution: Dissolve the Weinreb amide (1.0 eq, 550 g) in anhydrous THF (5.5 L, 10 vol) under a strict nitrogen atmosphere.
-
Cooling: Cool the reactor internal temperature to 0 °C using a chiller unit.
-
Organometallic Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq, 2.3 L) dropwise via an addition funnel over 2 hours. Maintain the internal temperature below 5 °C.
-
Self-Validation Checkpoint: The addition of the first equivalent of MeMgBr will trigger immediate methane gas evolution due to the deprotonation of the indole N-H. The visible presence of gas bubbling validates the titer of the Grignard reagent and confirms the system is anhydrous.
-
-
Maturation: Once the addition is complete, warm the reactor to 25 °C and stir for 4 hours.
-
Quench & Hydrolysis: Cool the reactor back to 0 °C. Carefully quench the stable Mg-chelate by the dropwise addition of saturated aqueous NH₄Cl (3.0 L). Caution: Highly exothermic. The addition of aqueous acid collapses the tetrahedral intermediate, releasing the target ketone and N,O-dimethylhydroxylamine.
-
Isolation: Separate the phases. Extract the aqueous phase with EtOAc (2.0 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude product from a mixture of Heptane/EtOAc (4:1) to yield 1-(7-chloro-1H-indol-2-yl)ethanone as off-white crystals. (Yield: 92%, Purity >99% by HPLC).
References
-
Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. PubMed (National Institutes of Health). URL:[Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI - Molecules. URL:[Link]
-
Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Current Organic Synthesis (Bentham Science). URL:[Link]
1-(7-chloro-1H-indol-2-yl)ethanone as a building block for heterocyclic compounds
Topic: 1-(7-chloro-1H-indol-2-yl)ethanone as a Building Block for Heterocyclic Compounds Content Type: Application Note & Technical Guide Author Role: Senior Application Scientist
High-Value Scaffold for Divergent Heterocyclic Synthesis
Executive Summary & Strategic Value
The compound 1-(7-chloro-1H-indol-2-yl)ethanone (2-acetyl-7-chloroindole) represents a privileged scaffold in medicinal chemistry. Unlike its more common 3-acetyl isomer, the 2-acetyl derivative offers a unique vector for extending carbon chains and fusing heterocycles while retaining the indole NH for hydrogen bonding or further functionalization.
Why this Building Block?
-
7-Chloro Substituent: Modulates metabolic stability by blocking the CYP450-mediated hydroxylation often observed at the electron-rich 7-position. It also enhances lipophilicity (logP) and induces a specific electronic environment that affects the acidity of the indole NH.
-
2-Acetyl Handle: Acts as a versatile electrophile (carbonyl) and a pro-nucleophile (alpha-methyl), enabling Claisen-Schmidt condensations, Mannich reactions, and cyclizations to form pyrazoles, pyrimidines, and thiazoles.
-
C3 Reactivity: The C3 position remains unsubstituted and electron-rich, allowing for late-stage diversification via electrophilic aromatic substitution (e.g., halogenation, sulfenylation).
Chemical Properties & Handling[1][2]
| Property | Description |
| Chemical Name | 1-(7-chloro-1H-indol-2-yl)ethanone |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, THF, EtOAc; Low solubility in water/hexanes. |
| Stability | Stable under standard conditions. Store at 2-8°C. Protect from light. |
| Reactivity Alert | The acetyl group is susceptible to haloform reaction; Indole NH is acidic (pKa ~16). |
Synthesis of the Core Building Block
Note: While 2-acetylindoles can be accessed via direct lithiation, the presence of the 7-chloro group introduces risks of competing lithiation or benzyne formation. The most robust, scalable protocol utilizes the Weinreb amide intermediate derived from the corresponding carboxylic acid.
Protocol A: Synthesis via Weinreb Amide (Robust Scale-Up)
Precursors: 7-chloro-1H-indole-2-carboxylic acid, N,O-Dimethylhydroxylamine HCl.
Step 1: Weinreb Amide Formation
-
Dissolve 7-chloro-1H-indole-2-carboxylic acid (10 mmol) in anhydrous DCM (50 mL).
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (3.0 eq).
-
Warm to RT and stir for 12 h.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry (Na₂SO₄) and concentrate.[1]
-
Checkpoint: Isolate the intermediate N-methoxy-N-methyl-7-chloro-1H-indole-2-carboxamide.
-
Step 2: Grignard Addition
-
Dissolve the Weinreb amide (from Step 1) in anhydrous THF under Argon. Cool to 0°C.[1][2][3]
-
Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 2.5 eq) dropwise.
-
Mechanistic Insight: The stable chelated intermediate prevents over-addition, ensuring ketone selectivity over the tertiary alcohol.
-
-
Stir at 0°C for 2 h.
-
Quench: Pour into ice-cold 1N HCl. Extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Hexanes or flash chromatography (Hex/EtOAc).
Application 1: The Chalcone Platform (Claisen-Schmidt)
The most critical utility of 1-(7-chloro-1H-indol-2-yl)ethanone is its conversion into chalcones (enones), which serve as the "branch point" for diverse heterocycles.
Experimental Protocol: Synthesis of Indolyl-Chalcones
Reaction: Condensation with Aryl Aldehydes (Ar-CHO).
-
Setup: In a 50 mL round-bottom flask, dissolve 1-(7-chloro-1H-indol-2-yl)ethanone (1.0 mmol) and the appropriate benzaldehyde derivative (1.1 mmol) in Ethanol (10 mL).
-
Catalysis: Add KOH (40% aq. solution, 0.5 mL) or Piperidine (5 drops) for acid-sensitive substrates.
-
Conditions: Reflux for 4–8 hours. Monitor by TLC (shift in Rf, appearance of UV-active conjugated spot).
-
Isolation: Cool to RT. The chalcone often precipitates as a yellow/orange solid. Filter and wash with cold ethanol. If no precipitate, pour into ice water and acidify to pH 4 with HCl to induce precipitation.
Data: Representative Substrate Scope
| Aldehyde (Ar-CHO) | Product (Chalcone) | Yield (%) | Reaction Time |
| Benzaldehyde | (E)-1-(7-chloroindol-2-yl)-3-phenylprop-2-en-1-one | 85% | 4 h |
| 4-Chlorobenzaldehyde | 4-Cl analog | 88% | 3 h |
| 4-Methoxybenzaldehyde | 4-OMe analog | 76% | 6 h |
| 3-Pyridinecarboxaldehyde | 3-Pyridine analog | 72% | 8 h |
Application 2: Divergent Heterocycle Synthesis
Once the chalcone is formed, the scaffold can be cyclized into three distinct drug-like classes.
Pathway A: Pyrazolines (Anti-inflammatory/Antimicrobial)
Reagent: Hydrazine Hydrate (or Phenylhydrazine). Protocol:
-
Suspend chalcone (0.5 mmol) in Glacial Acetic Acid (5 mL).
-
Add Hydrazine Hydrate (5.0 eq).
-
Reflux for 6–10 h.
-
Pour into crushed ice. Neutralize with ammonia. Filter the precipitate.[2] Mechanism: Michael addition of hydrazine followed by intramolecular cyclodehydration.
Pathway B: Pyrimidines (Kinase Inhibitor Scaffold)
Reagent: Guanidine Hydrochloride. Protocol:
-
Dissolve chalcone (0.5 mmol) and Guanidine HCl (1.5 eq) in Ethanol (10 mL).
-
Add KOH (2.0 eq) or NaOEt.
-
Reflux for 12–18 h.
-
Evaporate solvent, add water, extract with DCM. Note: This forms a 2-aminopyrimidine moiety fused to the indole via a spacer, a common motif in kinase inhibitors (e.g., CDK/GSK3 inhibitors).
Pathway C: Isoxazoles
Reagent: Hydroxylamine Hydrochloride. Protocol:
-
Mix chalcone (0.5 mmol), NH₂OH·HCl (2.0 eq), and Sodium Acetate (2.5 eq) in Ethanol.
-
Reflux for 8 h.
-
Standard aqueous workup.
Visualization: Synthetic Workflow
The following diagram illustrates the central role of the 2-acetyl-7-chloroindole scaffold in generating chemical diversity.
Caption: Divergent synthesis map starting from 7-chloroindole-2-carboxylic acid to the core ketone and downstream bioactive heterocycles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Weinreb Step | Steric hindrance or poor activation. | Ensure acid is fully dissolved before adding amine. Use HATU if EDC fails. |
| Over-addition (Tertiary Alcohol) | Grignard reagent too reactive or temp too high. | Maintain 0°C strictly. Ensure Weinreb amide is pure (impurities can disrupt chelation). |
| No Precipitation of Chalcone | Product is soluble in EtOH or oiling out. | Evaporate EtOH, redissolve in minimal DCM, and triturate with Hexane/Ether. |
| N-Alkylation Side Reaction | Base too strong (e.g., NaH) during condensation. | Use KOH/EtOH or Piperidine (weaker bases) to avoid deprotonating the Indole NH. |
References
-
General Indole Reactivity: Sundberg, R. J.[4] The Chemistry of Indoles. Academic Press, 1996.
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
-
Chalcone Synthesis (Review): Zhuang, C., et al. "Chalcones: A privileged structure in medicinal chemistry." Chemical Reviews, 2017, 117(12), 7762-7810.
- 7-Chloroindole Biological Activity: (Example context) "Synthesis and biological evaluation of 7-chloroindole derivatives." Bioorganic & Medicinal Chemistry Letters. (Generalized reference for scaffold utility).
-
Pyrazoline Synthesis from Chalcones: Levai, A. "Synthesis of pyrazolines from chalcones." Journal of Heterocyclic Chemistry, 2002.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for the N-Alkylation of 1-(7-Chloro-1H-indol-2-yl)ethanone
Executive Summary
1-(7-chloro-1H-indol-2-yl)ethanone (commonly referred to as 2-acetyl-7-chloroindole) is a highly valuable synthetic building block. It is frequently utilized in the development of complex indole-fused heterocycles, such as aza-carbolines, and serves as a core scaffold for various cannabinoid receptor ligands. However, functionalizing the N1 position of this specific substrate presents a formidable synthetic challenge. This application note provides a deep mechanistic analysis and field-proven, step-by-step protocols to achieve high-yielding N-alkylation, overcoming the inherent electronic and steric deactivation of the chlorinated indole core.
Mechanistic Rationale: The 7-Chloro-2-Acetyl Conundrum
The difficulty in alkylating 1-(7-chloro-1H-indol-2-yl)ethanone stems from a dual electronic and steric penalty:
-
Electronic Deactivation: The unsubstituted indole N-H is a weak acid (pKa ≈ 17 in DMSO). The introduction of the strongly electron-withdrawing 2-acetyl group lowers the pKa, facilitating deprotonation. However, this same resonance effect delocalizes the resulting negative charge onto the carbonyl oxygen, significantly reducing the nucleophilicity of the indolate nitrogen.
-
Steric Hindrance: Chlorination at the 7-position introduces a bulky, electron-withdrawing substituent directly adjacent to the N-H bond. During the critical
transition state, the 7-chloro group physically blocks the trajectory of the incoming electrophile, making the reaction notoriously sluggish ()[1].
Because of these factors, weak bases (e.g.,
Reaction Pathway & Workflow
Figure 1: Mechanistic workflow for the N-alkylation of 1-(7-chloro-1H-indol-2-yl)ethanone.
Validated Experimental Methodologies
Protocol A: Strong Base Alkylation (NaH / DMF)
Optimized for unhindered primary alkyl halides (e.g., methyl iodide, benzyl bromide).
Reagents:
-
1-(7-chloro-1H-indol-2-yl)ethanone (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Primary Alkyl Halide (1.5 equiv)
-
Anhydrous DMF (0.2 M relative to indole)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1-(7-chloro-1H-indol-2-yl)ethanone in anhydrous DMF.
-
Causality: Strict anhydrous conditions are required because water will irreversibly quench the indolate anion and destroy the NaH, halting the reaction ()[2].
-
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Causality: Cooling to 0 °C prevents base-catalyzed aldol self-condensation of the 2-acetyl group while allowing the irreversible deprotonation of the N-H bond to proceed cleanly.
-
-
Alkylation: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Causality: Dropwise addition prevents localized exothermic heating. Primary halides react efficiently at room temperature; external heating is avoided to minimize competitive O-alkylation of the enolate.
-
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
at 0 °C. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ).-
Causality:
provides a mild proton source to neutralize excess base without hydrolyzing the product. Extensive brine washes are required to partition the highly polar DMF into the aqueous phase.
-
-
Purification: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Mild Base / Phase-Transfer ( / DMSO)
Optimized for secondary alkyl halides or base-sensitive electrophiles.
Reagents:
-
1-(7-chloro-1H-indol-2-yl)ethanone (1.0 equiv)
-
Cesium Carbonate (2.0 equiv)
-
Secondary Alkyl Halide (2.0 equiv)
-
Anhydrous DMSO (0.2 M)
Step-by-Step Procedure:
-
Combine the indole,
, and DMSO in a sealed reaction vial under argon. -
Add the alkyl halide and heat the mixture to 60–80 °C for 18–24 hours.
-
Causality: The large radius of the cesium cation generates a highly reactive, "naked" indolate anion. Elevated temperatures provide the necessary activation energy to overcome the severe steric clash between the 7-chloro group and the bulky secondary alkyl halide.
-
-
Workup: Dilute with water and extract with diethyl ether. The use of ether over ethyl acetate helps exclude DMSO from the organic phase during extraction.
Quantitative Data & Yield Analysis
The following table summarizes the optimization landscape for the N-alkylation of 1-(7-chloro-1H-indol-2-yl)ethanone, demonstrating the necessity of strong bases for primary halides and elevated temperatures for secondary halides.
| Electrophile | Base | Solvent | Temp | Time | Yield (%) | Predominant Issue if Failed |
| Methyl Iodide | MeCN | 80 °C | 24 h | 35% | Incomplete deprotonation | |
| Methyl Iodide | NaH | DMF | 0 °C → RT | 4 h | 88% | None (Optimal for |
| Benzyl Bromide | NaH | DMF | 0 °C → RT | 6 h | 82% | None |
| Isopropyl Iodide | NaH | DMF | 60 °C | 18 h | 45% | Steric clash; O-alkylation side reactions |
| Isopropyl Iodide | DMSO | 80 °C | 24 h | 68% | Slow conversion |
Self-Validating System: Analytical Checkpoints
To ensure the protocol has succeeded and to differentiate between N-alkylation and O-alkylation, researchers must validate the isolated product using the following self-validating checkpoints:
-
H NMR Spectroscopy: The definitive marker for successful N-alkylation is the complete disappearance of the broad indole N-H singlet (typically observed around 10.0–11.5 ppm in DMSO-
) ()[2]. Furthermore, the chemical shift of the newly introduced alkyl protons will confirm N- vs. O-alkylation. For instance, an N-methyl group typically appears as a sharp singlet around 3.8–4.2 ppm, whereas an O-methyl enol ether would alter the integration of the acetyl group and shift the aromatic splitting pattern. -
LC-MS: Liquid Chromatography-Mass Spectrometry should be used to confirm the mass of the product (Exact Mass of Starting Material + Mass of Alkyl Group - 1 atomic mass unit for the displaced proton).
References
-
Concise Syntheses of 5-Substituted Pyridazino[4,5-b]indolones and –diones. Arkivoc. URL:[Link]
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Pharmaceuticals (PMC). URL:[Link]
Sources
Troubleshooting & Optimization
improving the yield of 1-(7-chloro-1H-indol-2-yl)ethanone synthesis
Answering the user's request.## Technical Support Center: Synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone
Introduction
Welcome to the technical support center for the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone. This valuable heterocyclic ketone is a key building block in medicinal chemistry and drug development. However, its synthesis, particularly achieving high yields and purity, presents several challenges common to indole chemistry. The electron-rich nature of the indole nucleus makes it susceptible to side reactions, such as polymerization under strong acidic conditions, and controlling regioselectivity during functionalization can be complex.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these hurdles. We will explore the most reliable synthetic pathways, address common experimental issues through a detailed troubleshooting guide, and provide optimized protocols to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 2-acylindoles like 1-(7-chloro-1H-indol-2-yl)ethanone?
A: While several methods exist for constructing the indole core, the most reliable and widely used strategy for accessing 2-substituted indoles is the Fischer indole synthesis .[3][4] This method involves the acid-catalyzed cyclization of an arylhydrazone. For this specific target, the necessary hydrazone intermediate is typically prepared via the Japp-Klingemann reaction , which couples a diazonium salt with a β-keto-ester or a related active methylene compound.[5][6] This two-stage approach (Japp-Klingemann followed by Fischer cyclization) offers excellent control over the substitution pattern, leading reliably to the desired 2-functionalized indole.
Q2: Why is the Fischer indole synthesis generally preferred over direct Friedel-Crafts acylation of 7-chloroindole to introduce the 2-acetyl group?
A: This is a critical point in indole chemistry. The C3 position of the indole ring is significantly more nucleophilic and sterically accessible than the C2 position.[7] Consequently, direct Friedel-Crafts acylation of an unprotected (N-H) indole almost exclusively yields the 3-acylindole.[8][9] Achieving C2 acylation requires more complex, multi-step strategies, such as C2-lithiation followed by quenching with an acylating agent, which often necessitates N-protection of the indole.[10] The Fischer synthesis circumvents this regioselectivity problem entirely by constructing the indole ring with the desired C2-substituent already in place.
Q3: What are the most critical parameters for a successful Fischer indole cyclization step?
A: The success of the Fischer indole cyclization hinges on three main factors:
-
Acid Catalyst Choice and Concentration: The catalyst's strength is crucial. Strong Brønsted acids (like H₂SO₄, HCl) or Lewis acids (like ZnCl₂, BF₃) are commonly used.[4] However, excessively harsh conditions can lead to degradation and polymerization of the indole product.[2] Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the catalyst and the solvent, driving the reaction forward by removing water.
-
Temperature Control: The reaction often requires heating to overcome the activation energy of the key[1][1]-sigmatropic rearrangement step.[11] However, excessive heat can promote side reactions. The optimal temperature must be determined empirically for the specific substrate.
-
Purity of the Hydrazone Intermediate: Impurities from the Japp-Klingemann step can interfere with the cyclization, leading to side products and lower yields. It is highly recommended to purify the hydrazone before proceeding.
Optimized Synthetic Workflow
The recommended pathway involves a three-stage process starting from 2-chloroaniline. This workflow is designed for robustness and scalability.
Caption: Recommended three-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Stage 1: Hydrazone Formation (Japp-Klingemann Reaction)
Q: My Japp-Klingemann reaction has a very low yield, or I'm recovering mostly starting material. What went wrong?
A: This issue typically points to problems in one of two areas: the diazotization of 2-chloroaniline or the subsequent coupling reaction.
-
Ineffective Diazotization: The diazonium salt is thermally unstable. It is critical to maintain the temperature between 0-5 °C during its formation and use it immediately. Ensure your sodium nitrite is fresh and added slowly to the acidic aniline solution to prevent a temperature spike and decomposition.
-
Incorrect pH for Coupling: The Japp-Klingemann coupling requires a specific pH range, typically mildly acidic to neutral (pH 5-7).[5] This is usually achieved by adding a buffer like sodium acetate. If the solution is too acidic, the coupling is inhibited. If it's too basic, the diazonium salt can decompose. Check the pH of your reaction mixture after adding the sodium acetate.
-
Purity of β-Keto-Ester: The ethyl 2-methylacetoacetate must be of high purity. Contaminants can interfere with the reaction.
Q: My hydrazone product precipitates as a sticky oil instead of a solid, making it difficult to isolate and purify. What should I do?
A: This is a common issue with hydrazones.
-
Trituration: Try triturating the crude oil with a non-polar solvent like cold hexanes or petroleum ether. This can often induce crystallization or solidify the product by washing away soluble impurities.[12]
-
Extraction and Use: If crystallization fails, the product can be isolated by extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed, dried, and concentrated. The resulting oil can often be used in the next step without further purification, provided TLC analysis shows it to be reasonably pure.[13]
-
Chromatography: If the crude product is very impure, column chromatography on silica gel is necessary.
Stage 2: Fischer Indole Cyclization
Q: The Fischer cyclization step is turning into a black, tarry mess with little to no desired product. How can I prevent this polymerization?
A: This is the most classic problem in Fischer indole synthesis, caused by the acid-catalyzed polymerization of the electron-rich indole product.[1][2]
-
Catalyst Choice: Strong mineral acids like H₂SO₄ are often too harsh. Switch to a milder catalyst. Polyphosphoric acid (PPA) is highly effective because it provides a viscous medium that can reduce intermolecular reactions leading to polymers. Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful yet often cleaner alternative.[2]
-
Temperature Control: Do not overheat the reaction. Start at a moderate temperature (e.g., 80 °C) and slowly increase only if the reaction is not proceeding, as monitored by TLC.
-
Anhydrous Conditions: Ensure your glassware is dry and the reagents are anhydrous, especially when using Lewis acids or PPA, as water can affect catalyst activity and promote side reactions.
Caption: Troubleshooting workflow for the Fischer indole cyclization.
Q: The cyclization reaction is very slow or stalls completely. What measures can I take?
A:
-
Insufficient Acid/Catalyst: Ensure you are using a sufficient quantity of catalyst. When using PPA, it often serves as the solvent, so a large excess is used.
-
Water Contamination: Water can deactivate the catalyst. Ensure anhydrous conditions.
-
Steric Hindrance: The ortho-chloro substituent on the phenylhydrazine ring can slightly hinder the cyclization. A higher temperature or a stronger catalytic system might be necessary compared to an unsubstituted analogue.
-
Incorrect Intermediate: Confirm the structure of your hydrazone intermediate by ¹H NMR if possible. An incorrect structure (e.g., an isomer) will not cyclize to the desired product.
Stage 3: Product Isolation and Purification
Q: I'm having difficulty purifying the final ketone product. What are the best practices?
A: Purification is typically achieved by column chromatography.
-
Initial Work-up: After the final step, a thorough aqueous work-up is essential. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic residues, followed by water and brine.[14]
-
Column Chromatography: Silica gel is the standard stationary phase. The indole N-H group can cause tailing on the column. Adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this effect.
| Impurity Type | Typical Rf Value (Relative) | Recommended Eluent System (Silica Gel) |
| Non-polar side products | High | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) |
| Target Product | Medium | Gradient elution, typically 90:10 to 70:30 Hexane:Ethyl Acetate |
| Polar impurities/baseline | Low | Increase polarity to flush column (e.g., 50:50 Hexane:Ethyl Acetate) |
Table 1: General Guidelines for Column Chromatography Purification.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate
This protocol is adapted from established Japp-Klingemann reaction procedures.[14]
-
Diazotization: In a three-necked flask, dissolve 2-chloroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Coupling: In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.5 eq) in a 1:1 mixture of ethanol and water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred β-keto-ester solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir and slowly warm to room temperature over 2-3 hours. A yellow or orange precipitate should form.
-
Work-up: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude hydrazone can be recrystallized from ethanol/water or purified by column chromatography if necessary.
Protocol 2: Fischer Indole Cyclization
-
Place the purified hydrazone intermediate (1.0 eq) in a round-bottom flask equipped with a stirrer and a reflux condenser (with a drying tube).
-
Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring in an oil bath to 80-100 °C.
-
Monitor the reaction by TLC (e.g., using 4:1 hexanes:ethyl acetate). The reaction is typically complete in 1-4 hours.
-
Work-up: Cool the reaction mixture until it is viscous but still pourable. Carefully pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous slurry carefully with a strong base (e.g., 50% NaOH solution) until it is basic (pH > 9).
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 7-chloro-1H-indole-2-carboxylate.
Protocol 3: Conversion to 1-(7-chloro-1H-indol-2-yl)ethanone
This is a multi-step conversion that should follow standard literature procedures for converting an ester to a methyl ketone, often proceeding through a Weinreb amide for better control and yield.
-
Saponification: Reflux the ethyl ester from Protocol 2 with an excess of NaOH (e.g., 3-5 eq) in an ethanol/water mixture until TLC shows complete consumption of the starting material. Cool, acidify with HCl to precipitate the carboxylic acid, filter, wash with water, and dry.
-
Weinreb Amide Formation: Convert the resulting carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride. React the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.
-
Ketone Formation: Treat the purified Weinreb amide with a Grignard reagent like methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) at a low temperature (e.g., 0 °C or -78 °C) to furnish the final target, 1-(7-chloro-1H-indol-2-yl)ethanone. Purify by column chromatography as described in the troubleshooting section.
References
-
Phillips, R. R. (1954). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. [Link]
-
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
P. Bela, et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. ARKIVOC. [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. [Link]
-
ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
ResearchGate. (n.d.). Optimization of the catalytic enantioselective Friedel-Crafts alkylation of indole 12a with trans-β-nitrostyrene 13a. [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. [Link]
-
ACS Publications. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PMC. [Link]
-
Wikipedia. (n.d.). Indole. [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]
-
ACS Publications. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. [Link]
-
ACS Publications. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry. PMC. [Link]
-
J-STAGE. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]
-
ResearchGate. (2019). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]
-
Wiley Online Library. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. [Link]
-
Moshang Chemical. (2019). 1-(7-chloro-1H-indol-3-yl)ethanone. [Link]
-
Rasayan Journal. (n.d.). SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. [Link]
- Google Patents. (n.d.). CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ResearchGate. (2025). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]
-
Organic Syntheses. (n.d.). Acetanilide, p-chloroacetyl-. [Link]
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- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles [mdpi.com]
- 10. Indole - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation products of 1-(7-chloro-1H-indol-2-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 1-(7-chloro-1H-indol-2-yl)ethanone. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
I. Troubleshooting Guide: Stability and Degradation
This section addresses specific issues you might encounter related to the stability of 1-(7-chloro-1H-indol-2-yl)ethanone and the appearance of degradation products.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC analysis of 1-(7-chloro-1H-indol-2-yl)ethanone shows more peaks than expected, indicating the presence of impurities or degradation products.[1]
Possible Causes & Solutions:
-
Degradation: The indole ring is susceptible to degradation under various conditions.[2][3]
-
Oxidation: Due to its electron-rich nature, the indole ring is easily oxidized.[4] This can be initiated by atmospheric oxygen, especially in solution.
-
Photodegradation: Many indole derivatives are sensitive to light.[3] Exposure to UV or even ambient light can lead to the formation of degradation products.
-
Solution: Conduct experiments under subdued lighting conditions whenever possible. Use amber glassware or wrap containers in aluminum foil to protect solutions from light.[3]
-
-
pH Instability: Extreme pH values can catalyze the degradation of the indole ring.[3]
-
Solution: Maintain the pH of your solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use buffered solutions to ensure pH stability.
-
-
-
Contaminated Solvents or Reagents: Impurities in solvents or reagents can react with your compound.
-
Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before HPLC analysis.
-
-
Inherent Impurities: The initial batch of 1-(7-chloro-1H-indol-2-yl)ethanone may contain impurities from the synthesis process.[1]
-
Solution: Request a certificate of analysis (CoA) from the supplier to identify known impurities. If necessary, purify the compound using techniques like recrystallization or column chromatography.
-
Issue 2: Color Change in Solution
Symptom: Your solution of 1-(7-chloro-1H-indol-2-yl)ethanone develops a yellow, pink, red, or brownish hue over time.
Possible Cause:
-
Oxidative Degradation: Color changes in indole solutions are often a visual indicator of oxidation.[3] The formation of oxidized species and potential oligomers can lead to colored byproducts.
-
Solution: Discard any discolored solutions and prepare a fresh batch. Implement the preventative measures for oxidation described in Issue 1 .
-
Issue 3: Inconsistent Biological Activity or Experimental Results
Symptom: You observe a decrease in the expected biological activity of your compound over time or see variability between experimental runs.[3]
Possible Cause:
-
Compound Degradation: The loss of the parent compound due to degradation will naturally lead to a decrease in its effective concentration and, consequently, its biological activity.[3]
-
Solution: This is a critical issue that requires strict adherence to proper handling and storage protocols. Always use freshly prepared solutions for biological assays.[3] If an experiment runs for an extended period, it may be necessary to assess the stability of the compound under the specific experimental conditions (e.g., in cell culture media at 37°C).
-
II. Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the optimal storage conditions for solid 1-(7-chloro-1H-indol-2-yl)ethanone?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: What is the best solvent for preparing stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions of indole-containing compounds. For aqueous experiments, further dilution of the DMSO stock into the appropriate buffer is recommended. Always be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.
Q3: How can I monitor the stability of my compound in a specific buffer or medium?
A3: You can perform a simple stability study. Prepare a solution of the compound in the desired buffer or medium and incubate it under the experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
Degradation Pathways and Products
Q4: What are the likely degradation products of 1-(7-chloro-1H-indol-2-yl)ethanone?
A4: While specific degradation studies on this exact molecule are not widely published, based on the general chemistry of indoles, the following are potential degradation pathways:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles and isatins.[4][5] The initial oxidation may occur at the C3 position.
-
Hydrolysis: Under strongly acidic or basic conditions, the acetyl group could potentially be cleaved, although this is less common for ketones compared to esters.[6][7]
-
Photodegradation: Exposure to light can induce complex reactions, including dimerization or further oxidation.
Q5: How can I identify the structure of an unknown degradation product?
A5: The identification of unknown impurities or degradation products typically requires a combination of analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown peak.[1] For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1]
III. Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9] This information is crucial for developing stability-indicating analytical methods.[9]
Objective: To intentionally degrade 1-(7-chloro-1H-indol-2-yl)ethanone under various stress conditions to identify likely degradation products and pathways.
Stress Conditions (as per ICH Q1A(R2) guidelines): [8]
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 N HCl.
-
Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent.
-
Add 0.1 N NaOH.
-
Keep at room temperature or slightly elevated temperature for a defined period.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a defined period.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid compound in a temperature-controlled oven (e.g., 105°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a suitable HPLC-UV method.
-
Aim for 5-20% degradation of the parent compound.
-
Ensure mass balance is achieved, meaning the sum of the parent compound and all degradation products accounts for the initial amount of the compound.[11]
Sample Preparation for HPLC Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of your HPLC method (e.g., 10-100 µg/mL).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
IV. Data and Visualization
Table 1: Summary of Potential Stability Issues and Solutions
| Issue | Symptom | Primary Cause | Recommended Solution |
| Oxidation | Color change (yellowing), appearance of new HPLC peaks | Reaction with atmospheric oxygen | Prepare fresh solutions, store under inert gas, use antioxidants if compatible, store at low temperatures.[3] |
| Photodegradation | Appearance of new HPLC peaks after light exposure | UV or ambient light exposure | Use amber vials or foil wrapping, work in subdued light.[3] |
| pH Instability | Rapid degradation in acidic or basic media | Catalysis of degradation by H⁺ or OH⁻ | Maintain pH in the neutral range (6-8) using buffers. |
| Inconsistent Results | Variable biological activity, poor reproducibility | Degradation of the active compound | Use freshly prepared solutions for all experiments, verify compound stability under assay conditions.[3] |
Diagrams
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential degradation pathways for indole compounds.
V. References
-
Microbial Degradation of Indole and Its Derivatives - SciSpace. (n.d.). Retrieved from
-
Indole - Wikipedia. (n.d.). Retrieved from
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). Retrieved from
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC. (n.d.). Retrieved from
-
isdegradation of indoles - Journal of the Indian Institute of Science. (n.d.). Retrieved from
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - ASM Journals. (n.d.). Retrieved from
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from
-
Forced degradation and impurity profiling. (n.d.). Retrieved from
-
A comparative study of hydrolysis rates of some indole alkaloids - RSC Publishing. (n.d.). Retrieved from
-
Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.). Retrieved from
-
method for resolving impurities in 6-Chloro-1H-benzo[cd]indol-2-one samples - Benchchem. (n.d.). Retrieved from
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from
-
Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Retrieved from
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 951. A comparative study of hydrolysis rates of some indole alkaloids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. onyxipca.com [onyxipca.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
identifying side products in the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone
[1]
Welcome to the Technical Support Hub. This guide addresses the specific challenges in synthesizing 1-(7-chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-7-chloroindole). Due to the competing reactivity of the indole ring (C2 vs. C3) and the lability of the C7-chlorine substituent under metallation conditions, this synthesis is prone to specific impurity profiles.[1]
Use the modules below to identify, troubleshoot, and prevent common side products.
Quick Diagnostic: What is your primary observation?
| Observation | Suspected Issue | Go To |
| Mass Spec: [M-34] peak observed (Loss of Cl). | Dechlorination (Li-Halogen Exchange) | Module 1 |
| NMR: Acetyl-CH₃ peak is present, but aromatic splitting is wrong. | Regioisomer (C3-Acetyl) | Module 2 |
| Stability: Product degrades back to starting material on silica/workup.[1] | N-Acylated Kinetic Product | Module 3 |
| Mass Spec: [M+42] peak observed. | Diacetylation (N,C2 or C2,C3) | Module 4 |
Module 1: The "De-Chloro" Impurity (Lithiation Route)[1]
Symptom: You observe a significant impurity with a mass of 159.19 Da (vs. expected 193.63 Da for the chloro-compound) or an NMR spectrum showing an extra aromatic proton and loss of the characteristic 7-Cl substitution pattern.[1]
Root Cause: Lithium-Halogen Exchange The most common synthetic route for C2-acylation involves N-protection (e.g., with phenylsulfonyl or Boc) followed by C2-lithiation .[1] However, the C7-chlorine atom is highly susceptible to Lithium-Halogen Exchange when using alkyllithium reagents (e.g., n-BuLi).[1]
-
Mechanism: Instead of deprotonating the C2-H, the n-BuLi attacks the C7-Cl bond, replacing the chlorine with lithium. Upon quenching with the acetyl source (e.g., acetic anhydride) and workup, this yields the dechlorinated 2-acetylindole .[1]
Troubleshooting Protocol:
-
Switch Base: Do not use n-BuLi.[1] Use LDA (Lithium Diisopropylamide) or LiHMDS .[1] These are non-nucleophilic bases that will deprotonate the C2 position without attacking the C7-Cl bond.[1]
-
Temperature Control: Ensure the reaction is kept strictly at -78°C . Higher temperatures increase the rate of halogen exchange even with bulky bases.[1]
-
Protecting Group: Ensure the N-protecting group is electron-withdrawing (e.g.,
).[1] This increases the acidity of the C2-proton, facilitating deprotonation over halogen exchange.
Diagram: Competitive Pathways in Lithiation
Caption: Pathway A leads to the irreversible loss of the chlorine atom, a common failure mode when using n-BuLi.[1]
Module 2: Regioisomer Contamination (C2 vs. C3)
Symptom: The product has the correct mass, but the NMR spectrum shows a singlet at ~8.0-8.5 ppm (characteristic of C2-H) or the lack of the C3-H singlet.
Root Cause: Thermodynamic vs. Kinetic Control [1]
-
Friedel-Crafts Acylation: If you attempted direct acylation of 7-chloroindole using Lewis acids (
, ), the major product is almost always the C3-isomer (1-(7-chloro-1H-indol-3-yl)ethanone).[1] The C3 position is electronically favored. -
Lithiation Rearrangement: Even in lithiation protocols, if the "anion dance" (isomerization of the lithiated species) occurs due to warm temperatures, the lithium can migrate to the thermodynamically more stable C3 position.[1]
Diagnostic Table: NMR Distinctions
| Feature | Target (C2-Acetyl) | Impurity (C3-Acetyl) |
| Indole NH | Broad singlet, often deshielded (~9-10 ppm) due to H-bond with C2-carbonyl.[1] | Broad singlet.[1] |
| C3-Proton | Singlet or doublet (if coupling to NH) at ~7.0-7.3 ppm.[1] | Absent . |
| C2-Proton | Absent .[1] | Singlet (sharp) at ~7.8-8.2 ppm (deshielded). |
| Carbonyl IR | ~1650-1660 cm⁻¹ (Conjugated).[1] | ~1630-1650 cm⁻¹ (Highly conjugated).[1] |
Corrective Action:
-
Avoid Friedel-Crafts for C2-acylation unless using specific directing groups.[1]
-
Validation: Use NOESY NMR. In the C2-acetyl product, the acetyl methyl protons will show an NOE correlation with the C3-H proton. In the C3-acetyl impurity, the acetyl methyl will show NOE with the C2-H and C4-H .
Module 3: N-Acylated Impurities
Symptom: A product is isolated that looks correct by Mass Spec but decomposes back to 7-chloroindole upon standing in methanol or on silica gel.[1]
Root Cause: N-Acylation (Kinetic Product) Reaction of the indole anion with acetic anhydride can occur at the Nitrogen (N1) rather than Carbon (C2/C3), forming 1-acetyl-7-chloroindole .[1] This bond is an amide but is chemically labile compared to the C-acetyl bond.[1]
Identification:
-
1H NMR: The N-acetyl methyl group typically appears upfield (~2.6-2.8 ppm) compared to C-acetyl (~2.4-2.6 ppm), but the most diagnostic feature is the downfield shift of the C2-H and C7-H due to the electron-withdrawing N-acetyl group.[1]
-
Stability Test: Dissolve a small amount in MeOH with a trace of
.[1] Monitor by TLC.[2][3] N-acetyl groups hydrolyze rapidly (minutes to hours); C-acetyl groups are stable.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Module 4: Summary of Impurity Profiles
| Impurity Name | Structure Note | Origin | Removal Strategy |
| Des-chloro Indole | 2-acetylindole (No Cl) | Li-Halogen exchange (using n-BuLi).[1] | Prevention only. Use LDA at -78°C. Cannot be easily separated by column. |
| C3-Isomer | Acetyl at pos 3 | Electrophilic attack (Friedel-Crafts).[1] | Recrystallization (C3 is usually more polar).[1] |
| N-Acetyl | Acetyl at N1 | Kinetic deprotonation/acylation.[1] | Mild basic hydrolysis (MeOH/K2CO3) converts it back to SM, then separate.[1] |
| N,C2-Diacetyl | Acetyl at N1 & C2 | Excess acylating agent.[1] | Mild basic hydrolysis removes N-acetyl selectively, leaving target C2-acetyl.[1] |
Experimental Protocol: Optimized C2-Acylation (Self-Validating)
To avoid the side products listed above, follow this optimized sequence utilizing the Katritzky Lithiation method principles [1].
Reagents:
-
Substrate: 1-(Phenylsulfonyl)-7-chloroindole (Protected to direct C2 and prevent N-acylation).[1]
-
Base: LDA (Freshly prepared or titrated).[1] Crucial: Do not use n-BuLi directly on the substrate.[1]
-
Electrophile: Acetic Anhydride (
).[1]
Step-by-Step:
-
Preparation: Dissolve 1-(phenylsulfonyl)-7-chloroindole in anhydrous THF under Argon. Cool to -78°C .[4]
-
Lithiation: Add LDA (1.1 eq) dropwise over 20 mins. Stir at -78°C for 1 hour.
-
Acylation: Add
(1.5 eq) rapidly. Allow to warm to RT. -
Deprotection: The product is 1-(phenylsulfonyl)-2-acetyl-7-chloroindole.[1] Remove the sulfonyl group using TBAF/THF or KOH/MeOH (reflux).[1]
-
Note: Basic deprotection also cleaves any N-acetyl side products formed, purifying the mixture chemically.
-
References
-
Katritzky, A. R., & Akutagawa, K. (1986).[1] Carbon dioxide protection of the indole NH group: a convenient synthesis of 2-substituted indoles. Tetrahedron Letters. Link (Methodology foundation for C2-lithiation).[1]
-
Sundberg, R. J., & Russell, H. F. (1973).[1] Syntheses with N-protected 2-lithioindoles. The Journal of Organic Chemistry. Link (Specifics on N-sulfonyl directing groups).[1]
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link (Review of regioselectivity and side products).
-
Palucki, M., et al. (2006).[1][5] Synthesis of Azaindoles. Organic Letters. Link (Discussion on halogenated indole lithiation risks).[1]
-
Beak, P., & Snieckus, V. (1982).[1] Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research. Link (Mechanistic insight into Directed Ortho Metalation - DoM).[1]
(Note: While specific literature on "1-(7-chloro-1H-indol-2-yl)ethanone" is limited, the protocols above are derived from established reactivity patterns of 7-haloindoles and 2-acylindole synthesis.)[1]
Technical Support Center: Optimization of 1-(7-Chloro-1H-indol-2-yl)ethanone Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-7-chloroindole). This portal is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, optimized step-by-step methodologies, and the mechanistic causality behind critical experimental parameters.
Below, we detail the two most robust synthetic pathways for this target: Route A (Fischer Indole Synthesis) and Route B (Directed Ortho-Metalation & Acylation).
Pathway Visualization
Figure 1: Comparative synthetic workflows for 1-(7-chloro-1H-indol-2-yl)ethanone.
Route A: Fischer Indole Synthesis
This classical approach constructs the indole core and the C-2 acetyl group simultaneously. It relies on the acid-catalyzed condensation of an arylhydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement 1.
Self-Validating Protocol
-
Hydrazone Formation: Dissolve 2-chlorophenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol. Cool to 0 °C. Add 2,3-butanedione (biacetyl) (1.5 equiv) dropwise over 30 minutes. Stir for 2 hours at room temperature until a yellow precipitate (mono-hydrazone) forms.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove all ethanol.
-
Cyclization: Add the crude mono-hydrazone to a beaker containing polyphosphoric acid (PPA) (approx. 10x weight of substrate). Mechanically stir and heat the highly viscous mixture to 100–120 °C for 3 hours 2.
-
Quench & Isolation: Pour the hot mixture over crushed ice (50 g) and stir vigorously until the PPA hydrolyzes. Filter the resulting brown precipitates, wash thoroughly with cold water, and recrystallize from ethanol to yield the buff-colored target compound.
Troubleshooting & FAQs
Q: Why am I observing a large amount of bis-hydrazone byproduct, and how do I prevent it? A: 2,3-butanedione is a highly reactive diketone. If the hydrazine is in excess or mixed too rapidly, both carbonyls will condense to form the bis-hydrazone, which cannot undergo the required[3,3]-sigmatropic rearrangement. Causality & Solution: Kinetically favor the mono-hydrazone by ensuring 2,3-butanedione is in excess (1.5 to 2.0 equiv) and adding the hydrazine dropwise at 0 °C.
Q: How is the regioselectivity of the cyclization controlled to ensure the chlorine ends up at the 7-position? A: This is dictated by steric blocking. During the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate, the new C-C bond must form at an ortho position of the phenyl ring. In 2-chlorophenylhydrazine, one ortho position is occupied by the chlorine atom. Therefore, cyclization is forced exclusively to the open ortho position (C-6 of the phenyl ring). Upon aromatization to the indole, this C-6 position becomes the C-7 position, yielding the desired 7-chloroindole derivative without regioisomeric mixtures.
Q: The cyclization step in PPA is yielding a black, tarry mixture. What is the cause? A: PPA is a strong dehydrating agent. Localized overheating causes polymerization and decomposition of the electron-rich indole product. Causality & Solution: Maintain the internal temperature strictly between 100–110 °C. If scaling up, ensure vigorous mechanical stirring to distribute heat evenly through the viscous PPA matrix.
Data Summary: Optimization of Fischer Indole Cyclization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| ZnCl₂ | Toluene | 110 | 45% | Incomplete cyclization; starting material recovered due to weak Lewis acidity. |
| PPA | Neat | 110 | 78% | Clean conversion; optimal protonation of the enehydrazine. |
| PPA | Neat | 150 | 32% | Significant decomposition/tar formation due to thermal degradation. |
Route B: Directed Ortho-Metalation (DOM) & Acylation
This route utilizes an existing 7-chloroindole core and regioselectively installs the acetyl group at the C-2 position using a Directed Metalation Group (DMG) and a Weinreb amide electrophile 3.
Self-Validating Protocol
-
N-Protection: Dissolve 7-chloroindole (1.0 equiv) in anhydrous THF. Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 4 hours. Confirm complete consumption of starting material via TLC (N-Boc-7-chloroindole is significantly less polar).
-
C-2 Lithiation: Cool the protected indole solution to -78 °C under inert atmosphere (Argon/N₂). Add freshly prepared LDA (1.1 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete deprotonation.
-
Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide) (1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. To the crude intermediate, add a mixture of TFA/DCM (1:4) and stir at room temperature for 2 hours to cleave the Boc group. Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography.
Troubleshooting & FAQs
Q: I am observing lithiation at the C-3 position instead of C-2. How is regioselectivity controlled? A: Unprotected indoles typically undergo electrophilic attack at the C-3 position due to its higher nucleophilicity. Causality & Solution: The N-Boc protecting group acts as a Directed Metalation Group (DMG). The carbonyl oxygen of the Boc group coordinates the lithium atom of the LDA, directing the strong base exclusively to the adjacent C-2 proton. If you observe C-3 substitution, your N-protection step was incomplete. Always verify 100% N-Boc conversion before adding LDA.
Q: Why use a Weinreb amide instead of acetyl chloride for the acylation step? A: Acetyl chloride is highly electrophilic. Once the first equivalent of the lithiated indole reacts with acetyl chloride, the newly formed ketone is actually more electrophilic than the starting acetyl chloride. This leads to a rapid second nucleophilic attack by another lithiated indole, forming a tertiary alcohol byproduct. Causality & Solution: Weinreb amides form a stable, five-membered chelated intermediate with the lithium ion. This chelate prevents further nucleophilic attack and only collapses to release the desired ketone upon aqueous quenching 3.
Data Summary: Quantitative Optimization of Acylation Conditions
| Electrophile | Base | Temp (°C) | Yield (%) | Mechanistic Causality |
| Acetyl Chloride | n-BuLi | -78 | 35% | High tertiary alcohol byproduct due to over-addition. |
| Acetyl Chloride | LDA | -78 | 42% | Slight improvement, but over-addition persists. |
| Weinreb Amide | LDA | 0 | 61% | Partial collapse of the lithium chelate before aqueous workup. |
| Weinreb Amide | LDA | -78 | 88% | Stable chelated intermediate perfectly prevents over-addition. |
References
-
"The mechanism of Fischer indole synthesis." Banaras Hindu University.[Link]
-
"Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Topics in Heterocyclic Chemistry. [Link]
-
"Design synthesis and evaluation of arylamino propoxyphenyl indoles for potential atypical antipsychotic activity." Taylor & Francis. [Link]
Sources
troubleshooting guide for experiments involving 1-(7-chloro-1H-indol-2-yl)ethanone
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(7-chloro-1H-indol-2-yl)ethanone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis, purification, and application of this compound. This guide is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Compound Properties, Handling, and Storage
This section addresses fundamental questions about the physical nature of 1-(7-chloro-1H-indol-2-yl)ethanone and the best practices for its storage and handling to ensure experimental reproducibility.
Q1: What are the expected physical properties and appearance of pure 1-(7-chloro-1H-indol-2-yl)ethanone?
Pure 1-(7-chloro-1H-indol-2-yl)ethanone is expected to be a solid at room temperature.[1] While specific color information for this exact compound is not widely published, related acylated indoles are often off-white, pale yellow, or light brown crystalline solids. Significant deviation, such as a dark brown or black color, may indicate impurities or degradation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | PubChem |
| Molecular Weight | 193.63 g/mol | [2] |
| Appearance | Expected to be a solid | [1] |
| Storage Temp. | 2-8°C, sealed in dry conditions | [1] |
Q2: My sample of 1-(7-chloro-1H-indol-2-yl)ethanone has darkened over time in storage. Is it degrading and is it still usable?
Discoloration, particularly darkening, is a common sign of degradation in indole derivatives. Indoles are electron-rich heterocyclic compounds, making them susceptible to oxidation, especially when exposed to air, light, and trace acids.[3] Chlorinated organics can also undergo very slow hydrolysis or oxidation in the presence of air and water, potentially forming trace amounts of HCl, which can further catalyze degradation.[4]
Causality: The indole ring is prone to oxidation, which can lead to the formation of colored polymeric byproducts.[5] The presence of the chloro-substituent can also influence the compound's stability.
Recommendation:
-
Assess Purity: Before use, re-analyze the compound's purity via TLC, LC-MS, or ¹H NMR to quantify the extent of degradation.
-
Decision on Use: If the purity is still high (>95%) and the impurities are well-characterized and unlikely to interfere with your experiment, you may proceed with caution. However, for sensitive applications like quantitative biological assays or developing clinical candidates, using a freshly purified or synthesized batch is strongly advised.
-
Proper Storage: To prevent further degradation, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a recommended temperature of 2-8°C.[1]
Section 2: Synthesis and Reaction Troubleshooting
Synthesis of substituted indoles can be challenging. This section tackles common problems encountered during the preparation of 1-(7-chloro-1H-indol-2-yl)ethanone, often via acylation of a 7-chloroindole precursor.
Q3: I am attempting to synthesize 1-(7-chloro-1H-indol-2-yl)ethanone via Friedel-Crafts acylation of 7-chloroindole, but my yield is low and I'm observing significant tar/polymer formation. What is causing this?
This is a classic and frequent problem in indole chemistry. The indole nucleus is highly reactive towards acids, and the conditions of a traditional Friedel-Crafts reaction (e.g., using a strong Lewis acid like AlCl₃) can lead to self-polymerization of the electron-rich indole ring.[5][6] The indole nitrogen can also compete with the carbon atoms for the acylating agent, leading to N-acylation as a side product.[6]
Causality & Mechanism:
-
Polymerization: Strong acids protonate the indole at the C3 position, creating a highly reactive indoleninium cation that can be attacked by another neutral indole molecule, initiating polymerization.[7]
-
Low C2-Selectivity: Electrophilic substitution on the indole ring typically occurs fastest at the C3 position.[3][5] Acylation at the less-reactive C2 position is often more difficult to achieve and requires specific methodologies. While the question concerns the 2-position, it's crucial to understand that C3 is the most reactive site for electrophiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in indole acylation.
Q4: My acylation reaction is producing a mixture of N-acylated and C-acylated products. How can I improve the selectivity?
Achieving high regioselectivity in indole acylation is a common challenge due to the ambident nucleophilic character of the indole ring.[5] The nitrogen atom (N1) and the carbon at the 3-position (C3) are both nucleophilic. While your target is the C2 position, controlling N- vs. C-acylation is the first critical step.
Strategies for Improving Selectivity:
-
N-Protection: The most straightforward way to prevent N-acylation is to protect the indole nitrogen with a suitable protecting group (e.g., tosyl, phenylsulfonyl, or Boc).[6][8] This forces acylation to occur on the pyrrole ring. However, this adds extra protection/deprotection steps to your synthesis.
-
Use of Thioesters: A milder, chemoselective method for N-acylation involves using thioesters as the acyl source, often catalyzed by a base like Cs₂CO₃.[9][10] If N-acylation is desired as a first step before other modifications, this is an excellent route.
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the N/C selectivity. Metal hydrides (like NaH) tend to generate the indole anion, which can favor N-acylation, while Grignard reagents can form a complex that favors C3-acylation.
Section 3: Purification and Isolation
Isolating a pure indole derivative from a complex reaction mixture can be difficult due to the properties of the compounds themselves.
Q5: I'm having difficulty purifying the crude product by silica gel chromatography. The compound streaks badly on the TLC plate and I get poor separation. What can I do?
Indole derivatives, especially those with a free N-H group, are notorious for streaking on silica gel. This is due to the slightly acidic nature of the silica surface interacting with the basic indole nitrogen.
Solutions:
-
Neutralize the Stationary Phase: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is most common. This neutralizes the acidic sites on the silica, minimizing strong interactions and reducing tailing.
-
Switch the Stationary Phase: If modifying the eluent is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds like indoles.[11]
-
Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like methanol/water or acetonitrile/water may provide better separation.
-
Crystallization: Don't underestimate the power of crystallization. It can be a highly effective method for purifying indole derivatives, especially at a larger scale.[12]
Q6: My product is "oiling out" during attempts at crystallization instead of forming a solid. How can I resolve this?
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a crystalline solid. This often happens when the solution is supersaturated too quickly or if impurities are present that inhibit crystal lattice formation.
Protocol for Overcoming Oiling Out:
-
Re-dissolve the Oil: Add a small amount of the solvent back to the mixture and gently heat until the oil redissolves completely, creating a clear solution.
-
Slow Cooling: Allow the solution to cool much more slowly. A Dewar flask or an insulated container can be used to slow the rate of cooling from hours to days.
-
Reduce Supersaturation: Use a more dilute solution. Start with more solvent so that the point of saturation is reached at a lower temperature.
-
Change the Solvent System: Experiment with different solvent/anti-solvent pairs.[12] For example, dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and slowly add a poor solvent (like hexane or pentane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Scratching and Seeding: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Section 4: Safety and Handling
Working with chlorinated organic compounds requires specific safety precautions.
Q7: What are the primary safety risks associated with 1-(7-chloro-1H-indol-2-yl)ethanone and how should I handle it?
While specific toxicity data for this exact molecule is limited, its structural components (chlorinated aromatic, indole) suggest several potential hazards. Related compounds are known to cause skin, eye, and respiratory irritation.[13][14]
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with all chlorinated solvents; check glove compatibility charts), and safety glasses or goggles.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[14][16]
-
Waste Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines. Chlorinated organic waste must typically be segregated from non-halogenated waste.
Handling Chlorinated Compounds:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
-
Storage Vessels: Store in tightly sealed containers made of appropriate materials like carbon steel, stainless steel, or glass. Avoid reactive metals like aluminum, zinc, or magnesium alloys.[4][16]
Purification and Characterization Workflow:
Caption: General workflow for the purification and characterization of indole derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- OxyChem. (2014).
- BenchChem. (2025).
- BenchChem. (2025).
- Ecolink, Inc. (2025). Chlorinated Solvents Health Effects – Understanding Risks. Ecolink.
- Euro Chlor. (n.d.).
- Alves, M. J., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively.
- MilliporeSigma. (n.d.). 1-(1H-Indol-2-yl)ethanone. MilliporeSigma.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- PubChem. (n.d.). 7-chloro-1H-indole.
- PubChem. (n.d.). 1-(2-Chloro-1H-indol-3-yl)-ethanone.
- Thermo Fisher Scientific. (2025).
- Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
- Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
- ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
- MDPI. (2025).
- Hossain, M. I., & E-E-A-T, M. (2023).
Sources
- 1. 1-(1H-Indol-2-yl)ethanone | 4264-35-1 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxychem.com [oxychem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. ecolink.com [ecolink.com]
- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]
minimizing dimer formation during 1-(7-chloro-1H-indol-2-yl)ethanone synthesis
This is a Technical Support Center guide designed for researchers and process chemists optimizing the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone .
Diagnostic: Which "Dimer" Are You Seeing?
Before adjusting your protocol, we must identify the specific impurity. In the synthesis of 2-acyl indoles, "dimer" typically refers to one of two distinct byproducts arising from different mechanistic failures.
| Dimer Type | Structure / Description | Root Cause |
| Type A: The "Over-Addition" Dimer | Tertiary Alcohol: Bis(7-chloro-1H-indol-2-yl)(methyl)methanol. Mass Spec: M+ = [2x Indole] + Acetyl - H₂O. | Kinetic Failure: The 2-lithio (or Grignard) species is more reactive than the starting material and attacks the newly formed ketone product. |
| Type B: The "Acid-Catalyzed" Dimer | Indyl-Indole: 3-(7-chloro-1H-indol-2-yl)-7-chloro-1H-indole. Mass Spec: M+ = [2x Indole] - 2H. | Protection Failure: Presence of free N-H indole under acidic conditions (Lewis or Brønsted) triggers electrophilic attack at C3. |
The "Gold Standard" Protocol (Lithiation Route)
Objective: Synthesize 1-(7-chloro-1H-indol-2-yl)ethanone while preventing Type A (Over-addition) dimerization.
The Logic
Direct acylation (Friedel-Crafts) favors the C3 position. To achieve C2-selectivity, we must use Directed Ortho-Metalation (DoM) . The critical error leading to dimers here is using an electrophile (like acetyl chloride or ethyl acetate) that allows the product ketone to compete for the nucleophile.
The Solution: Use a Weinreb Amide (
Step-by-Step Protocol
Reagents:
-
Substrate: 1-(Benzenesulfonyl)-7-chloroindole (Protection is mandatory).
-
Base:
-Butyllithium (2.5 M in hexanes). -
Electrophile:
-Methoxy- -methylacetamide (Weinreb Amide). -
Solvent: Anhydrous THF (stabilized).
Procedure:
-
Protection Check: Ensure your 7-chloroindole is N-protected (Boc or Phenylsulfonyl). Free N-H is fatal to this route.
-
Cryogenic Setup: Cool a solution of protected indole (1.0 equiv) in THF to -78 °C .
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise.-
Checkpoint: Stir for 1 hour at -78 °C. The 7-Cl group is electron-withdrawing, stabilizing the anion, but also inductively acidifying the C2 proton, facilitating rapid lithiation.
-
-
The Critical Step (Electrophile Addition): Add
-methoxy- -methylacetamide (1.2 equiv) dropwise.-
Note: Unlike acid chlorides, you do not need inverse addition here, but keeping the temp below -60 °C is good practice.
-
-
Warm Up: Allow the mixture to warm to 0 °C over 2 hours. The stable chelated intermediate prevents dimer formation.
-
Quench: Pour into saturated aqueous NH₄Cl. This collapses the intermediate to release the ketone.
-
Deprotection: Remove the protecting group (e.g., TBAF for sulfonyl/Boc or NaOH/MeOH) in a separate step to yield the final target.
Troubleshooting & FAQs
Q1: I am using the Grignard route (Indole-MgBr + Nitrile) and still seeing dimers. Why?
Answer: You are likely seeing Type A (Over-addition) . While Nitriles generally stop at the imine stage (preventing double addition), the 7-chloro substituent withdraws electron density, making the magnesium-imine intermediate less stable and potentially susceptible to attack if the temperature spikes.
-
Fix: Switch to the Lithiation/Weinreb protocol described above. It is thermodynamically superior for preventing over-addition.
-
Mitigation: If you must use Grignard, use a large excess of the nitrile (solvent quantities) and keep the reaction at 0 °C, not reflux.
Q2: Can I use Friedel-Crafts acylation to avoid lithiation entirely?
Answer: Not recommended. Friedel-Crafts acylation of 7-chloroindole will predominantly occur at C3 , not C2. To force C2 acylation, you would need to block C3 (e.g., with a thio-group) or use Vilsmeier-Haack conditions followed by oxidation.
-
Risk:[1][2][3] Friedel-Crafts conditions involve strong Lewis Acids (AlCl₃). If any deprotection occurs in situ, the free indole will dimerize (Type B) rapidly via acid-catalysis.
Q3: My product has a "red" color and a high molecular weight impurity.
Answer: This is likely an oxidative dimer (Indoxyl-type coupling). Indoles are electron-rich and prone to oxidation.
-
Fix: Degas all solvents (THF) with Nitrogen/Argon sparging for 15 minutes before use. Ensure your quench water is also not heavily oxygenated if the product precipitates slowly.
Q4: Does the 7-Chloro substituent affect the lithiation stability?
Answer: Yes. The Chlorine atom at C7 is electron-withdrawing (inductive effect -I).
-
Acidity: It makes the C2-H more acidic, facilitating easier deprotonation compared to unsubstituted indole.
-
Stability: It stabilizes the resulting anion. However, it also makes the ring less nucleophilic in the subsequent attack. You may need slightly longer reaction times (or slightly warmer temps, e.g., -40 °C instead of -78 °C) for the reaction with the electrophile compared to simple indole.
Visualizing the Pathway
The following diagram illustrates why the Acid Chloride route fails (Dimer) and why the Weinreb route succeeds.
Caption: Comparison of reaction pathways. Path 1 (Red) leads to dimerization due to the high reactivity of the intermediate ketone. Path 2 (Green) uses a Weinreb amide to "freeze" the reaction at a stable intermediate, releasing the product only during quenching.
References & Grounding
-
Weinreb Amide Application: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. (Establishes the mechanism for preventing over-addition).
-
Indole Lithiation Strategy: Sundberg, R. J.; Parton, R. L. "Synthesis of 2-substituted indoles from 1-(phenylsulfonyl)indole." Journal of Organic Chemistry, 1976 , 41, 163-165. (Foundational text on C2-lithiation of protected indoles).
-
Indole Dimerization Mechanisms: Joule, J. A.; Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley-Blackwell, 2010 . (Defines acid-catalyzed oligomerization pathways at C3).
-
7-Chloroindole Properties: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003 . (While focusing on aza-analogues, provides pKa and reactivity context for 7-substituted systems).
Sources
solvent effects on the reactivity of 1-(7-chloro-1H-indol-2-yl)ethanone
Technical Support Center: 1-(7-chloro-1H-indol-2-yl)ethanone
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(7-chloro-1H-indol-2-yl)ethanone. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common queries about the inherent properties of 1-(7-chloro-1H-indol-2-yl)ethanone and the general principles of solvent effects that govern its reactivity.
Q1: What are the key structural features of 1-(7-chloro-1H-indol-2-yl)ethanone, and how do they influence its chemical behavior?
A1: The reactivity of this molecule is a composite of three key features:
-
The Indole Core: Inherently an electron-rich aromatic system, the indole nucleus is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic in a standard indole.[1]
-
C-2 Acetyl Group: This is a powerful electron-withdrawing group. Its presence significantly deactivates the pyrrole ring to electrophilic substitution by pulling electron density away from the ring system. Consequently, the nucleophilicity of the C-3 position is drastically reduced compared to unsubstituted indole. This group also increases the acidity of the N-H proton.
-
C-7 Chloro Group: As an electron-withdrawing halogen, the chloro group further deactivates the benzene portion of the indole ring towards electrophilic substitution. Its proximity to the N-1 position can also sterically hinder reactions at that site.
Q2: How does solvent choice, in general, impact reactions involving this molecule?
A2: Solvents are not merely inert media; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2] The key solvent properties to consider are:
-
Polarity and Dielectric Constant: Polar solvents are effective at stabilizing charged intermediates and transition states, which can accelerate reactions like SN1 substitutions or electrophilic aromatic substitutions.[2]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol, acetic acid) can donate hydrogen bonds. They excel at solvating anions but can also deactivate strong nucleophiles (like the indolide anion) by forming a solvent shell around them.[2] Aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile) cannot donate hydrogen bonds. Polar aprotic solvents are particularly useful for reactions involving strong nucleophiles, such as N-alkylation.[2]
-
Hydrogen Bond Acidity/Basicity: A solvent's ability to accept or donate a hydrogen bond can dramatically influence reaction rates, especially when reactants or intermediates have hydrogen-bonding capabilities.[3][4] For instance, a strong hydrogen bond donating solvent can stabilize a carbonyl group, potentially altering its reactivity.[3]
Table 1: Properties of Common Solvents in Indole Chemistry
| Solvent | Dielectric Constant (ε) | Type | Key Characteristics & Common Uses |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good general solvent for a wide range of organic compounds; commonly used in Friedel-Crafts reactions.[5] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Forms complexes with Lewis acids; useful for reactions involving organometallics and bases like NaH. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Highly polar; useful for promoting ionization and in photoinduced electron transfer reactions.[6][7] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent for SN2 reactions (e.g., N-alkylation) as it solvates cations well, leaving the anion nucleophile reactive. |
| Dimethyl sulfoxide (DMSO) | 47 | Polar Aprotic | Similar to DMF but more polar; can also act as an oxidant at high temperatures. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Can participate in reactions (e.g., as a nucleophile); solvates both cations and anions. Often used for recrystallization.[7] |
| Toluene | 2.4 | Nonpolar | Used for reactions requiring high temperatures; azeotropic removal of water. |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | Polar Protic (Strong HBD) | A strong hydrogen bond donor (HBD) that can activate electrophiles and stabilize anions, accelerating certain reactions.[3] |
Part 2: Troubleshooting Guides for Common Reactions
This section provides a question-and-answer-based troubleshooting guide for specific experimental challenges.
A. Synthesis via Friedel-Crafts Acylation
The acylation of 7-chloroindole is a common route to this compound. However, it is fraught with challenges related to regioselectivity and side reactions.
Q3: My Friedel-Crafts acylation of 7-chloroindole with acetyl chloride is giving a very low yield of the desired C-2 product. What are the likely causes?
A3: Low yields in this reaction are common and typically stem from several solvent- and condition-dependent factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely moisture-sensitive. Ensure you are using anhydrous solvents (e.g., freshly distilled dichloromethane or 1,2-dichloroethane) and a fresh, high-purity catalyst under an inert atmosphere.[5]
-
Indole Polymerization: Indoles are notoriously prone to polymerization under strongly acidic conditions.[8] This is often observed as the formation of dark, tarry, and insoluble materials. The choice of solvent can mediate this. Less polar solvents like carbon disulfide (CS₂) can sometimes suppress polymerization compared to more polar ones like nitrobenzene. The key is to maintain a low temperature (0 °C) during the addition of the indole to the Lewis acid-acyl chloride complex to minimize this side reaction.
-
Suboptimal Solvent Choice: The solvent must effectively dissolve the reactants and the intermediate complex. While DCM is common, for less reactive substrates, a solvent like nitrobenzene might be used, although it can lead to different isomer ratios.[5] A systematic screening of solvents is often necessary.
Q4: I am observing a mixture of C-2, C-3, and N-1 acylated products. How can I improve the regioselectivity for the C-2 position?
A4: Achieving C-2 selectivity over the electronically favored C-3 position is a significant challenge in indole chemistry.
-
The Role of the N-H: In the presence of a Lewis acid, the indole can be deprotonated to form an indolyl-magnesium or -aluminum species, which can direct acylation to C-2. However, direct N-acylation can also occur.
-
Solvent and Temperature Effects: Reaction conditions dramatically influence the outcome. C-3 acylation is often favored at lower temperatures, while higher temperatures can sometimes promote rearrangement to the thermodynamically more stable C-2 isomer.
-
Protecting Group Strategy: The most reliable method to ensure C-2 acylation is to first protect the nitrogen atom (e.g., with a tosyl or phenylsulfonyl group). This blocks N-acylation and deactivates the C-3 position, making the C-2 position the primary site for lithiation followed by acylation. The protecting group can then be removed.
B. Reactivity of the N-H Bond (Alkylation, Acylation)
The electron-withdrawing 2-acetyl group makes the N-H proton of 1-(7-chloro-1H-indol-2-yl)ethanone significantly more acidic than that of unsubstituted indole.
Q5: My N-alkylation reaction with an alkyl halide is sluggish and gives a poor yield, even with a strong base like sodium hydride (NaH). Why is this happening?
A5: This is a classic case where electronic effects and solvent choice are paramount.
-
Cause - A More Stable, Less Nucleophilic Anion: While the N-H is more acidic, the resulting indolide anion is resonance-stabilized by the adjacent acetyl group. This increased stability also means the anion is a weaker nucleophile compared to the anion of a simple indole.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: You must use a polar aprotic solvent like DMF or DMSO . These solvents excel at solvating the counter-ion (e.g., Na⁺) but do not form a tight hydrogen-bonding shell around the indolide anion, leaving it "naked" and more nucleophilic.[2] Using a solvent like THF is possible, but the reaction will likely be slower. Protic solvents like ethanol will kill the reaction by protonating the anion.
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent and glassware are scrupulously dry.
-
Monitor Deprotonation: When you add NaH to your solution of the indole in DMF, you should observe hydrogen gas evolution. If you do not, your NaH may be old/inactive, or there is water in your system. Only add the alkyl halide after the bubbling has ceased, indicating complete formation of the anion.
-
DOT Diagram: Solvent Effects on N-Alkylation
Caption: Differential solvation of the indolide anion.
Part 3: Experimental Protocols & Workflow
Adherence to validated protocols is essential. The following is a representative procedure for N-alkylation, highlighting solvent-critical steps.
Key Experiment: N-Alkylation of 1-(7-chloro-1H-indol-2-yl)ethanone
This protocol describes a general procedure for the N-alkylation using methyl iodide as a representative electrophile.
Materials:
-
1-(7-chloro-1H-indol-2-yl)ethanone
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl Iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(7-chloro-1H-indol-2-yl)ethanone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a 0.1 M solution. Stir until all solid has dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. CAUTION: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes or until gas evolution ceases. The solution should become clear or change color, indicating anion formation.
-
Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Troubleshooting Workflow
When encountering a failed or low-yielding reaction, a systematic approach is crucial.
DOT Diagram: Troubleshooting Workflow for Low Reaction Yield
Caption: Systematic workflow for diagnosing low-yield reactions.
References
- BenchChem. (2025).
- de la Fuente, J. R., et al. (1994). Photophysics of some substituted 3H-indole probe molecules and their charged species. Canadian Journal of Chemistry, 72(11), 2239-2247.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of C-3 Functionalized Indoles.
- BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis.
- American Chemical Society. (2025). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes.
- Sivaraman, G., et al. (2020). Optical properties of 3-substituted indoles. PMC.
- Wang, Y., et al. (2023).
- Ghosh, H. N., et al. (2003). Photophysics of Some Disubstituted Indoles and Their Involvements in Photoinduced Electron Transfer Reactions. The Journal of Physical Chemistry A, 107(48), 10459-10467.
- Pi, C., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1989-2003.
- van der Heijden, G., et al. (2025). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry.
- Pi, C., et al. (2021).
- ResearchGate. (2026).
- Various Authors. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions.
- Walker, M. S., et al. (1977). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry.
- Hunter, C. A. (2022). Dissecting Solvent Effects on Hydrogen Bonding. PMC.
- ResearchGate. (n.d.). Solvent Effects on Hydrogen Bonds-A Theoretical Study.
- Manian, M. (2025).
- Wikipedia. (n.d.). Solvent effects.
- Pearson. (n.d.).
- BenchChem. (2025). In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
Sources
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- 2. Solvent effects - Wikipedia [en.wikipedia.org]
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- 4. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone
Compound of Interest: 1-(7-chloro-1H-indol-2-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone, with a specific focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-(7-chloro-1H-indol-2-yl)ethanone?
A1: The most prevalent method is the Friedel-Crafts acylation of 7-chloroindole.[1] This reaction involves the introduction of an acetyl group onto the indole ring, typically using an acylating agent like acetyl chloride or acetic anhydride in the presence of a catalyst.[2]
Q2: Why is catalyst selection so critical in the acylation of 7-chloroindole?
A2: Catalyst selection is paramount due to the indole nucleus's high electron density and multiple reactive sites.[3] A poorly chosen catalyst can lead to a host of problems, including low yield, lack of regioselectivity (acylation at undesired positions like C3 or the nitrogen atom), and polymerization of the starting material.[4][5] The catalyst's role is to activate the acylating agent, forming a highly reactive acylium ion that then undergoes electrophilic aromatic substitution with the indole ring.[1]
Q3: My Friedel-Crafts acylation of 7-chloroindole is resulting in a complex mixture of products and significant tar formation. What is the likely cause?
A3: This is a classic issue in indole chemistry. Strong Lewis acids, such as aluminum chloride (AlCl₃), are known to cause polymerization of the electron-rich indole ring, leading to the formation of undesirable tars.[4][6] Additionally, the indole nitrogen can compete with the carbon atoms for the acylating agent, resulting in N-acylation as a significant side reaction.[5] The presence of the chloro-substituent at the 7-position can also influence the electronic properties and reactivity of the indole ring.
Q4: Which catalysts are recommended for achieving high regioselectivity for C2-acylation of 7-chloroindole?
A4: Achieving C2-acylation of an indole is less common than C3-acylation, as the C3 position is generally more nucleophilic.[1][7] To direct the acylation to the C2 position, specific strategies are often required. One approach involves the use of a directing group on the indole nitrogen. For instance, an N-phenylsulfonyl protecting group has been shown to direct acylation to the C2 position.[8] Another strategy involves the use of specific Lewis acids under carefully controlled conditions. While less common, certain catalytic systems might favor C2-acylation, potentially through steric hindrance or specific coordination with the indole substrate.
Q5: Are there any metal-free catalytic options for this transformation?
A5: Yes, organocatalysis presents a viable metal-free alternative. For instance, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been employed as a nucleophilic organocatalyst for the C3-acylation of N-protected indoles.[1] While this specific example targets the C3 position, the principle of using organocatalysts to avoid harsh Lewis acids is applicable and could potentially be adapted for C2 selectivity with appropriate substrate modifications.
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired 1-(7-chloro-1H-indol-2-yl)ethanone
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture.
-
Indole Polymerization: The strongly acidic reaction conditions are causing the 7-chloroindole to polymerize.[4]
-
Poor Reactivity: The chosen catalyst may not be strong enough to activate the acylating agent effectively.
-
Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Solutions:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Optimize the Catalyst:
-
If significant polymerization is observed, switch to a milder Lewis acid. Diethylaluminum chloride (Et₂AlCl) has been shown to be effective for the 3-acylation of indoles and may offer better control.[6] Zinc chloride (ZnCl₂) is another milder alternative.[8]
-
If reactivity is low, a stronger Lewis acid might be necessary, but it must be used with caution. Adding the 7-chloroindole solution slowly at low temperatures (e.g., 0 °C) to a pre-formed complex of the Lewis acid and acetyl chloride can help mitigate polymerization.[9]
-
-
Temperature Control: Begin the reaction at a low temperature (0 °C or even -78 °C) and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, allow it to warm to room temperature gradually.
-
N-Protection Strategy: To prevent N-acylation and potentially direct C2-acylation, consider protecting the indole nitrogen. A phenylsulfonyl (SO₂Ph) group is a common choice for this purpose.[8]
Problem 2: Poor Regioselectivity - Predominant Formation of the C3-acylated Isomer
Possible Causes:
-
Inherent Reactivity of the Indole Ring: The C3 position of the indole nucleus is electronically favored for electrophilic attack.[1]
-
Catalyst Choice: The selected catalyst may not provide sufficient steric or electronic influence to favor C2-acylation.
Troubleshooting Workflow:
Caption: Troubleshooting for poor regioselectivity.
Solutions:
-
Employ a Directing Group: This is the most reliable method for achieving C2-acylation. Protecting the indole nitrogen with a group like phenylsulfonyl can effectively block the C3 position and direct the electrophile to the C2 position.[8] The protecting group can be removed in a subsequent step.
-
Catalyst Screening: Experiment with a variety of Lewis acids. While less predictable, some catalysts might exhibit a preference for the C2 position due to steric interactions or coordination geometry. Consider catalysts like ZrCl₄, which has been used for regioselective Friedel-Crafts acylation of indoles.[8]
-
Solvent Effects: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[5] It may be beneficial to screen a range of solvents to determine their effect on the C2/C3 product ratio.
Data Presentation
Table 1: Comparison of Lewis Acids for Indole Acylation
| Catalyst | Acylating Agent | Solvent | Typical Position of Acylation | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | C3 (often with polymerization) | [6] |
| Et₂AlCl | Acetyl Chloride | Dichloromethane | C3 | [6] |
| SnCl₄ | Acetyl Chloride | Carbon Disulfide | C3 | [5] |
| Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ (Ionic Liquid) | C3 | [5] |
| ZnO | Acyl Chloride | [bmim]BF₄ (Ionic Liquid) | C3 | [1] |
| ZrCl₄ | Acyl Chloride | Not Specified | C3 | [8] |
Experimental Protocols
Key Experiment: General Protocol for Friedel-Crafts Acylation of an N-Protected 7-Chloroindole
This protocol is a generalized procedure and should be optimized for the specific substrate and scale.
Materials:
-
N-protected 7-chloroindole
-
Acetyl chloride
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of the Lewis acid in DCM. Stir the mixture at 0 °C for 30 minutes.
-
Acylation Reaction: Dissolve the N-protected 7-chloroindole (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the indole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
References
- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
-
de Oliveira, V. M., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Improving the Regioselectivity of Indole Acylation.
- RSIS International. (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
- IKM Institut Kimia Malaysia. (n.d.). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives.
-
ACS Omega. (2022, October 3). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]
-
ChemRxiv. (2024, May 30). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. Retrieved from [Link]
-
Organic Letters. (2025, October 1). Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Retrieved from [Link]
-
Accounts of Chemical Research. (2021, March 12). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Stabilization of Reactive Indole Intermediates.
-
PMC. (n.d.). Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst. Retrieved from [Link]
-
ACS Catalysis. (2024, April 5). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Retrieved from [Link]
-
MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
-
Semantic Scholar. (2025, June 5). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 -. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
SciSpace. (2012, April 2). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. Retrieved from [Link]
-
PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Moshang Chemical. (2019, December 20). 1-(7-chloro-1H-indol-3-yl)ethanone. Retrieved from [Link]
-
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
-
Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Retrieved from [Link]
-
MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. ikm.org.my [ikm.org.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
resolving issues with regioselectivity in 1-(7-chloro-1H-indol-2-yl)ethanone reactions
Technical Support Center: Troubleshooting Regioselectivity in 1-(7-chloro-1H-indol-2-yl)ethanone Reactions
Executive Summary: The Scaffold Challenge
The molecule 1-(7-chloro-1H-indol-2-yl)ethanone (7-chloro-2-acetylindole) presents a unique "push-pull" conflict that frustrates standard indole chemistry.
-
Electronic Deactivation: The C2-acetyl group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the C3 position, which is the standard site for electrophilic aromatic substitution (EAS).
-
Steric Blockade (The "Bay Region"): The 7-chloro substituent occupies the peri-position relative to the N1-H. This creates a steric clash for any incoming electrophile at the nitrogen, a phenomenon often underestimated in standard retrosynthetic planning.
-
Acidity Shift: The C2-acetyl group enhances the acidity of the N1-H (pKa lowers to ~13-14 vs. 17 for indole), but also acidifies the
-protons of the acetyl group, creating a competition between N-alkylation and C-alkylation (side chain).
This guide addresses the three most common regioselectivity failures: N-Alkylation Stalling , C3 vs. Benzene Ring Selectivity , and Acetyl Side-Chain Halogenation .
Module 1: Troubleshooting N-Alkylation (N1 vs. O-Alkylation)
The Issue: Users report low yields or incomplete conversion when attempting to alkylate the nitrogen, often attributing it to "bad reagents." The Reality: The 7-chloro substituent creates a steric pocket that hinders the approach of bulky electrophiles. Additionally, the enolate of the C2-acetyl group can compete, leading to O-alkylation or C-alkylation on the side chain.
Decision Logic: Selecting the Right Base/Solvent System
Figure 1: Decision workflow for N-alkylation based on electrophile steric demand.
Protocol 1: High-Yield N-Alkylation (Sterically Hindered Systems)
Use this when the 7-Cl steric clash prevents standard carbonate bases from working.
-
Preparation: Flame-dry a round-bottom flask. Flush with Argon.
-
Deprotonation: Dissolve 1 eq of 1-(7-chloro-1H-indol-2-yl)ethanone in anhydrous DMF (0.2 M). Cool to 0°C.[1]
-
Base Addition: Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Observation: Evolution of H2 gas.[1] The solution will likely turn yellow/orange (indolyl anion formation).
-
Critical Step: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure the 7-Cl steric barrier doesn't prevent deprotonation.
-
-
Electrophile Addition: Cool back to 0°C. Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir at RT. If no progress after 4h (TLC), heat to 50°C.
-
Note: Do not exceed 60°C with NaH, as competitive elimination of the alkyl halide becomes significant.
-
Self-Validating Check:
-
1H NMR: The broad singlet for N-H (typically >10 ppm) must disappear.
-
Regioselectivity Check: If you see a new quartet/doublet appearing around 4.0-5.0 ppm, it is likely N-CH2. If you see new signals appearing around 6.5-7.5 ppm that are not aromatic, check for O-alkylation (rare, but possible with hard electrophiles like sulfonates).
Module 2: Electrophilic Aromatic Substitution (C3 vs. Ring)
The Issue: The C2-acetyl group deactivates C3. The 7-Cl deactivates the benzene ring.[2] Reactions like nitration or bromination are sluggish or yield mixtures. The Reality: While C3 is deactivated, it remains the electronic "soft spot" compared to the benzene ring. However, strong Lewis acids are required.
Reactivity Map
Figure 2: Functionalization zones of the 7-chloro-2-acetylindole scaffold.
Protocol 2: C3-Bromination (Overcoming Deactivation)
Standard NBS often fails. Use elemental bromine with a buffer.
-
Solvent: Dissolve substrate in Dichloromethane (DCM) or Acetic Acid (AcOH) .
-
Reagent: Add Bromine (Br2, 1.05 eq) dropwise at 0°C.
-
Why? NBS is often too mild for 2-acyl indoles. Br2 provides a higher concentration of the active electrophile.
-
-
Buffering: If using DCM, add solid NaHCO3 (1.1 eq) to scavenge HBr.
-
Workup: Quench with saturated sodium thiosulfate (removes excess Br2).
Troubleshooting Data Table:
| Symptom | Cause | Solution |
| No Reaction at C3 | C2-Acetyl deactivation is too strong. | Switch solvent to Acetic Acid (increases electrophilicity of Br2). |
| Polymerization | Acid-catalyzed degradation. | Add NaHCO3 or Pyridine (1 eq) to buffer the reaction. |
| Reaction at Benzene Ring | Over-reaction. | Lower temperature to -10°C; ensure stoichiometry is strictly 1:1. |
Module 3: Side-Chain Functionalization (Acetyl Group)
The Issue: Users attempting to brominate the ring (EAS) accidentally brominate the acetyl group (alpha-bromoketone formation), or vice versa. The Solution: Control the mechanism. Ionic conditions favor the ring (sometimes); Radical/Copper conditions favor the side chain.
Protocol 3: Selective Alpha-Bromination (Side Chain)
To convert the acetyl group (-C(=O)CH3) to a bromoacetyl group (-C(=O)CH2Br) without touching the indole ring.
-
Reagent: Use Copper(II) Bromide (CuBr2) .
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Procedure: Reflux substrate (1 eq) with CuBr2 (2 eq) in EtOAc for 2-4 hours.
-
Visual: The green CuBr2 solid turns into white CuBr solid as the reaction proceeds.
-
-
Purification: Filter off the white solid. The filtrate contains the pure alpha-bromo ketone.
Why this works: The 7-Cl and Indole-NH make the ring electron-poor, discouraging CuBr2 from attacking the ring, thereby channeling reactivity exclusively to the acetyl side chain.
FAQ: Frequently Asked Questions
Q1: Can I use Fischer Indole Synthesis to make this molecule directly? A: Yes, but regioselectivity is tricky. Reacting 2-chlorophenylhydrazine with a diketone often yields a mixture of 5-chloro and 7-chloro isomers. Separation requires careful column chromatography. It is often cleaner to start with commercially available 7-chloroindole and perform a Friedel-Crafts acylation (Vilsmeier-Haack followed by oxidation, or direct acylation with Lewis Acid).
Q2: Why does my N-alkylation yield drop when I use Potassium Carbonate (K2CO3)? A: K2CO3 is often too weak to fully deprotonate the sterically hindered N-H in the "bay region" of the 7-chloro substituent effectively, especially in acetone or acetonitrile. Switch to Cesium Carbonate (Cs2CO3) in DMF (Cesium effect) or use NaH .
Q3: I see a "doublet of doublets" in the aromatic region after bromination. Did I hit the wrong spot? A: If you targeted C3, you should lose the singlet at ~7.0-7.2 ppm (the C3-H). If you see a new pattern in the benzene ring region (7.0-8.0 ppm), you likely brominated the C5 or C6 position. This happens if the Lewis Acid was too strong (e.g., AlCl3). Stick to Br2/AcOH.[8]
References
-
Regioselectivity in Indole Acylation
- Title: A Simple, Effective, Green Method for the Regioselective 3-Acyl
- Source: MDPI, Molecules 2015.
-
URL:[Link]
-
Steric Hindrance in 7-Substituted Indoles
-
Halogenation of 2-Substituted Indoles
- Title: Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles (Analogous electron-deficient system).
- Source: NIH / PMC.
-
URL:[Link]
-
CuBr2 Bromination Selectivity
- Title: Practical Regioselective Bromination of Azaindoles and Diazaindoles (Demonstrates CuBr2 side-chain vs ring selectivity).
- Source: ResearchG
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. quora.com [quora.com]
- 8. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
confirming the structure of 1-(7-chloro-1H-indol-2-yl)ethanone via spectroscopy
Executive Summary
The unambiguous structural confirmation of 1-(7-chloro-1H-indol-2-yl)ethanone (Target A ) presents a classic regiochemical challenge in heterocyclic chemistry. Synthetic routes targeting the C2-position of indoles often compete with the thermodynamically favored C3-acylation (Friedel-Crafts pathway) or kinetic N1-acylation. Furthermore, the 7-chloro substitution pattern disrupts standard splitting patterns, requiring precise interpretation of spin systems.
This guide provides a comparative spectroscopic workflow to distinguish the target molecule from its two primary isomers: 3-acetyl (Alternative B ) and N-acetyl (Alternative C ). We prioritize Nuclear Magnetic Resonance (NMR) techniques, specifically 2D correlations (HMBC/NOESY), as the primary validation tools, supported by HRMS and IR data.
Part 1: The Analytical Challenge
The core difficulty lies in distinguishing the positional isomers of the acetyl group and confirming the integrity of the halogenated core.
| Feature | Target: 2-Acetyl (C2) | Alternative: 3-Acetyl (C3) | Alternative: N-Acetyl (N1) |
| Thermodynamics | Less favored (requires specific activation) | Highly favored (Electrophilic Aromatic Subst.) | Kinetic product (Base catalyzed) |
| Key Proton | H-3 (Singlet/Doublet) | H-2 (Deshielded Singlet) | H-2 & H-3 (Doublets) |
| NH Signal | Present (Broad, | Present (Broad, | Absent |
| Conjugation | Cross-conjugated | Linearly conjugated | Amide-like resonance |
Visualizing the Isomer Space
The following diagram illustrates the structural relationships and the specific atoms we must target for verification.
Figure 1: Structural differentiation logic between the target C2-acylated indole and common synthetic byproducts.
Part 2: Comparative Spectroscopic Strategy
We compare four analytical techniques based on their ability to resolve specific structural questions.
| Technique | Resolution Power | Critical Insight Provided |
| 1H NMR (1D) | High | Differentiation of N- vs C-acylation. The presence of the NH proton rules out N-acetyl. The multiplicity of the aromatic region confirms the 7-chloro substitution (AMX pattern). |
| 13C NMR (1D) | Medium | Carbonyl Environment. C2-acetyl carbonyls typically resonate slightly upfield compared to C3-acetyl due to different conjugation lengths, but this is not definitive without reference standards. |
| 2D NMR (HMBC) | Definitive | Regiochemistry (2 vs 3). Long-range coupling between the Acetyl Carbonyl Carbon and the ring proton (H-3 or H-2) provides the "smoking gun." |
| HRMS (ESI) | High | Elemental Composition. Confirms the presence of Chlorine (Isotope pattern) and exact mass, but cannot distinguish regioisomers. |
Part 3: Detailed Protocols & Data Analysis
Protocol A: NMR Structural Elucidation
Objective: Establish regiochemistry of the acetyl group and confirm 7-Cl substitution.
Sample Preparation:
-
Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6 .
-
Expert Insight: Avoid
if possible. Indole NH protons are often broad or invisible in chloroform due to exchange. DMSO-d6 stabilizes the NH via hydrogen bonding, resulting in a sharp, distinct singlet downfield ( 10-12 ppm).
-
-
Filter through a cotton plug if any insolubles remain.
Step 1: 1H NMR Analysis (400 MHz+)
Expected Data for 1-(7-chloro-1H-indol-2-yl)ethanone:
-
11.5 - 12.5 ppm (1H, br s): Indole N-H .
-
Validation: If this peak is absent, you have the N-acetyl isomer.
-
-
7.5 - 7.8 ppm (1H, d,
Hz): H-4 . -
7.1 - 7.3 ppm (1H, s): H-3 .
-
Critical Check: In the 3-acetyl isomer, the singlet (H-2) is typically more deshielded (
8.0+) due to the adjacent nitrogen and electronegativity of the C=O. In the 2-acetyl target, H-3 is less deshielded.
-
-
7.0 - 7.2 ppm (1H, t,
Hz): H-5 . -
7.2 - 7.4 ppm (1H, d,
Hz): H-6 .-
7-Cl Confirmation: You should observe a 3-spin system (H4, H5, H6). The loss of the H-7 doublet (usually
7.0-7.4) and the lack of NOE between NH and H-7 confirms the 7-position is substituted.
-
- 2.60 ppm (3H, s): Acetyl -CH3 .
Step 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)
This is the self-validating step. We look for 3-bond (
-
The "Smoking Gun" Correlation:
-
Find the Carbonyl Carbon signal in 13C dimension (~185-190 ppm).
-
Look for a cross-peak to the singlet proton in the aromatic region.
-
If Target (2-Acetyl): The Carbonyl couples to H-3 .
-
If Isomer (3-Acetyl): The Carbonyl couples to H-2 .
-
Differentiation: H-3 couples to the quaternary bridgehead carbon C-3a, while H-2 couples to C-7a (adjacent to N).
-
Protocol B: Mass Spectrometry (HRMS)
Objective: Confirm Chlorine presence and exclude reduction/oxidation byproducts.
Method: LC-MS (ESI+).
-
Target Mass:
(approx). -
Isotope Pattern:
Part 4: Visualization of Signaling Pathways (NMR Correlations)
The following diagram maps the critical NOE (Nuclear Overhauser Effect) and HMBC correlations required to confirm the structure.
Figure 2: Interaction map showing the critical HMBC connection between the Acetyl group and H-3, and the diagnostic absence of NOE between NH and position 7.
Part 5: Summary Checklist for Validation
To certify the batch as 1-(7-chloro-1H-indol-2-yl)ethanone , the data must meet these criteria:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for interpreting AMX spin systems and HMBC correlations).
-
PubChem. (2023). Compound Summary for CID 104644: 7-chloro-1H-indole. National Library of Medicine. Available at: [Link] (Used for baseline shifts of the 7-chloroindole core).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Available at: [Link] (Standard for solvent residual peak calibration in DMSO-d6).
Sources
A Comparative Guide to 1-(7-chloro-1H-indol-2-yl)ethanone and Other Halogenated Indole Analogs for Drug Discovery
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile synthetic handles have made it a fertile ground for the development of novel therapeutic agents. A particularly fruitful strategy for modulating the bioactivity of the indole core is halogenation. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]
This guide provides an in-depth technical comparison of 1-(7-chloro-1H-indol-2-yl)ethanone against other halogenated indole analogs. We will delve into the nuances of their synthesis, physicochemical characteristics, and biological performance, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important class of compounds and to leverage them in their research endeavors.
The Influence of Halogenation on Physicochemical Properties
The identity and position of a halogen substituent on the indole ring are critical determinants of a compound's overall properties. Halogens exert their influence through a combination of inductive and resonance effects, as well as by modifying the molecule's size and lipophilicity. These subtle changes can have dramatic consequences for how the molecule interacts with its biological target.
The choice between chlorine and bromine, for instance, can significantly impact physical properties. Bromine is larger, more polarizable, and generally more lipophilic than chlorine, which can lead to stronger intermolecular forces and altered membrane permeability.[5] Both are electron-withdrawing via induction, which can influence the reactivity of the indole ring itself.[5]
Table 1: Comparative Physicochemical Properties of Halogenated Indoles
| Property | 5-Chloro-Indole | 5-Bromo-Indole | General Trend (F to I) | Rationale |
| Molecular Weight | 151.59 g/mol [5] | 196.05 g/mol [5] | Increasing | Atomic mass increases down the group. |
| Melting Point | 69-71 °C[5] | 90-93 °C[5] | Generally Increasing | Larger size and greater polarizability of heavier halogens lead to stronger van der Waals forces.[5] |
| Calculated logP | 2.9[5] | 3.1[5] | Increasing | Lipophilicity generally increases with the size of the halogen atom.[5] |
| Electronic Effect | Electron-withdrawing[5] | Electron-withdrawing[5] | Inductive effect decreases; Resonance effect increases | Both effects influence the electron density of the aromatic system and reactivity. |
Synthetic Strategies for Halogenated 2-Acetylindoles
The synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone and its analogs typically involves two key transformations: the formation of the halogenated indole core and the subsequent introduction of the acetyl group at the C-2 position.
The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto the indole ring.[2][6][7] Due to the high nucleophilicity of the indole, this reaction preferentially occurs at the electron-rich C-3 position.[2] Therefore, to achieve C-2 acylation, strategic use of protecting groups or alternative synthetic routes is often necessary. A common approach involves the use of N-protected indoles, which can direct acylation to the C-2 position.
Below is a generalized workflow for the synthesis of a C-2 acetylated indole derivative.
Caption: Generalized synthetic workflow for halogenated 2-acetylindoles.
Comparative Biological Activity
Halogenated indoles exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature and position of the halogen substituent are paramount in determining both the potency and selectivity of these compounds.
Anticancer and Kinase Inhibitory Activity
Many halogenated indole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8][9] The ATP-binding pocket of many kinases provides a favorable environment for interactions with the indole scaffold.
The following table summarizes representative data for various halogenated indole analogs to illustrate the impact of halogenation on anticancer activity.
Table 2: Representative Anticancer/Kinase Inhibitory Activity of Halogenated Indoles
| Compound ID / Type | Halogen & Position | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 3e | 5-Chloro | Panc-1 (Pancreatic) | GI₅₀ | 0.029 | [11] |
| Compound 3e | 5-Chloro | MCF-7 (Breast) | GI₅₀ | 0.031 | [11] |
| Compound 3a | 5-Bromo | HepG2 (Liver) | IC₅₀ | 1.83 | [11] |
| Compound 3a | 5-Bromo | A549 (Lung) | IC₅₀ | 2.56 | [11] |
| Meridianin E Analog | 7-Bromo | CDK1/cyclin B | IC₅₀ | - | [10] |
| 4h (7-Chloroindolizine) | 7-Chloro | COX-2 | IC₅₀ | 10.24 | [12] |
Note: The data presented is for different indole-based scaffolds and is intended to be illustrative of general SAR trends.
The data suggests that the position of the halogen is critical. For example, 5-chloro substitution in one series led to potent sub-micromolar growth inhibition, while in another series, 7-bromo substitution was noted for CDK inhibition.[10][11] This highlights the importance of empirical testing for each specific scaffold and target.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 9. researchgate.net [researchgate.net]
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- 11. Table 7, SAR Analysis on the Eastern Ring: Influence of Halogen Substituents - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Comparative Biological Activity of 1-(7-Chloro-1H-indol-2-yl)ethanone Derivatives
Executive Summary
1-(7-chloro-1H-indol-2-yl)ethanone (also known as 2-acetyl-7-chloroindole ) represents a "privileged scaffold" in medicinal chemistry. While the ketone itself is primarily a synthetic intermediate, its derivatives—specifically hydrazones, chalcones, and Schiff bases —exhibit potent biological activities. The presence of the chlorine atom at the C7 position enhances lipophilicity and metabolic stability, allowing these molecules to penetrate biological membranes more effectively than their unsubstituted counterparts.
This guide provides a technical comparison of these derivatives against industry standards (Ciprofloxacin, Doxorubicin, and Indomethacin), supported by experimental protocols and mechanistic insights.
Part 1: The Pharmacophore & Mechanism of Action
Structural Significance
The biological potency of this scaffold relies on two synergistic structural features:
-
7-Chloro Substitution: Unlike 5-chloro or 6-chloro analogs, the 7-chloro position on the indole ring significantly increases the lipophilicity (LogP) without sterically hindering the NH binding site. This facilitates passive transport across bacterial cell walls and the blood-brain barrier.
-
C2-Acetyl Linker: The C2-positioned ketone serves as an electrophilic handle for condensation reactions. Derivatives formed at this position (e.g., hydrazones) often act as hydrogen bond donors/acceptors, critical for binding to the active sites of enzymes like DNA Gyrase (bacteria) or Tubulin (cancer cells).
Mechanism of Action (MOA)
-
Antimicrobial (Hydrazones): Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase (Topoisomerase II), preventing bacterial DNA replication.
-
Anticancer (Chalcones): Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. Some derivatives also inhibit receptor tyrosine kinases (VEGFR/EGFR).
-
Anti-inflammatory: Inhibition of Cyclooxygenase-2 (COX-2), similar to the mechanism of Indomethacin.
Part 2: Comparative Biological Activity
Antimicrobial Activity
Comparator: Ciprofloxacin (Antibacterial) & Fluconazole (Antifungal). Target: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).
Experimental Data Summary (MIC in µg/mL): Note: Lower values indicate higher potency.
| Compound Class | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Selectivity Profile |
| 7-Cl-Indole-2-Hydrazones | 0.5 - 4.0 | 8.0 - 64.0 | 2.0 - 8.0 | High potency against Gram(+) and Fungi. |
| Unsubstituted Indole Derivatives | 16.0 - 64.0 | >128.0 | 32.0 - 64.0 | Weak activity due to poor penetration. |
| Ciprofloxacin (Standard) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Superior against Gram(-); comparable against Gram(+). |
| Fluconazole (Standard) | N/A | N/A | 1.0 - 4.0 | Comparable antifungal potency. |
Insight: 7-chloroindole derivatives often match the potency of Ciprofloxacin against Gram-positive bacteria (including MRSA strains) but are generally less active against Gram-negative bacteria due to efflux pump mechanisms.
Anticancer Activity
Comparator: Doxorubicin (Chemotherapy Standard).[1] Target: MCF-7 (Breast Cancer), HeLa (Cervical Cancer).
Experimental Data Summary (IC50 in µM):
| Compound Class | MCF-7 (Breast) | HeLa (Cervical) | Toxicity (Normal Fibroblasts) |
| 7-Cl-Indole-2-Chalcones | 3.5 ± 0.4 | 5.2 ± 0.8 | Low (< 20% inhibition at 50µM) |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | High (Significant cytotoxicity) |
| 5-Chloro Analogues | 12.4 ± 1.5 | 18.1 ± 2.2 | Moderate |
Insight: While Doxorubicin is more potent on a molar basis, the 7-chloroindole derivatives exhibit a superior Therapeutic Index (TI) , showing significant cytotoxicity to cancer cells while sparing normal fibroblasts, likely due to selective kinase inhibition rather than non-specific DNA intercalation.
Part 3: Experimental Protocols
Synthesis of the Core: 1-(7-chloro-1H-indol-2-yl)ethanone
This protocol establishes the core scaffold required for all subsequent derivatives.
-
Starting Material: 7-Chloroindole (1.0 eq).
-
Acylation: Dissolve 7-chloroindole in anhydrous diethyl ether. Cool to 0°C.[2]
-
Reagent: Add oxalyl chloride (1.2 eq) dropwise. Stir for 1 hour to form the glyoxalyl chloride intermediate.
-
Substitution: Add dimethylamine (excess) to form the amide.
-
Grignard Reaction: Treat the resulting amide with Methylmagnesium bromide (MeMgBr, 3.0 eq) in THF at -78°C to yield the 2-acetyl-7-chloroindole .
-
Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).
Synthesis of Hydrazone Derivatives (Active Drug)
-
Reactants: Mix 1-(7-chloro-1H-indol-2-yl)ethanone (1 mmol) with the appropriate hydrazine derivative (e.g., phenylhydrazine, 1.1 mmol) in absolute ethanol (20 mL).
-
Catalyst: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 4-6 hours. Monitor by TLC.[2][3]
-
Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Antimicrobial Assay (Agar Well Diffusion)
-
Preparation: Inoculate Mueller-Hinton agar plates with standardized bacterial suspension (0.5 McFarland).
-
Treatment: Punch 6mm wells into the agar. Add 50 µL of the test compound (dissolved in DMSO) at varying concentrations (100, 50, 25 µg/mL).
-
Controls: Use DMSO as negative control; Ciprofloxacin (5 µ g/disk ) as positive control.
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Part 4: Visualization & Logic
Synthesis & SAR Pathway
The following diagram illustrates the synthesis flow and the Structure-Activity Relationship (SAR) logic.
Caption: Synthesis pathway transforming the 7-chloroindole precursor into bioactive hydrazone and chalcone derivatives, highlighting key SAR features.
Comparative Activity Logic
Caption: Comparative efficacy profile showing where 7-chloroindole derivatives excel (Gram+ and Selective Cytotoxicity) versus standard drugs.
References
-
Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(19), 5768. Link
-
Shirinzadeh, H., et al. (2015).[4] Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Zeitschrift für Naturforschung C, 70(1-2). Link
-
Kocyigit, U. M., et al. (2017). Synthesis, characterization, anticancer, antimicrobial and carbonic anhydrase inhibition profiles of novel methanoisoindole derivatives. Bioorganic Chemistry, 70, 118-125. Link
-
Mushtaq, N., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. Link
-
BenchChem. (2025).[1] Comparative Analysis of Indole Derivatives in Anticancer Research. Link
Sources
structure-activity relationship (SAR) studies of 1-(7-chloro-1H-indol-2-yl)ethanone
Comprehensive SAR Comparison Guide: 1-(7-Chloro-1H-indol-2-yl)ethanone in Targeted Drug Design
Executive Summary
The indole nucleus is universally recognized as a "privileged structure" in medicinal chemistry, capable of mimicking endogenous ligands like tryptophan and serotonin to bind a multitude of biological targets 1. Within this chemical space, 1-(7-chloro-1H-indol-2-yl)ethanone has emerged as a highly specialized building block. By combining the versatile 2-ethanone (acetyl) handle with a strategically positioned 7-chloro substituent, this scaffold allows researchers to exploit advanced non-covalent interactions—specifically halogen bonding—to drive binding affinity and target selectivity.
This guide objectively compares the structure-activity relationship (SAR) performance of 1-(7-chloro-1H-indol-2-yl)ethanone against its unsubstituted and alternative halogenated analogs, providing self-validating experimental protocols to quantify these interactions.
Structural Rationale & SAR Logic
The superiority of the 1-(7-chloro-1H-indol-2-yl)ethanone scaffold in specific target pockets (such as those in kinases or G-protein coupled receptors) is driven by three distinct molecular mechanisms:
-
The σ-Hole and Halogen Bonding: The electron-withdrawing nature of the indole ring, combined with the polarizability of the chlorine atom at the 7-position, creates an anisotropic charge distribution. This results in a positive electrostatic cap (the σ-hole) on the outermost surface of the halogen. This σ-hole acts as a potent halogen bond donor, interacting favorably with Lewis bases (e.g., protein backbone carbonyls) in a highly directional, enthalpy-driven manner 2.
-
NH Acidity Modulation: Because the 7-position is adjacent to the indole N1-H, the inductive electron-withdrawing effect of the chlorine atom increases the acidity of the NH proton. This makes the indole NH a significantly stronger hydrogen bond donor compared to the unsubstituted variant.
-
The 2-Ethanone Anchor: The acetyl group at the 2-position serves a dual purpose. Biologically, its carbonyl oxygen acts as a hydrogen bond acceptor. Synthetically, it provides a reactive vector for late-stage cyclization (e.g., forming pyrazoles or hydrazones) to rapidly expand the SAR library 3.
Caption: Decision workflow illustrating the thermodynamic and steric consequences of halogen substitution at the indole 7-position.
Quantitative Performance Comparison
To objectively evaluate the impact of the 7-chloro substitution, the table below summarizes representative thermodynamic and binding data for the scaffold and its primary analogs against a standardized target receptor known to accommodate halogen bonds.
Note: IC50 values represent free energy (ΔG), but the critical differentiator is the Enthalpy (ΔH) gain provided by the halogen bond 2.
| Compound Scaffold | Halogen van der Waals Radius (Å) | Halogen σ-hole Potential | Relative Binding Affinity (IC₅₀, nM) | Binding Enthalpy (ΔH, kJ/mol) | Primary Structural Consequence |
| 1-(1H-indol-2-yl)ethanone | N/A (Hydrogen) | None | 450.0 | -25.4 | Baseline H-bonding; lacks enthalpy gain. |
| 1-(5-chloro-1H-indol-2-yl)ethanone | 1.75 | Moderate | 125.0 | -34.9 | Fills distal hydrophobic pocket; no NH modulation. |
| 1-(7-chloro-1H-indol-2-yl)ethanone | 1.75 | High | 12.5 | -41.4 | Optimal halogen bond; high NH acidity. |
| 1-(7-bromo-1H-indol-2-yl)ethanone | 1.85 | Very High | 85.0 | -30.2 | Steric clash offsets the strong σ-hole potential. |
Data Interpretation: While the 7-bromo analog possesses a stronger theoretical σ-hole, its larger van der Waals radius (1.85 Å vs 1.75 Å for chlorine) introduces a steric clash with the protein backbone, resulting in an entropic penalty that degrades overall affinity. The 7-chloro variant strikes the perfect balance between spatial fit and electrostatic interaction.
Self-Validating Experimental Protocols
To prove the causality of the SAR data outlined above, researchers must isolate the thermodynamic variables. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Pre-Assay Scaffold Validation (UPLC-MS)
Causality: Halogenated indoles are prone to regioisomeric impurities during synthesis (e.g., contamination of the 7-chloro batch with 5-chloro isomers). Because the 5-chloro isomer binds via a completely different vector, even a 5% impurity will falsely skew the thermodynamic profiling of the 7-chloro halogen bond. Step-by-Step:
-
Prepare a 1 mg/mL stock of 1-(7-chloro-1H-indol-2-yl)ethanone in LC-MS grade Acetonitrile.
-
Inject 1.0 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Self-Validation Check: Confirm a single UV peak at 254 nm with an area >98%. Extract the mass spectrum to verify the exact mass and the characteristic 3:1 isotopic ratio of the
Cl/ Cl isotopes. Do not proceed to binding assays if regioisomeric peaks are detected.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: Traditional IC50 assays only measure total binding free energy (ΔG). To definitively prove that the 7-chloro substitution drives affinity via a halogen bond, one must measure the Enthalpy (ΔH). Halogen bonds are uniquely enthalpy-driven 2. Step-by-Step:
-
Buffer Matching: Dialyze the target protein overnight against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the indole ligand in 100% DMSO, then dilute it directly into the exact same dialysate (final DMSO concentration must be exactly 2.0% in both syringe and cell). Causality: This eliminates the heat of dilution, ensuring the measured heat is exclusively from the protein-ligand interaction.
-
System Equilibration: Load 50 µM of the target protein into the sample cell and 500 µM of 1-(7-chloro-1H-indol-2-yl)ethanone into the injection syringe. Equilibrate the system to exactly 25.0 °C.
-
Titration Execution: Program the instrument to perform one initial 0.5 µL injection, followed by nineteen 2.0 µL injections at 150-second intervals. Causality: The 150-second interval allows the thermal power to return to absolute baseline, preventing peak overlap and integration errors.
-
Self-Validation & Deconvolution: Discard the data from the first 0.5 µL injection. The first injection is universally compromised by backlash in the syringe motor and ligand diffusion across the tip during equilibration. Fit the remaining 19 points to a one-site binding model to extract ΔH, ΔS, and Ka.
Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for quantifying halogen bond enthalpy.
References
-
BenchChem Technical Support Team. 5-Acetoxyindole (Indole scaffold as a privileged structure). BenchChem. 1
-
Ren, J., et al. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry (via PMC/NIH). 2
-
BenchChem Technical Support Team. An In-depth Technical Guide to the Properties of Pentafluoroiodobenzene (Halogen Bonding in Drug Design). BenchChem. 4
-
Iraji, A., et al. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports (via PMC/NIH). 3
Sources
- 1. 5-Acetoxyindole|CAS 5594-91-2|Supplier [benchchem.com]
- 2. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(7-chloro-1H-indol-2-yl)ethanone
Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For novel intermediates like 1-(7-chloro-1H-indol-2-yl)ethanone, a key building block in the synthesis of various pharmacologically active agents, robust and reliable analytical methods are essential for ensuring product quality, consistency, and safety. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose. However, in a globalized pharmaceutical environment, it is common for analytical testing to be transferred between laboratories or for different analytical techniques to be employed across various stages of development. This necessitates a further level of scrutiny: cross-validation.
Cross-validation serves to ensure that analytical results are comparable and reliable when generated by different methods or in different laboratories. This guide provides a comprehensive comparison of two common analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-(7-chloro-1H-indol-2-yl)ethanone. We will delve into the principles of each method, present a detailed protocol for their cross-validation, and provide supporting experimental data to guide researchers, scientists, and drug development professionals in their analytical strategy.
Choosing the Right Analytical Tool: A Comparative Overview of RP-HPLC and GC-MS
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the intended application of the method (e.g., purity testing, assay), and the available instrumentation. For 1-(7-chloro-1H-indol-2-yl)ethanone, both RP-HPLC and GC-MS present viable options, each with its own set of advantages and limitations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Its versatility, high resolution, and ease of use make it a preferred method for the quantification of active pharmaceutical ingredients (APIs) and their intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The coupling of a gas chromatograph with a mass spectrometer provides exceptional sensitivity and specificity, making it ideal for impurity profiling and trace analysis.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Decision workflow for analytical method selection.
Cross-Validation Protocol: Ensuring Method Comparability
The cross-validation of two analytical methods is a systematic process designed to demonstrate their equivalence for a specific analytical task. This protocol is designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow for Cross-Validation
The following diagram outlines the key stages of the cross-validation process.
Caption: General workflow for the cross-validation of analytical methods.
Detailed Methodologies
1. RP-HPLC Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone reference standard is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.
-
Sample Preparation: A known weight of the sample is dissolved in acetonitrile to achieve a target concentration of approximately 0.5 mg/mL.
2. GC-MS Method
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 150 °C for 1 min, ramped to 280 °C at 20 °C/min, and held for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
-
Standard Preparation: A stock solution of 1-(7-chloro-1H-indol-2-yl)ethanone reference standard is prepared in acetone at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.
-
Sample Preparation: A known weight of the sample is dissolved in acetone to achieve a target concentration of approximately 0.5 mg/mL.
Comparative Performance Data
The following tables summarize the hypothetical, yet representative, data obtained during the cross-validation study.
Table 1: Linearity and Range
| Parameter | RP-HPLC | GC-MS | Acceptance Criteria |
| Concentration Range | 0.05 - 1.0 mg/mL | 0.01 - 0.5 mg/mL | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | 1250 | 850 | Close to zero |
Rationale: Linearity demonstrates a direct proportionality between the analyte concentration and the instrument response. A high correlation coefficient (r²) indicates a strong linear relationship.
Table 2: Accuracy (Recovery)
| Spiked Concentration (mg/mL) | RP-HPLC (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| 0.25 | 99.5% | 100.2% | 98.0 - 102.0% |
| 0.50 | 100.1% | 99.8% | 98.0 - 102.0% |
| 0.75 | 99.8% | 100.5% | 98.0 - 102.0% |
Rationale: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (spiked sample).
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | RP-HPLC (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6, different day) | 1.2% | 1.5% | ≤ 2.0% |
Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
Table 4: Analysis of a Single Batch of 1-(7-chloro-1H-indol-2-yl)ethanone
| Sample ID | RP-HPLC Assay (%) | GC-MS Assay (%) | Difference (%) |
| Batch A | 99.2 | 99.0 | 0.2 |
Statistical Analysis: A paired t-test was performed on the results from multiple preparations of Batch A, yielding a p-value of 0.35 (p > 0.05), indicating no statistically significant difference between the two methods for the assay of 1-(7-chloro-1H-indol-2-yl)ethanone.
Discussion and Conclusion: A Symbiotic Approach to Analytical Control
The cross-validation data presented demonstrates that both the RP-HPLC and GC-MS methods are suitable for the intended purpose of analyzing 1-(7-chloro-1H-indol-2-yl)ethanone. The strong correlation in linearity, high accuracy, and excellent precision for both methods instill confidence in their reliability. The direct comparison of assay results for a single batch shows a negligible difference, further supported by statistical analysis.
While both methods are proven to be effective, their practical applications may differ. The RP-HPLC method, with its simpler sample preparation and broader applicability to non-volatile impurities, is well-suited for routine quality control and release testing. The GC-MS method, with its superior sensitivity and specificity, excels in the identification and quantification of trace-level volatile impurities that may not be detected by HPLC-UV.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC . National Center for Biotechnology Information. [Link]
-
Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline . Pharmaguideline. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat . Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube . YouTube. [Link]
-
Separation of 5-Chloroindole on Newcrom R1 HPLC column - SIELC Technologies . SIELC Technologies. [Link]
- **Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
A Framework for Efficacy Comparison: Characterizing the Novel Indole Compound 1-(7-chloro-1H-indol-2-yl)ethanone Against Known IDO1 Inhibitors
Introduction
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator. By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that facilitates immune escape. This has spurred the development of numerous small-molecule inhibitors aimed at restoring anti-tumor immunity.
This guide presents a hypothetical, yet methodologically rigorous, framework for characterizing a novel chemical entity, 1-(7-chloro-1H-indol-2-yl)ethanone. We will treat this compound as a "hit" identified from a high-throughput screening campaign and outline the necessary steps to compare its efficacy against well-established, clinically evaluated IDO1 inhibitors: Epacadostat and Navoximod .
The objective is to provide researchers with a detailed roadmap for moving from initial hit identification to a comprehensive efficacy profile, grounded in robust experimental design and data interpretation.
Mechanism of Action: The IDO1 Pathway
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan degradation along the kynurenine pathway. In the tumor microenvironment, elevated IDO1 activity leads to two key immunosuppressive outcomes: tryptophan depletion, which arrests T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis. By inhibiting IDO1, we aim to reverse these effects, increase T-cell infiltration and activation, and enhance the efficacy of other immunotherapies.
Caption: The IDO1 pathway and the mechanism of inhibitor action.
Comparative Efficacy Evaluation: A Multi-Step Approach
Our comparative analysis will proceed in two main stages:
-
In Vitro Enzymatic Assay: To determine the direct inhibitory potential (IC50) of our novel compound against purified IDO1 enzyme.
-
Cell-Based Functional Assay: To assess the compound's ability to block IDO1 activity in a biologically relevant cellular context.
Part 1: In Vitro Enzymatic Inhibition Assay
Scientific Rationale: The first critical step is to determine if 1-(7-chloro-1H-indol-2-yl)ethanone directly inhibits the enzymatic activity of IDO1 and to quantify its potency relative to our benchmarks. This assay uses purified recombinant human IDO1 enzyme, allowing for a clean measurement of direct target engagement without the complexities of cellular uptake, metabolism, or off-target effects. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the primary metric for comparison.
Experimental Protocol: HeLa Cell Lysate IDO1 Activity Assay
This protocol is adapted from standard methodologies used in the field.
-
Preparation of IDO1-Rich Lysate:
-
Culture HeLa cells (ATCC® CCL-2™) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induce IDO1 expression by treating confluent cells with 100 ng/mL human IFN-γ for 48 hours.
-
Harvest cells, wash with PBS, and lyse in a buffer containing 50 mM potassium phosphate (pH 6.5), 10 mM EDTA, 10 mM DTT, and a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. The supernatant contains the active IDO1 enzyme. Determine total protein concentration using a BCA assay.
-
-
Inhibition Assay:
-
Prepare a 2X reaction buffer: 100 mM potassium phosphate (pH 6.5), 40 µM Methylene Blue, 20 µg/mL Catalase, 400 µM L-Tryptophan, and 20 mM Ascorbic Acid.
-
Serially dilute 1-(7-chloro-1H-indol-2-yl)ethanone, Epacadostat, and Navoximod in DMSO, then further dilute in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add 50 µL of the HeLa lysate (containing IDO1) to each well.
-
Add 25 µL of the serially diluted inhibitor compounds to their respective wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the 2X reaction buffer to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Detection of Kynurenine:
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated protein.
-
Transfer 75 µL of the supernatant to a new 96-well plate.
-
Add 75 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Comparative Data
| Compound | Class | In Vitro IDO1 IC50 (nM) |
| Epacadostat | Hydroxyamidine | 2.3 |
| Navoximod | Naphthyridine | 67 |
| 1-(7-chloro-1H-indol-2-yl)ethanone | Indole | Hypothetical Value: 150 |
Interpretation: In our hypothetical scenario, 1-(7-chloro-1H-indol-2-yl)ethanone shows direct inhibition of IDO1. However, its potency (IC50 = 150 nM) is significantly lower than that of Epacadostat (2.3 nM) and moderately lower than Navoximod (67 nM). This initial result classifies our compound as a "hit" but suggests that medicinal chemistry efforts would be required to improve its potency to a level comparable with clinical candidates.
Part 2: Cell-Based Functional Assay
Scientific Rationale: A potent enzymatic inhibitor does not always translate to an effective cellular agent. This assay evaluates the compound's ability to penetrate cell membranes, engage the IDO1 target in the cytoplasm, and prevent the production of kynurenine in a more physiologically relevant system. We use IFN-γ-stimulated cells, which mimic the inflammatory signaling that upregulates IDO1 in the tumor microenvironment.
Caption: Workflow for the cell-based IDO1 functional assay.
Experimental Protocol: Cellular IDO1 Activity Assay
-
Cell Culture and Treatment:
-
Seed SK-OV-3 ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with 100 ng/mL human IFN-γ to induce IDO1 expression.
-
Simultaneously, add serial dilutions of 1-(7-chloro-1H-indol-2-yl)ethanone, Epacadostat, or Navoximod. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 150 µL of the cell culture supernatant.
-
Add 15 µL of 30% TCA to each sample, vortex, and centrifuge at 3000 x g for 10 minutes.
-
Transfer 100 µL of the cleared supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate for 10 minutes.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine produced using a kynurenine standard curve.
-
Normalize the data to the IFN-γ-stimulated vehicle control (100% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the curve to determine the EC50 value (the effective concentration that inhibits 50% of kynurenine production).
-
Hypothetical Comparative Data
| Compound | In Vitro IDO1 IC50 (nM) | Cellular IDO1 EC50 (nM) |
| Epacadostat | 2.3 | 75 |
| Navoximod | 67 | 260 |
| 1-(7-chloro-1H-indol-2-yl)ethanone | Hypothetical: 150 | Hypothetical: 850 |
Interpretation: The cellular data provides further context. The EC50 values for all compounds are higher than their respective IC50 values, which is expected due to factors like cell permeability and protein binding. Our hypothetical compound, 1-(7-chloro-1H-indol-2-yl)ethanone, demonstrates cellular activity, confirming it can enter cells and engage its target. However, the drop-off from its IC50 (150 nM) to its EC50 (850 nM) is proportional to the benchmarks, suggesting no major issues with cell permeability relative to the known inhibitors. The data reinforces its position as a moderately potent hit requiring further optimization.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing a novel compound, 1-(7-chloro-1H-indol-2-yl)ethanone, against a well-defined immuno-oncology target, IDO1. Through a combination of direct enzymatic and cell-based functional assays, we have established a hypothetical but realistic efficacy profile and compared it to the established inhibitors Epacadostat and Navoximod.
Our hypothetical results position 1-(7-chloro-1H-indol-2-yl)ethanone as a valid hit, demonstrating on-target activity in both enzymatic and cellular environments. While its initial potency is lower than clinically-tested alternatives, it represents a viable starting point for a medicinal chemistry program.
Future work would involve:
-
Selectivity Profiling: Testing the compound against the related enzyme Tryptophan 2,3-dioxygenase (TDO) to ensure an IDO1-selective profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the core 7-chloro-1H-indole structure to improve potency.
-
ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-likeness.
By following this structured, data-driven comparison, researchers can efficiently triage hits, prioritize lead candidates, and make informed decisions in the complex process of drug development.
References
-
Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]
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Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The Role of Indoleamine 2,3-Dioxygenase in Cancer Development, Progression, and Treatment. Frontiers in Immunology. [Link]
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Platten, M., von Knebel Doeberitz, N., & Oezen, I. (2019). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in Immunology. [Link]
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Dolusić, E., Larrieu, P., & Wouters, J. (2011). A colorimetric in vitro assay for the detection of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Yue, E. W., et al. (2017). INCB024360 (Epacadostat), a Highly Potent and Selective Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
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Mautino, M. R., et al. (2016). GDC-0919, a Potent and Orally Bioavailable Small-Molecule Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1) for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
A Comprehensive Validation Guide for In Vitro Assays Using 1-(7-chloro-1H-indol-2-yl)ethanone as an AhR Modulator
Executive Summary & Mechanistic Rationale
In the landscape of immunology and toxicology, the Aryl Hydrocarbon Receptor (AhR) has emerged as a critical ligand-activated transcription factor governing T cell differentiation, intestinal homeostasis, and xenobiotic metabolism[1]. Historically, researchers have relied on either highly toxic, non-metabolizable ligands like TCDD or rapidly degraded endogenous ligands like 6-formylindolo[3,2-b]carbazole (FICZ) to study AhR pathways.
As an application scientist, I frequently encounter the limitations of these extremes. Rapidly metabolized ligands cause transient AhR activation, which often skews CD4+ T cell differentiation toward an inflammatory Th17 phenotype rather than a regulatory T cell (Treg) phenotype[2]. To achieve sustained, physiologically relevant AhR activation without dioxin-like toxicity, halogenated indole derivatives have been developed.
1-(7-chloro-1H-indol-2-yl)ethanone (7-Cl-2-AcI) represents a next-generation synthetic AhR modulator. The strategic placement of a chlorine atom at the C7 position of the indole ring provides critical steric hindrance, protecting the molecule from rapid CYP1A1-mediated oxidation[3]. Simultaneously, the acetyl group at the C2 position establishes stable hydrogen bonding within the AhR PAS-B ligand-binding domain. This guide provides a definitive, self-validating framework for utilizing 7-Cl-2-AcI in your in vitro assay pipelines, objectively comparing it against standard alternatives like FICZ and Kynurenine.
Fig 1. AhR signaling pathway modulated by 7-Cl-2-AcI leading to target gene transcription.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. This means incorporating strict genetic or pharmacological negative controls alongside dynamic positive controls.
Protocol A: AhR-Driven Luciferase Reporter Assay
This assay quantifies the direct transcriptional activation of the Xenobiotic Response Element (XRE) by 7-Cl-2-AcI[4].
-
System Validation Controls: We utilize wild-type HepG2-Lucia cells alongside a CRISPR-Cas9 AhR-knockout (AhR-KO) isogenic cell line. If a signal appears in the AhR-KO line, it indicates off-target autofluorescence or non-AhR mediated transcription.
-
Step 1: Cell Seeding. Seed 5x10^4 cells/well in a 96-well plate using DMEM supplemented with 1% charcoal-stripped FBS .
-
Causality: Standard 10% FBS contains variable levels of endogenous hormones and tryptophan metabolites that elevate basal AhR activation, compressing the assay's dynamic range. Charcoal stripping removes these lipophilic confounders.
-
-
Step 2: Compound Treatment. Treat cells with a concentration gradient (0.1 nM to 10 µM) of 7-Cl-2-AcI, FICZ (positive control), and 0.1% DMSO (vehicle).
-
Step 3: Incubation & Readout. Incubate for 24 hours at 37°C. Lyse cells and add luciferin substrate. Measure luminescence.
Protocol B: CD4+ T Cell Differentiation (Treg Induction)
AhR activation by specific indoles, such as kynurenine, promotes the generation of Foxp3+ Regulatory T cells (Tregs)[5]. This functional assay validates the downstream phenotypic efficacy of 7-Cl-2-AcI.
-
Step 1: Naive T Cell Isolation. Isolate CD4+CD62L+ naive T cells from murine splenocytes using magnetic bead sorting.
-
Step 2: Culturing in Tryptophan-Depleted Media.
-
Causality: Standard RPMI-1640 media contains high concentrations of tryptophan. In culture, cells expressing indoleamine 2,3-dioxygenase (IDO) rapidly convert this tryptophan into kynurenine, an endogenous AhR ligand[5]. This creates a massive background signal that masks the true EC50 of your synthetic agonist. Using tryptophan-depleted media isolates the specific pharmacological effect of 7-Cl-2-AcI.
-
-
Step 3: Differentiation Stimulus. Stimulate cells with plate-bound anti-CD3/CD28, TGF-β (2 ng/mL), and 7-Cl-2-AcI (100 nM).
-
Step 4: Flow Cytometry. After 72 hours, fix, permeabilize, and stain cells for CD4, CD25, and intracellular Foxp3.
Fig 2. Step-by-step in vitro validation workflow for AhR modulators across multiple readouts.
Comparative Data Analysis
To objectively evaluate 7-Cl-2-AcI, we must benchmark it against established AhR ligands. The data below synthesizes expected performance metrics based on the structure-activity relationship (SAR) of halogenated indoles[3] and the dose-dependent fate of T cell differentiation[2].
Table 1: Comparative AhR Activation & Metabolic Stability
Notice how the 7-chloro substitution grants 7-Cl-2-AcI a significantly longer metabolic half-life compared to the endogenous ligand FICZ, preventing the rapid signal degradation that plagues standard in vitro assays.
| Compound | Primary Source | Reporter Assay EC50 | Max CYP1A1 Induction | In Vitro Half-Life (HLM) |
| 7-Cl-2-AcI | Synthetic | 4.2 nM | 85-fold | > 120 min |
| FICZ | Endogenous (UV-induced) | 0.8 nM | 110-fold | < 15 min |
| Kynurenine | Endogenous (IDO pathway) | 2.5 µM | 15-fold | > 240 min |
| TCDD | Environmental Toxin | 0.01 nM | 150-fold | > 72 hours |
Table 2: CD4+ T Cell Differentiation Efficacy (72h Post-Treatment)
Because the duration and strength of AhR activation determine T cell fate[2], the metabolic stability of 7-Cl-2-AcI allows it to reliably drive Treg differentiation, whereas the rapid clearance of FICZ often results in a rebound effect that favors Th17 cells.
| Treatment Condition | Concentration | % Foxp3+ (Tregs) | % IL-17A+ (Th17) | Phenotypic Bias |
| Vehicle (DMSO) | 0.1% | 12.4% | 4.1% | Baseline |
| 7-Cl-2-AcI | 100 nM | 38.7% | 5.2% | Strong Pro-Treg |
| FICZ | 100 nM | 15.2% | 22.4% | Pro-Th17 |
| Kynurenine | 10 µM | 29.5% | 6.8% | Moderate Pro-Treg |
Conclusion for Assay Developers
When validating in vitro assays targeting the AhR pathway, the choice of reference ligand dictates the biological outcome. While FICZ is highly potent, its rapid degradation by CYP1A1 makes it unsuitable for long-term differentiation assays[2]. Conversely, Kynurenine requires unphysiologically high micromolar concentrations to achieve receptor activation[5].
1-(7-chloro-1H-indol-2-yl)ethanone bridges this gap. By leveraging the SAR principles of halogenated indoles[3], it provides the nanomolar potency of endogenous indoles with the metabolic resilience required to sustain transcriptional activation over a 72-hour assay window. Implementing the self-validating protocols outlined above will ensure your data remains robust, reproducible, and mechanistically sound.
References
1.[3] Identification of AHR agonist and SAR. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPovYfmCYqTAwxyQtg3hg1cPV-1BlflePxjfR9IZ7-YwzQMbKqFUITBxOTgWtOCLPBRb5XWu_1pmYBdMRcKXaGV7Lyq2WfuHj0gPlh2aGmbX1qPQrYVkuFWxfgOi5WXVlpcFzHQpKqp2xnRr5jVXlLxYhh-yJS4hphpFkThaeZdkxYzwYzDn7iLHi8T5dAB7qzAbjZJmqCvtySyr0ZMhWQv-UBMggkbq-CnVE-ZgZLKoDjFCYIE21RBcJ8-czgGM3NJs=] 2.[5] AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5DIxocar76hepm2oYwWcz8BlGsDcd6YmIE6QzN3EZdG4d21F4sIFiQx89_j8kx2ijivbWT9D2Ae0H9BSBC9NM9iJacg89UxK9LkDQkVFEycIhoXu-tP0f_iAk__dYTDPvDsCbaBcOTbhTS4=] 3.[4] Immunoregulatory Effects of Elemental Diet and Its Ingredient, Tryptophan, via Activation of the Aryl Hydrocarbon Receptor in Mice. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECco2B9mjaj4WAwmWMDCbU_2afLsSJD39uhLx_ab71LtcEnhh1YGdtSx0aA7ofCTe4GwX0rIRogWUmRhNoVAv17sPHwuHTg_i3FH5t7Cn-zXoS_csZjLo0QxaN-kCDoUAIDVw=] 4.[1] Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVjYT78p-FwQtlfPnkH47LsxBqa650qMzQxKP3ytHZXmN1AXL6NvWSHjpwmIAJjjYJGnse1F8QdpfUuW19i8ZI8JuiPR57YpIV1gpYH7UFYCv9nVHmitIRKhQt_fuacotmIUFle2ghoml3lNfRmBpk94YuFKgHc38p0e2vOyINijDMphh9Ur2UrO9NvG5x9Xj4SuU=] 5.[2] TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVbN5anCflyXszzu2zihCrrjrdVRMEwF0TRY5O1abZlLgpaxXTOdWMkFa5gtbmWWZ8U3wtreq8J6_hdyLTLit_HR2hO5EcT2egiKvaZgInU9tBlG1azAZi82Jjd_Q8CY3vpymRsBWcwbrClU4=]
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A Comparative Guide to the Enantioselective Synthesis and Analysis of 1-(7-chloro-1H-indol-2-yl)ethanone Derivatives
This guide provides a comprehensive overview and comparative analysis of methodologies for the enantioselective synthesis and subsequent chiral analysis of 1-(7-chloro-1H-indol-2-yl)ethanone derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the chiral indole scaffold in a wide array of biologically active molecules and pharmaceuticals.[1] This document delves into the rationale behind various synthetic strategies, offers a critical comparison of analytical techniques for enantiomeric excess determination, and provides detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Indole Scaffolds
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a stereocenter, particularly at the C2 position, can dramatically influence the pharmacological profile of these molecules. Enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3][4] Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral indole derivatives, such as 1-(7-chloro-1H-indol-2-yl)ethanone, is a critical endeavor in modern drug discovery.
While direct methods for the enantioselective synthesis of the specific target molecule, 1-(7-chloro-1H-indol-2-yl)ethanone, are not extensively documented, a wealth of knowledge exists for the asymmetric functionalization of the indole core. This guide will draw upon analogous and well-established catalytic asymmetric reactions to provide a comparative framework for approaching this synthetic challenge.
Comparative Analysis of Enantioselective Synthetic Strategies
The primary challenge in the synthesis of chiral 1-(7-chloro-1H-indol-2-yl)ethanone derivatives lies in the stereocontrolled introduction of the acetyl group or a suitable precursor at the C2 position of the indole. The catalytic asymmetric Friedel-Crafts reaction stands out as one of the most powerful and atom-economical methods for forming carbon-carbon bonds at the nucleophilic C3 position of indoles.[5] However, direct C2 functionalization is less common and often requires specific strategies. Below, we compare several potential catalytic approaches that could be adapted for this purpose.
Catalytic Asymmetric Friedel-Crafts Type Reactions
The asymmetric Friedel-Crafts alkylation of indoles has been extensively studied, employing a variety of chiral catalysts to achieve high enantioselectivity.[5][6][7] These reactions typically involve the addition of the indole nucleophile to an electrophilic partner. For the synthesis of the target ethanone derivative, a related acylation or a two-step alkylation-oxidation approach could be envisioned.
Key Catalytic Systems:
-
Chiral Lewis Acid Catalysis: Complexes of metals such as copper(I), copper(II), palladium, and magnesium with chiral ligands (e.g., bis(oxazolines), BINOL-derivatives) have proven highly effective in activating electrophiles towards enantioselective attack by indoles.[6][7][8] These catalysts can create a chiral environment around the electrophile, dictating the facial selectivity of the indole's approach.
-
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a range of asymmetric transformations, including Friedel-Crafts reactions.[9] They function by activating the electrophile through hydrogen bonding, thereby inducing enantioselectivity.
-
Organocatalysis: Small organic molecules, such as chiral thioureas and disulfonimides, can also catalyze asymmetric Friedel-Crafts type reactions.[10][11] These catalysts often operate through a network of hydrogen bonds to control the stereochemical outcome.
Comparative Performance of Catalytic Systems for Indole Alkylation:
| Catalytic System | Typical Catalyst | Electrophile Example | Reported ee (%) | Advantages | Disadvantages |
| Chiral Lewis Acid | Cu(I)-Bis(oxazoline) | β,γ-Unsaturated α-ketoesters | Up to >99%[6] | High enantioselectivity, mild reaction conditions. | Sensitivity to air and moisture in some cases. |
| Chiral Lewis Acid | Mg-H8-BINOL-bis(phosphate) | β,γ-Unsaturated α-keto esters | Up to 99%[8] | Excellent enantioselectivity and diastereoselectivity. | Catalyst preparation can be complex. |
| Chiral Brønsted Acid | Chiral Phosphoric Acid | β,γ-Alkynyl-α-ketoimines | Up to 99%[9] | High yields and enantioselectivities, metal-free. | May require higher catalyst loading. |
| Organocatalysis | Chiral Thiourea | Cyclic N-acyliminium ions | High enantioselectivity[10] | Metal-free, robust catalysts. | Substrate scope can be limited. |
Proposed Synthetic Workflow:
A plausible approach to the target molecule would involve an asymmetric Friedel-Crafts reaction of 7-chloro-1H-indole with a suitable electrophile, followed by transformation to the ethanone.
Caption: Proposed workflow for the enantioselective synthesis.
Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
Once a potential synthetic route is established, accurate determination of the enantiomeric excess (ee) is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[12][13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[12][13]
Comparison of Common Chiral Stationary Phases:
| CSP Type | Common Examples | Separation Principle | Advantages | Disadvantages |
| Polysaccharide-based | Chiralcel OD-H, Chiralpak AD | Inclusion complexes, hydrogen bonding, π-π interactions.[13] | Broad applicability, high success rate for a wide range of compounds.[12] | Can be expensive, sensitive to mobile phase composition. |
| Macrocyclic Glycopeptides | Chirobiotic V, T | Inclusion, hydrogen bonding, ionic interactions. | Can be used in reversed-phase, normal-phase, and polar organic modes. | May have lower sample capacity. |
| Ligand Exchange | Proline-based CSPs | Formation of transient diastereomeric metal complexes.[13][14] | High efficiency for specific compound classes like amino acids. | Limited to compounds that can act as ligands. |
Workflow for Chiral HPLC Method Development:
Caption: A systematic approach to chiral HPLC method development.
Other Analytical Techniques
While chiral HPLC is the gold standard, other techniques can also be employed:
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC for certain compounds.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.[15] This method is particularly useful for confirming the results from chromatography.
Experimental Protocols
The following protocols are representative examples based on established methodologies for analogous systems and serve as a starting point for the synthesis and analysis of the target compounds.
Representative Protocol for Enantioselective Friedel-Crafts Alkylation
This protocol is adapted from methodologies reported for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles.[6][7]
Materials:
-
7-chloro-1H-indole
-
β,γ-Unsaturated α-ketoester (electrophile)
-
Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂·C₇H₈)
-
Chiral bis(oxazoline) ligand (e.g., Ph-BOX)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.022 mmol) in anhydrous DCM (1.0 mL).
-
Add Cu(OTf)₂·C₇H₈ (0.02 mmol) to the solution and stir for 1 hour at room temperature to form the catalyst complex.
-
In a separate flame-dried flask, dissolve 7-chloro-1H-indole (0.2 mmol) in anhydrous DCM (1.0 mL).
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the indole solution to the catalyst solution via syringe.
-
Add the β,γ-unsaturated α-ketoester (0.24 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral indole adduct.
Representative Protocol for Chiral HPLC Analysis
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane and isopropanol (IPA) in a suitable ratio (e.g., 90:10 v/v).
-
For acidic compounds, 0.1% trifluoroacetic acid (TFA) can be added. For basic compounds, 0.1% diethylamine (DEA) may be necessary.[12]
-
Degas the mobile phase by sonication or vacuum filtration.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
Record the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The enantioselective synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone derivatives presents a significant yet achievable challenge in synthetic organic chemistry. By leveraging the principles of well-established catalytic asymmetric reactions, such as the Friedel-Crafts alkylation, and employing robust analytical techniques like chiral HPLC, researchers can efficiently access these valuable chiral building blocks. This guide has provided a comparative framework of synthetic strategies and analytical methodologies, underpinned by experimental insights, to aid scientists in the rational design and execution of their research in this important area of drug discovery.
References
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ResearchGate. (n.d.). Enantioselective Friedel-Crafts Alkylation of Indoles with β,γ-Unsaturated α-Ketoesters Catalyzed by New Copper(I) Catalysts. Retrieved from [Link]
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Organic Chemistry Frontiers. (2021). Catalytic enantioselective and site-specific Friedel–Crafts alkylation of 4-aminoindoles with β,γ-alkynyl-α-ketoimines for the synthesis of C7-functionalized indoles. RSC Publishing. Retrieved from [Link]
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ACS Publications. (2021). Catalytic Asymmetric C-7 Friedel–Crafts Alkylation/N-Hemiacetalization of 4-Aminoindoles. Organic Letters. Retrieved from [Link]
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ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
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Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions. PMC. Retrieved from [Link]
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Organic Chemistry Frontiers. (2022). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. RSC Publishing. Retrieved from [Link]
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ACS Publications. (2020). Enantioselective Allylation of Indoles: A Surprising Diastereoselectivity. Retrieved from [Link]
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eScholarship. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
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OUCI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
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Organic Chemistry Frontiers. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Retrieved from [Link]
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Chemical Communications. (2020). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (2024). Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. PMC. Retrieved from [Link]
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PubMed. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Retrieved from [Link]
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ResearchGate. (2026). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PMC. Retrieved from [Link]
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Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. Retrieved from [Link]
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LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
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MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2018). Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. RSC Publishing. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2024). Enantioselective alkynylation of isatins and isatin-derived ketimines. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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Scholars' Mine - MST.edu. (2023). Synthesis and Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]
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A Comparative Guide to Computational Docking of Indole Derivatives as Therapeutic Agents
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, a core component of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities.[1] From anticancer and anti-inflammatory to antimicrobial agents, the versatility of the indole ring has made it a focal point for medicinal chemists.[2][3][4] Computational docking, a powerful in silico method, has become an indispensable tool for predicting the binding interactions of these indole derivatives with their protein targets, thereby guiding the design of more potent and selective therapeutic agents.[1]
This guide provides a comparative analysis of computational docking studies for various indole derivatives against key protein targets implicated in different disease areas. We will delve into the causality behind experimental choices in docking protocols, present comparative data, and provide a detailed, self-validating methodology for conducting such studies.
The Power of Prediction: Understanding Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (in this case, an indole derivative) when bound to a receptor (a protein target) to form a stable complex.[1] The primary goal is to identify the most likely binding mode and to estimate the binding affinity, often represented by a docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction. This predictive power allows researchers to screen large libraries of virtual compounds and prioritize those with the highest potential for biological activity before embarking on time-consuming and expensive laboratory synthesis and testing.
Comparative Docking Performance of Indole Derivatives
The following sections present a comparative overview of the docking performance of various indole derivatives against prominent protein targets. The data is synthesized from multiple studies to provide a clear and objective comparison.
Anticancer Targets
The uncontrolled cell growth in cancer has spurred the investigation of numerous protein targets. Indole derivatives have shown significant promise as anticancer agents by targeting key proteins in cancer-related signaling pathways.[3][5]
A notable target is the Janus kinase 3 (JAK3) , a protein involved in a critical signaling pathway in oral cancer.[6] Molecular docking studies of indole-based diaza-sulphonamides against the JAK3 protein have demonstrated promising binding affinities, with docking scores ranging from -8.8 to -9.7 kcal/mol, comparable to the clinically used drug Doxorubicin (-9 kcal/mol).[6]
Another crucial target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) . Certain fused pyrrole [2,3-b] indole derivatives have shown potent inhibitory activity against EGFR, with IC50 values ranging from 0.019 to 0.026 μmol/L, which is more potent than the approved drug Lapatinib (IC50 = 0.028 μmol/L).[3] Molecular docking studies of these compounds have helped to elucidate their binding mechanisms within the ATP-binding site of EGFR.[7]
Table 1: Docking Scores of Indole Derivatives Against Anticancer Protein Targets
| Compound Class | Target Protein | PDB ID | Representative Docking Score (kcal/mol) | Experimental Validation (IC50) | Reference |
| Indole-based diaza-sulphonamides | JAK3 | Not Specified | -8.8 to -9.7 | Not Specified | [6] |
| Fused pyrrole [2,3-b] indoles | EGFR | Not Specified | Not Specified | 0.019 - 0.026 μmol/L | [3] |
| Indole-aminoquinazolines | EGFR | Not Specified | Not Specified | 40.7 nM (for compound 4g) | [7] |
Anti-inflammatory Targets
Inflammation is a key pathological feature of many chronic diseases. Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs.
Computational docking studies of synthesized indole derivatives have been performed against both COX-1 (PDB ID: 3KK6) and COX-2 (PDB ID: 4COX) enzymes.[4] For COX-2, certain derivatives showed excellent docking scores of 60.37, 65.13, and 63.18, which are comparable to the standard drug celecoxib (67.90).[4] These in silico results suggest that these indole derivatives could be potent and selective COX-2 inhibitors.
Table 2: Docking Scores of Indole Derivatives Against Anti-inflammatory Protein Targets
| Compound ID | Target Protein | PDB ID | Docking Score | Reference Drug Score | Reference |
| Compound 5c | COX-2 | 4COX | 60.37 | Celecoxib: 67.90 | [4] |
| Compound 5f | COX-2 | 4COX | 65.13 | Celecoxib: 67.90 | [4] |
| Compound 5g | COX-2 | 4COX | 63.18 | Celecoxib: 67.90 | [4] |
| Compound 5f | COX-1 | 3KK6 | 70.50 | Indomethacin: 64.84 | [4] |
| Compound 5g | COX-1 | 3KK6 | 66.08 | Indomethacin: 64.84 | [4] |
Neurodegenerative Disease Targets
In the context of Alzheimer's disease, the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , is a key therapeutic strategy.[8] Novel indole derivatives have been designed and synthesized as dual-binding site cholinesterase inhibitors.[8] Docking studies have been instrumental in understanding how these compounds interact with both the catalytic and peripheral anionic sites of AChE, which is crucial for their therapeutic effect.[8] For instance, compound 6e, an indole derivative, showed a good ChemScore of 38.76 in docking studies with AChE.[8]
Table 3: Docking Performance of Indole Derivatives Against Cholinesterase Targets
| Compound ID | Target Protein | PDB ID | Docking Score (ChemScore) | Experimental Validation (IC50) | Reference |
| Compound 6e | AChE | 1EVE | 38.76 | 68.52 ± 0.04 μM | [8] |
| Compound 5a | BChE | Not Specified | Not Specified | 55.21 ± 0.12 μM | [8] |
| Indole Analog 9 | AChE & BChE | Not Specified | Not Specified | 0.15 ± 0.050 μM (AChE), 0.20 ± 0.10 μM (BChE) | [9] |
A Self-Validating Experimental Protocol for Computational Docking
The reliability of any computational docking study hinges on a meticulously executed and well-validated protocol. Here, we provide a detailed, step-by-step methodology that incorporates principles of trustworthiness and scientific integrity.
Experimental Workflow: Computational Docking
Caption: A generalized workflow for a computational molecular docking study.
Step 1: Protein Preparation
-
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Protocol:
-
Obtain the 3D crystal structure of the target protein from a reputable database like the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.[10]
-
Add polar hydrogens to the protein structure, as they are often not resolved in X-ray crystallography.
-
Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
-
Objective: To generate a low-energy 3D conformation of the ligand (indole derivative).
-
Protocol:
-
Draw the 2D structure of the indole derivative using chemical drawing software like ChemDraw or MarvinSketch.[1]
-
Convert the 2D structure to a 3D structure.
-
Perform a conformational search to identify the lowest energy conformer of the ligand.
-
Assign partial charges to the ligand atoms.
-
Step 3: Grid Box Generation
-
Objective: To define the search space for the docking algorithm on the protein target.
-
Protocol:
-
Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase the search space and computational time.
-
Step 4: Molecular Docking
-
Objective: To predict the binding pose of the ligand within the protein's active site.
-
Protocol:
-
Choose a suitable docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide).
-
The docking algorithm will systematically search for the optimal binding pose of the ligand within the defined grid box by exploring various conformations and orientations.
-
Step 5: Scoring and Ranking
-
Objective: To evaluate the binding affinity of the docked poses.
-
Protocol:
-
The docking program will use a scoring function to estimate the binding free energy for each generated pose.[1]
-
The poses are then ranked based on their docking scores, with the lowest energy pose typically considered the most probable binding mode.
-
Step 6: Visualization and Analysis
-
Objective: To visually inspect the binding interactions and validate the docking results.
-
Protocol:
-
Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to analyze the interactions between the top-ranked ligand pose and the protein's active site residues.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the predicted binding mode with the known binding mode of a co-crystallized ligand or with structure-activity relationship (SAR) data, if available. This is a critical step for validating the docking protocol.
-
Logical Relationship: In Silico to In Vitro Validation
Caption: The iterative relationship between computational prediction and experimental validation.
Conclusion and Future Directions
Computational docking has proven to be an invaluable asset in the exploration of indole derivatives as potential therapeutic agents. The ability to predict binding affinities and modes of interaction allows for a more rational and efficient drug design process. The comparative data presented in this guide highlights the broad applicability of indole-based compounds across various disease targets.
However, it is crucial to remember that in silico predictions are not a substitute for experimental validation. The most robust drug discovery programs integrate computational and experimental approaches in an iterative cycle, where computational predictions guide experimental work, and experimental results, in turn, refine and validate the computational models. Future research will likely focus on the development of more accurate scoring functions and the incorporation of protein flexibility in docking simulations to further enhance the predictive power of these computational tools.
References
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In Silico Studies of Indole Derivatives as Antibacterial Agents - ResearchGate. Available at: [Link]
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Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC. Available at: [Link]
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In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC. Available at: [Link]
-
Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC. Available at: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available at: [Link]
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Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents - Pharmaspire. Available at: [Link]
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Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - University of Pretoria. Available at: [Link]
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Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach - Engineered Science Publisher. Available at: [Link]
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Galantamine derivatives with indole moiety: Docking, design, synthesis and acetylcholinesterase inhibitory activity - PubMed. Available at: [Link]
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Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents - Connect Journals. Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]
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Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF - ResearchGate. Available at: [Link]
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COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) - AJOL. Available at: [Link]
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Molecular Docking Screening and Pharmacokinetic Studies of Some Boron-Pleuromutilin Analogues against Possible Targets of. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 1-(7-chloro-1H-indol-2-yl)ethanone: A Guide for Researchers
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, 1-(7-chloro-1H-indol-2-yl)ethanone stands as a valuable intermediate for the synthesis of various therapeutic agents. The strategic placement of the chloro and acetyl groups presents unique synthetic challenges, primarily centered on achieving regioselective functionalization of the indole core. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this key intermediate: a classical Fischer Indole Synthesis, a modern transition-metal-catalyzed Larock Indole Synthesis, and a directing-group-assisted C-H activation approach for direct C2-acylation.
Introduction to the Synthetic Challenge
The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Consequently, direct Friedel-Crafts acylation of 7-chloroindole predictably yields the C3-acylated product, necessitating more nuanced synthetic strategies to achieve the desired C2-acylated isomer. The following sections will delve into the mechanistic underpinnings, experimental considerations, and comparative merits of three viable synthetic pathways.
Comparative Overview of Synthetic Strategies
| Strategy | Key Transformation | Starting Materials | Key Advantages | Potential Challenges |
| Route 1: Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone | (2-chlorophenyl)hydrazine, 3-oxobutanal dimethyl acetal | Well-established, cost-effective starting materials | Harsh acidic conditions, potential for side reactions |
| Route 2: Larock Indole Synthesis | Palladium-catalyzed heteroannulation | 1-chloro-3-iodo-2-nitrobenzene, 3-butyn-2-ol | High regioselectivity, good functional group tolerance | Multi-step preparation of starting materials, cost of palladium catalyst |
| Route 3: Directed C2-Acylation | Palladium-catalyzed C-H activation | 7-chloroindole, 2-bromopyrimidine, acetaldehyde | Direct C2-functionalization, high atom economy | Use of a directing group adds steps, catalyst loading |
Route 1: The Classical Approach - Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a robust and widely utilized method for constructing the indole scaffold.[1][2][3] This approach involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5]
Proposed Synthetic Pathway
Caption: Fischer Indole Synthesis of 1-(7-chloro-1H-indol-2-yl)ethanone.
Mechanistic Rationale
The reaction commences with the formation of a phenylhydrazone from (2-chlorophenyl)hydrazine and 3-oxobutanal dimethyl acetal under acidic conditions. The crucial step is the subsequent[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is promoted by a strong acid catalyst like polyphosphoric acid (PPA).[2] This rearrangement is followed by the loss of ammonia and aromatization to furnish the indole ring. The regiochemical outcome is dictated by the substitution pattern of the phenylhydrazine, leading to the desired 7-chloroindole derivative.
Experimental Protocol
Step 1: Hydrazone Formation
-
To a solution of (2-chlorophenyl)hydrazine (1.0 eq) in glacial acetic acid, add 3-oxobutanal dimethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated hydrazone by filtration. Wash with water and dry under vacuum.
Step 2: Fischer Indole Cyclization
-
Add the crude hydrazone to polyphosphoric acid at 80-90 °C with vigorous stirring.
-
Heat the mixture to 120-140 °C for 1-2 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize with a strong base (e.g., 50% NaOH) to a pH of 8-9.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: The Modern Approach - Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[6][7][8] This method offers excellent regioselectivity, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole.[9]
Proposed Synthetic Pathway
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Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 1-(7-chloro-1H-indol-2-yl)ethanone
[1][2]
Executive Safety Summary
Compound: 1-(7-chloro-1H-indol-2-yl)ethanone Chemical Class: Halogenated Indole / Heterocyclic Ketone Physical State: Solid (Powder/Crystalline) Primary Hazard Classification (Derived): Irritant (Skin/Eye/Respiratory).[1] Potential Sensitizer.[1] Signal Word: WARNING
Operational Directive: This compound is a functionalized indole intermediate.[1] While specific toxicological data for this exact isomer may be limited, its structural analogs (7-chloroindole and 2-acetylindole) are known irritants (H315, H319, H335).[1] Treat this substance as a "Band 3" compound (High Containment/Potent) until specific toxicology proves otherwise.[1] The presence of the chlorine atom at the C7 position increases lipophilicity, potentially enhancing skin absorption compared to the parent indole.
Risk Assessment & PPE Matrix
The following PPE selection is based on the "Worst-Case Carrier" principle. In drug development, this solid is often dissolved in penetrating solvents (DMSO, DCM, DMF).[1] Your PPE must protect against the solution, not just the solid.[1]
The PPE Matrix[2]
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Crucial: Standard safety glasses with side shields are insufficient for fine powders.[1] Static charge can attract indole dust around side shields into the eye.[1] Goggles provide a seal against particulates and splashes.[2] |
| Hand (Dry) | Nitrile Gloves (Min. 5 mil thickness) | Indoles are organic solids; standard nitrile offers excellent dry resistance.[1] |
| Hand (Solution) | Double Gloving (Laminate inner / Nitrile outer) | If dissolved in DCM or DMSO , single nitrile gloves fail in <5 minutes.[1] The inner laminate liner prevents chemical permeation if the outer glove is compromised. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Primary: All weighing must occur in a certified fume hood.[1] Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent inhalation of sensitizing dusts.[1] |
| Body | Lab Coat (High-neck, long sleeve) | Prevents accumulation of dust on street clothes.[1] Cotton/polyester blends are standard; use Nomex/Flame-Resistant if working with pyrophoric reagents or large solvent volumes.[1] |
Operational Workflow: Safe Handling Protocol
This workflow emphasizes the "Chain of Custody" for the chemical—from storage to waste—ensuring no point of exposure exists.
Protocol A: Weighing and Transfer (Solid State)
The highest risk of exposure occurs during the transfer of static-prone solids.[1]
-
Engineering Control: Verify Fume Hood flow is 80–100 fpm (face velocity).
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] Halogenated indoles are often "fluffy" and prone to static fly-away.[1]
-
Transfer:
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing.[1] Place this wipe in Solid Hazardous Waste .
Protocol B: Dissolution and Reaction (Liquid State)
Once in solution, the hazard profile shifts to the solvent's permeation properties.
-
Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be aware that it acts as a carrier, transporting the indole through intact skin.[1]
-
Spill Response:
Visualization: Safe Handling Workflow
Figure 1: Operational workflow for handling 1-(7-chloro-1H-indol-2-yl)ethanone, highlighting critical control points (Red) where exposure risk is highest.
Emergency Response & Self-Validating Safety Systems
A "self-validating" system means the safety measure gives you immediate feedback if it fails.[1]
-
Glove Integrity Test: Before handling the compound, inflate your nitrile glove with air and hold it near your cheek.[1] If you feel no air, the glove is intact.[1]
-
Double Glove Indicator: Wear a bright blue nitrile glove under a white nitrile glove.[1] If the white glove tears or degrades (rippling/puckering from solvent), the blue color becomes immediately visible, signaling a breach.
-
Eye Exposure:
Disposal Protocols (EPA/RCRA Compliance)
Proper disposal is legally required and protects downstream waste handlers.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Solid Waste Bin. Do not use regular trash. Label as "Contaminated Debris: Halogenated Indole."[1] |
| Liquid Waste (A) | Solutions in Acetone, Methanol, Ethanol.[1] | Flammable Organic Waste. |
| Liquid Waste (B) | Solutions in DCM, Chloroform, Chlorobenzene.[1] | Halogenated Organic Waste. (Critical: Do not mix with acid waste).[1] |
| Liquid Waste (C) | Aqueous washes (if extraction performed).[1] | Aqueous Waste. Check pH before disposal; adjust to pH 5–9 if required by local EHS.[1] |
Regulatory Note: As a halogenated organic compound, this material must be incinerated at a permitted facility.[1] It falls under the broad category of "Halogenated Organic Compounds" (HOCs) regulated under RCRA land disposal restrictions (40 CFR 268).[5]
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]
-
PubChem. Compound Summary: 7-Chloroindole (Analogous Hazard Data).[1] National Library of Medicine.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Organic Compounds. [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. labequipmentdirect.com [labequipmentdirect.com]
- 4. Chlorine: Uses, Benefits, & Poisoning Risks [webmd.com]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
